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Foundational

An In-Depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (CAS 136081-60-2)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate, a ke...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate, a key intermediate in the synthesis of the M3 muscarinic acetylcholine receptor antagonist, Darifenacin Hydrobromide.[1] This document delves into the compound's physicochemical properties, synthesis, analytical characterization, and safe handling procedures, offering valuable insights for professionals in pharmaceutical research and development.

Compound Profile and Significance

2,3-Dihydro-5-benzofuranethanol Methanesulfonate, with the CAS number 136081-60-2, is a crucial building block in the multi-step synthesis of Darifenacin.[1] Darifenacin is a widely used therapeutic agent for the treatment of urinary incontinence.[1] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

PropertyValueSource/Reference
CAS Number 136081-60-2[1]
Molecular Formula C₁₁H₁₄O₄S[1]
Molecular Weight 242.29 g/mol [1]
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate[1]
Appearance Expected to be a solid or oilInferred from related structures
Solubility Soluble in organic solvents such as Dichloromethane, Toluene, and Ethyl AcetateInferred from synthesis protocols[2]
Storage 2-8°C Refrigerator[3]

Synthesis and Manufacturing Considerations

The synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate is a multi-step process that begins with the formation of the 2,3-dihydrobenzofuran core, followed by the introduction of the ethanol side chain and subsequent mesylation.

Synthesis of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold can be synthesized through various methods. One common approach involves the reaction of a substituted phenol with a two-carbon electrophile, followed by cyclization. For instance, sodium phenate can be reacted with 2-chloroethanol in the presence of a mixed copper and iron chloride catalyst to form 2-phenoxy ethanol, which is then cyclized using a catalyst like zinc chloride and manganous chloride.[4]

Introduction of the Ethanol Side Chain and Mesylation

A plausible synthetic route to the final compound involves the following key transformations:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Mesylation 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Intermediate_1 5-Acetyl-2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran->Intermediate_1 Acetyl_chloride Acetyl Chloride / AlCl₃ Acetyl_chloride->Intermediate_1 Intermediate_2 2-(2,3-Dihydrobenzofuran-5-yl)ethanol Intermediate_1->Intermediate_2 NaBH₄ Final_Product 2,3-Dihydro-5-benzofuranethanol Methanesulfonate Intermediate_2->Final_Product MsCl, Et₃N

Caption: Synthetic workflow for 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

  • To a solution of 5-acetyl-2,3-dihydrobenzofuran in a suitable solvent such as methanol or ethanol, add sodium borohydride (NaBH₄) portion-wise at 0-5°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,3-dihydrobenzofuran-5-yl)ethanol.

Step 2: Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

  • Dissolve 2-(2,3-dihydrobenzofuran-5-yl)ethanol in a dry aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.[2]

  • Cool the solution to 0°C and add a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine.[2][5]

  • Add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture, maintaining the temperature at 0°C.[2][5]

  • Allow the reaction to stir at 0°C or room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.

Causality behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial during the mesylation step to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.

  • Aprotic Solvent: Aprotic solvents like DCM are used because they do not have acidic protons that can react with the reagents.[2]

  • Base: A base like triethylamine is necessary to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and methanesulfonyl chloride, driving the reaction to completion.[5]

  • Low Temperature: The reaction is typically carried out at a low temperature (0°C) to control the exothermic reaction and minimize the formation of side products.[2]

Analytical Characterization

A robust analytical strategy is essential to ensure the identity, purity, and quality of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the routine analysis and purity assessment of this intermediate.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar organic compounds.

  • Mobile Phase: A combination of acetonitrile and a buffer provides good separation efficiency and peak shape. The pH of the buffer can be adjusted to optimize the retention time and resolution.

  • UV Detection: The benzofuran ring system allows for sensitive detection using a UV detector.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule. Based on the analysis of similar structures, the following chemical shifts can be predicted.[1][6][7]

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.1-6.7 (m, 3H): Aromatic protons of the benzofuran ring.

  • δ 4.5 (t, 2H): Protons of the -OCH₂- group in the dihydrofuran ring.

  • δ 4.3 (t, 2H): Protons of the -CH₂-O-Ms group.

  • δ 3.2 (t, 2H): Protons of the -CH₂- group attached to the aromatic ring.

  • δ 2.9 (t, 2H): Protons of the Ar-CH₂- group.

  • δ 2.8 (s, 3H): Protons of the methyl group of the methanesulfonate.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 160-120: Aromatic carbons.

  • δ ~71: Carbon of the -OCH₂- group in the dihydrofuran ring.

  • δ ~70: Carbon of the -CH₂-O-Ms group.

  • δ ~37: Carbon of the methyl group of the methanesulfonate.

  • δ ~35: Carbon of the Ar-CH₂- group.

  • δ ~29: Carbon of the -CH₂- group in the dihydrofuran ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3050-3000Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1600, ~1480Aromatic C=CStretching
~1350, ~1175S=O (Sulfonate)Asymmetric & Symmetric Stretching
~1250C-O (Ether)Stretching
~970S-OStretching

3.2.3. Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ at m/z = 242 would be expected. Key fragmentation pathways would likely involve:

  • Loss of the methanesulfonyl group (•SO₂CH₃, 79 u) to give a fragment at m/z = 163.

  • Cleavage of the ethyl side chain.

  • Rearrangements within the dihydrobenzofuran ring system.

MS_Fragmentation M_ion [C₁₁H₁₄O₄S]⁺˙ m/z = 242 Frag_1 [C₁₀H₁₁O₂]⁺ m/z = 163 M_ion->Frag_1 - •SO₂CH₃ Frag_3 [CH₃SO₃]⁻ m/z = 95 M_ion->Frag_3 Alternative fragmentation Frag_2 [C₉H₉O]⁺ m/z = 133 Frag_1->Frag_2 - CH₂O

Caption: Predicted mass spectrometry fragmentation of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.

Safety and Handling

As a sulfonate ester, 2,3-Dihydro-5-benzofuranethanol Methanesulfonate should be handled with care, as compounds in this class are potentially alkylating agents and may be genotoxic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

2,3-Dihydro-5-benzofuranethanol Methanesulfonate is a vital intermediate in the pharmaceutical industry, particularly in the synthesis of Darifenacin. A thorough understanding of its synthesis, analytical profile, and safe handling is essential for ensuring the quality and consistency of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

  • Pharmaffiliates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate. [Link]

  • Google Patents. Preparation method of 2, 3-dihydrobenzofuran compound.
  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Farmacia Journal. hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • ResearchGate. Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into the N–N Bond of Hydrazones. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Pharmaffiliates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate. [Link]

  • Google Patents. Synthesis method of 2,3-dihydrobenzofuran.
  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Exploratory

Synthesis and Application of 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Methanesulfonate: A Critical Intermediate in Muscarinic Antagonist Development

Executive Summary In the landscape of targeted drug development, the precise construction of active pharmaceutical ingredients (APIs) relies heavily on the strategic use of highly reactive, yet stable, electrophilic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug development, the precise construction of active pharmaceutical ingredients (APIs) relies heavily on the strategic use of highly reactive, yet stable, electrophilic intermediates. 2-(2,3-Dihydrobenzofuran-5-yl)ethyl methanesulfonate is a premier example of such a compound. It serves as the critical alkylating agent in the synthesis of Darifenacin (marketed as Enablex®), a potent and selective M3 muscarinic receptor antagonist used to treat overactive bladder[1].

This technical whitepaper provides an in-depth analysis of the chemical profiling, mechanistic rationale, and validated synthetic protocols for this mesylate intermediate, designed for application scientists and process chemists optimizing API workflows.

Chemical and Structural Profiling

The architectural design of 2-(2,3-dihydrobenzofuran-5-yl)ethyl methanesulfonate is divided into three functional domains:

  • The 2,3-Dihydrobenzofuran Core: Provides essential lipophilicity and spatial geometry required for deep-pocket binding within the M3 muscarinic receptor.

  • The Ethyl Linker: Offers rotational flexibility, ensuring the pharmacophore can adopt the optimal conformation for receptor antagonism.

  • The Methanesulfonate (Mesylate) Group: Acts as an exceptional leaving group, priming the molecule for a bimolecular nucleophilic substitution (SN2) reaction.

Quantitative Data Summary
PropertySpecification / Value
IUPAC Name 2-(2,3-Dihydrobenzofuran-5-yl)ethyl methanesulfonate
Molecular Formula C11H14O4S
Molecular Weight 242.29 g/mol
Appearance Off-white to pale yellow crystalline solid or viscous oil
Solubility Soluble in Dichloromethane (DCM), Acetonitrile, Toluene; Insoluble in H2O
Reactivity Profile Highly susceptible to nucleophilic attack; sensitive to strong bases (E2 elimination risk)

Mechanistic Rationale: The Mesylate Advantage

In early synthetic routes1, the alkylation of the pyrrolidine intermediate was often attempted using alkyl bromides or via the Mitsunobu reaction[1][2]. However, the Mitsunobu reaction utilizes hazardous reagents (like DEAD) and generates stoichiometric triphenylphosphine oxide waste[2]. Conversely, alkyl bromides often require harsh reflux conditions that promote unwanted E2 elimination side-reactions.

By converting the precursor alcohol to a mesylate , process chemists achieve a superior leaving group (due to the resonance stabilization of the departing methanesulfonate anion). This allows the subsequent N-alkylation to proceed under significantly milder conditions, preserving the stereochemical integrity of the pyrrolidine nucleophile and maximizing API yield[3].

G A 2-(2,3-Dihydrobenzofuran-5-yl) ethanol B 2-(2,3-Dihydrobenzofuran-5-yl) ethyl methanesulfonate A->B MsCl, TEA DCM, 0-5°C D Darifenacin (M3 Antagonist) B->D SN2 Alkylation K2CO3, MeCN, 60°C C (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide C->D Nucleophilic Attack

Chemical pathway from the alcohol precursor to Darifenacin via the mesylate intermediate.

Step-by-Step Experimental Protocol: Synthesis of the Mesylate

The following protocol details the conversion of 2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol to the target mesylate[3].

Causality & Reagent Selection:
  • Solvent (DCM): Chosen for its excellent solvating power and aprotic nature, preventing solvent-nucleophile competition.

  • Base (Triethylamine - TEA): Acts as a non-nucleophilic acid scavenger. As methanesulfonyl chloride (MsCl) reacts, HCl is generated. TEA neutralizes this acid, preventing the degradation of the acid-sensitive dihydrobenzofuran ring.

  • Temperature (0–5°C): The mesylation is highly exothermic. Strict thermal control prevents the formation of alkyl chloride byproducts (via nucleophilic attack by the liberated chloride ion).

Methodology:
  • Dissolution: Charge a dry, nitrogen-purged reactor with 2-(2,3-dihydrobenzofuran-5-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (10 volumes).

  • Cooling: Chill the reaction mixture to 0–5°C using an ice/water bath.

  • Base Addition: Add Triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 5°C.

  • Mesylation: Slowly add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes. Critical: Do not allow the temperature to exceed 10°C to prevent side-reactions.

  • Propagation: Remove the cooling bath and allow the mixture to stir at ambient temperature (20–25°C) for 2 to 4 hours.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the lower-Rf alcohol spot and the emergence of a distinct, UV-active higher-Rf spot confirms reaction completion.

  • Workup: Quench the reaction with cold water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (to remove residual acid) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the mesylate.

G Step1 Dissolve Alcohol in DCM Cool to 0-5°C Step2 Add Triethylamine (TEA) (Acid Scavenger) Step1->Step2 Step3 Dropwise Addition of MsCl (Maintain <10°C) Step2->Step3 Step4 Stir at RT for 2-4 hours (Monitor via TLC/HPLC) Step3->Step4 Step5 Aqueous Quench & Extraction (Wash with NaHCO3 & Brine) Step4->Step5

Step-by-step experimental workflow for the synthesis of the mesylate intermediate.

Step-by-Step Experimental Protocol: N-Alkylation to Form Darifenacin

This phase utilizes the synthesized mesylate to alkylate (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, forming the Darifenacin free base3[3].

Causality & Reagent Selection:
  • Base (K2CO3): A mild, insoluble inorganic base. It effectively deprotonates the pyrrolidine nitrogen to enhance nucleophilicity but is too weak to hydrolyze the sensitive acetamide group.

  • Solvent (Acetonitrile): A polar aprotic solvent that solvates the potassium cation, leaving the pyrrolidine nucleophile "naked" and highly reactive, thereby accelerating the SN2 trajectory.

Methodology:
  • Preparation: Suspend (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.0 eq) and anhydrous K2CO3 (2.0 eq) in Acetonitrile (15 volumes).

  • Electrophile Addition: Add the synthesized 2-(2,3-dihydrobenzofuran-5-yl)ethyl methanesulfonate (1.1 eq) to the suspension.

  • Heating: Elevate the temperature to 60–65°C and stir for 12–16 hours.

  • In-Process Validation: Analyze the reaction mass via HPLC. The system is self-validating when the peak area of the pyrrolidine starting material falls below 1.0% relative to the Darifenacin product peak.

  • Isolation: Filter the inorganic salts. Concentrate the filtrate, redissolve in Ethyl Acetate, wash with water, and evaporate to yield Darifenacin base, which can subsequently be converted to the hydrobromide salt[3][4].

Analytical Validation & Quality Control

To ensure the integrity of the SN2 reaction, the mesylate intermediate must be rigorously validated. The presence of unreacted alcohol or chloride byproducts will directly depress the yield of the final API.

Proton Nuclear Magnetic Resonance (1H-NMR) is the gold standard for verifying the successful attachment of the mesylate group. The diagnostic shift is the distinct singlet of the methanesulfonate methyl group appearing near 2.85 ppm.

Expected 1H-NMR Spectral Data (CDCl3, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.85 Singlet (s)3H-OSO2CH3 (Mesylate methyl)
2.95 Triplet (t)2HAr-CH2 -CH2-OMs
3.18 Triplet (t)2HAr-CH2 -CH2-O (Dihydrobenzofuran ring)
4.35 Triplet (t)2HAr-CH2-CH2 -OMs
4.55 Triplet (t)2HAr-CH2-CH2 -O (Dihydrobenzofuran ring)
6.70 – 7.10 Multiplet (m)3HAromatic protons

References

  • US Patent 5096890A - Pyrrolidine derivatives (Original Darifenacin Synthesis Patent). Google Patents.
  • WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide. Google Patents.
  • WO2009125426A2 - Novel Process for the Preparation of Darifenacin. Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to 2,3-Dihydro-5-benzofuranethanol Methanesulfonate: A Key Intermediate in the Synthesis of Darifenacin Hydrobromide

This guide provides an in-depth technical overview of 2,3-Dihydro-5-benzofuranethanol methanesulfonate, a crucial intermediate in the manufacturing of Darifenacin hydrobromide. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2,3-Dihydro-5-benzofuranethanol methanesulfonate, a crucial intermediate in the manufacturing of Darifenacin hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and safe handling of this compound, offering field-proven insights and robust scientific grounding.

Introduction: The Significance of a Precursor

Darifenacin hydrobromide is a selective M3 muscarinic receptor antagonist, primarily prescribed for the treatment of overactive bladder. The intricate synthesis of this active pharmaceutical ingredient (API) involves several key intermediates, among which 2,3-Dihydro-5-benzofuranethanol methanesulfonate plays a pivotal role. Its strategic importance lies in its function as a potent alkylating agent, facilitating the introduction of the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety to the pyrrolidine ring of the Darifenacin scaffold. The methanesulfonate group serves as an excellent leaving group, ensuring efficient and high-yield coupling reactions.

Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate: A Detailed Protocol

The synthesis of 2,3-Dihydro-5-benzofuranethanol methanesulfonate is a critical step that demands precision and control over reaction parameters to ensure high purity and yield. The following protocol is a synthesis of methodologies described in the scientific literature and patents related to Darifenacin synthesis.

Experimental Protocol: Mesylation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol

Objective: To convert the hydroxyl group of 2-(2,3-dihydrobenzofuran-5-yl)ethanol into a methanesulfonate ester.

Materials:

  • 2-(2,3-dihydrobenzofuran-5-yl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(2,3-dihydrobenzofuran-5-yl)ethanol in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine to the solution dropwise while maintaining the temperature at 0°C.

  • Mesylation: Slowly add methanesulfonyl chloride to the reaction mixture via the dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Causality in Experimental Choices:
  • Aprotic Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. It does not possess acidic protons that could react with the base or the electrophilic methanesulfonyl chloride.

  • Low Temperature (0°C): The reaction is initiated at a low temperature to control the exothermicity of the reaction between the highly reactive methanesulfonyl chloride and the alcohol. This also minimizes potential side reactions.

  • Base (Triethylamine): Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side. It is a non-nucleophilic base, which prevents it from competing with the alcohol in reacting with methanesulfonyl chloride.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species and helps in the removal of the triethylamine hydrochloride salt.

Reaction Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_process Process Steps cluster_product Final Product Reactant1 2-(2,3-dihydrobenzofuran-5-yl)ethanol Step1 Dissolution & Cooling Reactant1->Step1 Reagent1 Methanesulfonyl Chloride Step2 Mesylation Reaction Reagent1->Step2 Reagent2 Triethylamine Reagent2->Step2 Solvent Dichloromethane Solvent->Step1 Condition1 0°C to Room Temp. Condition1->Step2 Condition2 Inert Atmosphere (N2) Condition2->Step2 Step1->Step2 Base & Mesyl Chloride Addition Step3 Aqueous Work-up Step2->Step3 Reaction Completion Step4 Purification Step3->Step4 Crude Product Product 2,3-Dihydro-5-benzofuranethanol methanesulfonate Step4->Product Purified Intermediate

Caption: Synthetic workflow for 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Characterization and Analytical Profile

The structural integrity and purity of 2,3-Dihydro-5-benzofuranethanol methanesulfonate are paramount for its successful use in the subsequent steps of Darifenacin synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Data:
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the dihydrobenzofuran ring, the ethyl chain protons, the dihydrofuran ring protons, and a characteristic singlet for the methyl protons of the methanesulfonyl group. The chemical shift of the methylene protons adjacent to the mesylate group will be significantly downfield compared to the starting alcohol.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons, the aliphatic carbons of the ethyl and dihydrofuran moieties, and the methyl carbon of the methanesulfonate group.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of the methanesulfonyl group.
FT-IR Characteristic absorption bands for S=O stretching of the sulfonate group, C-O-S stretching, and aromatic C-H stretching. The absence of a broad O-H stretching band from the starting alcohol is a key indicator of a successful reaction.

Note: Specific chemical shifts and absorption frequencies would need to be determined experimentally.

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Typical HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water or a suitable buffer
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the benzofuran chromophore absorbs (e.g., 280 nm)
Injection Volume 10 µL
Column Temp. Ambient or controlled (e.g., 30°C)

These parameters serve as a starting point and should be optimized for specific instrumentation and purity requirements.

Safety, Handling, and Storage

Potential Hazards:

  • Alkylation: Methanesulfonates are alkylating agents and should be treated as potentially mutagenic and carcinogenic.

  • Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.

  • Toxicity: May be harmful if swallowed or inhaled.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Logical Relationship Diagram for Safety:

SafetyLogic cluster_compound Compound Properties cluster_hazards Potential Hazards cluster_controls Control Measures Property1 Reactive Intermediate Hazard2 Irritation (Skin, Eyes, Respiratory) Property1->Hazard2 Hazard3 Toxicity Property1->Hazard3 Control3 Proper Storage Property1->Control3 Property2 Alkylating Agent Hazard1 Mutagenicity/ Carcinogenicity Property2->Hazard1 Control1 Engineering Controls (Fume Hood) Hazard1->Control1 Control2 Personal Protective Equipment (PPE) Hazard1->Control2 Hazard2->Control2 Hazard3->Control1 Hazard3->Control2

Caption: Logical flow from compound properties to necessary safety controls.

Conclusion

2,3-Dihydro-5-benzofuranethanol methanesulfonate is a cornerstone intermediate in the synthesis of Darifenacin hydrobromide. A thorough understanding of its synthesis, a robust analytical strategy for its characterization, and stringent adherence to safety protocols are essential for any research or manufacturing campaign involving this compound. This guide provides a foundational framework for professionals in the field, emphasizing the causality behind experimental choices and the importance of a self-validating system of protocols to ensure both scientific integrity and personnel safety.

References

  • Darifenacin Hydrobromide Synthesis and Intermediates: While a specific protocol for the named intermediate is not detailed, various patents outline the synthesis of Darifenacin and related benzofuran intermediates. These often involve the use of leaving groups like halides or sulfonates on the ethyl side chain of a 2,3-dihydrobenzofuran moiety. Relevant information can be synthesized from patents such as those found on Google Patents, which describe processes for preparing Darifenacin and its intermediates.
  • Synthesis of 2,3-Dihydrobenzofuran Derivatives: The synthesis of the core 2,3-dihydrobenzofuran structure is well-documented in the chemical literature.

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Analytical Characterization of Related Compounds: Characterization of organic molecules relies on a suite of analytical techniques.

    • Source: PubMed, Royal Society of Chemistry, American Chemical Society Public
    • URL: [Link], [Link], [Link]

  • Safety Data for Methanesulfonates: Safety data for structurally related and commonly used methanesulfonates like ethyl methanesulfonate provide crucial insights into the potential hazards and necessary handling precautions for 2,3-Dihydro-5-benzofuranethanol methanesulfonate. Source: Sigma-Aldrich, Fisher Scientific
  • HPLC Analysis of Darifenacin and Intermediates: Methods for the HPLC analysis of Darifenacin and its impurities are described in the pharmaceutical literature. These methods can often be adapted for the analysis of its precursors.

    • Source: ResearchGate, various analytical chemistry journals
    • URL: [Link]

Exploratory

Molecular weight and formula of 2,3-Dihydro-5-benzofuranethanol methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol methanesulfonate, a key chemical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol methanesulfonate, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and drug development professionals. The information herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: A Molecule of Pharmaceutical Significance

2,3-Dihydro-5-benzofuranethanol methanesulfonate, also known by its synonym 2-(2,3-Dihydrobenzofuran-5-yl)ethyl methanesulfonate, is a crucial intermediate in the synthesis of Darifenacin.[1] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The purity and characterization of this intermediate are paramount to ensuring the quality and efficacy of the final drug product. In the context of pharmaceutical manufacturing, this compound is also recognized as "Darifenacin Impurity B".

This guide will delve into the essential aspects of this molecule, including its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dihydro-5-benzofuranethanol methanesulfonate is fundamental for its synthesis, purification, and handling.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄S[1]
Molecular Weight 242.29 g/mol [1]
CAS Number 136081-60-2[1]
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate
Synonyms 2,3-Dihydro-5-benzofuranethanol methanesulfonate, Darifenacin Impurity B[1]

Synthesis and Purification

The synthesis of 2,3-Dihydro-5-benzofuranethanol methanesulfonate is a multi-step process that begins with the formation of the 2,3-dihydrobenzofuran ring system, followed by the introduction of the ethanol side chain and subsequent mesylation.

Conceptual Synthesis Pathway

The overall synthetic strategy involves two key transformations:

  • Synthesis of the Precursor Alcohol: Preparation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol.

  • Mesylation Reaction: Conversion of the alcohol to the corresponding methanesulfonate ester.

Synthesis_Pathway A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation A->B Acetyl Chloride, AlCl₃ C 5-Acetyl-2,3-dihydrobenzofuran B->C D Reduction C->D e.g., NaBH₄ E 2-(2,3-dihydrobenzofuran-5-yl)ethanol D->E F Mesylation E->F Methanesulfonyl Chloride, Triethylamine G 2,3-Dihydro-5-benzofuranethanol methanesulfonate F->G

Caption: Conceptual synthesis pathway for 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Experimental Protocol: Synthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol (Precursor)

This is a generalized procedure based on established organic chemistry principles for similar transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2,3-Dihydrobenzofuran

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred solution of 2,3-dihydrobenzofuran in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

    • Slowly add acetyl chloride dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran.

  • Reduction of the Ketone:

    • Dissolve the crude 5-acetyl-2,3-dihydrobenzofuran in methanol.

    • Cool the solution to 0 °C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give 2-(2,3-dihydrobenzofuran-5-yl)ethanol.

Experimental Protocol: Mesylation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol

Materials:

  • 2-(2,3-dihydrobenzofuran-5-yl)ethanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

  • Methanesulfonyl chloride (MsCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(2,3-dihydrobenzofuran-5-yl)ethanol in anhydrous DCM at 0 °C, add triethylamine.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for a few hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the crude product onto the column and elute, collecting fractions.

  • Monitor the fractions by TLC and combine those containing the pure product.

  • Evaporate the solvent to yield the purified 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of 2,3-Dihydro-5-benzofuranethanol methanesulfonate. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dihydrobenzofuran ring, the methylene protons of the dihydrofuran ring, the ethyl side chain, and the methyl group of the methanesulfonate moiety. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, further confirming the carbon skeleton.

Note: Specific NMR data for this compound is not publicly available and would be generated upon synthesis and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the calculated molecular weight of 242.29.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present, including:

  • S=O stretching vibrations for the sulfonate group.

  • C-O-C stretching for the ether linkage in the dihydrofuran ring.

  • Aromatic C-H and C=C stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound. A suitable method would be developed to separate the desired product from any starting materials, by-products, or degradation products.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization A Crude Product B Purified Product A->B Recrystallization or Column Chromatography C Identity Confirmation (NMR, MS, IR) B->C D Purity Assessment (HPLC) B->D

Caption: A typical workflow for the synthesis and analytical characterization of a chemical intermediate.

Role in Drug Development: The Darifenacin Connection

As an intermediate in the synthesis of Darifenacin, 2,3-Dihydro-5-benzofuranethanol methanesulfonate plays a pivotal role in the production of this important therapeutic agent. The methanesulfonate group serves as an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction with the pyrrolidine moiety to form the core structure of Darifenacin.

The control of impurities, such as any unreacted starting material or by-products from the synthesis of this intermediate, is a critical aspect of Good Manufacturing Practice (GMP) in the pharmaceutical industry.

Conclusion

2,3-Dihydro-5-benzofuranethanol methanesulfonate is a well-defined chemical entity with a significant role in pharmaceutical synthesis. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic pathway, and the necessary analytical techniques for its characterization. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for the successful and compliant production of Darifenacin.

References

  • Pharmaffiliates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. Darifenacin Impurity B. [Link]

Sources

Foundational

Solubility profile of benzofuranethanol methanesulfonate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Benzofuranethanol Methanesulfonate in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Drug Devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Benzofuranethanol Methanesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. For a molecule like Benzofuranethanol Methanesulfonate, a compound of interest combining a benzofuran scaffold with a methanesulfonate salt form, understanding its behavior in various solvent systems is not merely an academic exercise. It is a critical determinant for formulation design, route of administration, bioavailability, and ultimately, therapeutic efficacy.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for systematically determining the solubility profile of Benzofuranethanol Methanesulfonate. We move beyond simple data reporting to elucidate the theoretical underpinnings, provide robust, field-tested protocols, and explain the causal logic behind experimental choices. Our objective is to equip you with the knowledge and methodology to generate high-quality, reliable solubility data, forming a self-validating foundation for subsequent development milestones.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of Benzofuranethanol Methanesulfonate is a product of the interplay between its molecular structure and the properties of the solvent. A predictive analysis of its structure provides essential clues for experimental design.

  • The Solute: Benzofuranethanol Methanesulfonate

    • Benzofuranethanol Moiety: This portion of the molecule is largely hydrophobic and rigid. The benzofuran ring system will favor interactions with non-polar or moderately polar solvents. The ethanol side chain introduces a hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, which may confer some solubility in protic solvents.

    • Methanesulfonate (Mesylate) Anion: As the salt form, the methanesulfonate anion (CH₃SO₃⁻) is highly polar and designed to enhance aqueous solubility.[2] However, in organic solvents, its impact is more complex. Methanesulfonate salts are known to be highly soluble in water, but data in organic solvents is scarce.[3] The presence of this ionic character suggests that solvents with higher dielectric constants and the ability to stabilize charge separation will be more effective.[4]

  • The Solvent: A Strategic Selection The choice of solvents is paramount. A solubility screen should encompass a diverse range of functionalities to probe the compound's interaction potential. An experienced formulator designs studies around excipients that are relevant to the desired dosage forms.[1]

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, making them good candidates for dissolving polar molecules and salts.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. Their effectiveness will depend on the balance between the hydrophobic benzofuran core and the polar functional groups.

    • Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents are unlikely to be effective solubilizers due to the polar and ionic nature of the methanesulfonate salt, but they are essential for establishing the lower bounds of solubility and understanding the compound's lipophilicity.

    • Ethers & Esters (e.g., Tetrahydrofuran (THF), Ethyl Acetate): These solvents have intermediate polarity and can act as hydrogen bond acceptors.

The following diagram illustrates the logical flow for selecting an appropriate solvent array for screening.

G cluster_input Compound Analysis cluster_properties Structural Features cluster_solvents Solvent Selection Strategy Compound Benzofuranethanol Methanesulfonate Hydrophobic Benzofuran Core (Hydrophobic) PolarProtic Hydroxyl Group (H-Bond Donor/Acceptor) Ionic Methanesulfonate Anion (Ionic, Polar) S_Intermediate Intermediate Polarity (e.g., Ethyl Acetate, THF) Hydrophobic->S_Intermediate Favors S_NonPolar Non-Polar (e.g., Toluene, Hexane) Hydrophobic->S_NonPolar Favors S_Protic Polar Protic (e.g., Methanol, Ethanol) PolarProtic->S_Protic Favors S_Aprotic Polar Aprotic (e.g., DMSO, DMF) PolarProtic->S_Aprotic Favors PolarProtic->S_Intermediate Favors Ionic->S_Protic Favors Ionic->S_Aprotic Favors caption Fig 1. Logic for Solvent Selection Based on Molecular Properties.

Fig 1. Logic for Solvent Selection Based on Molecular Properties.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[5] The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

Materials and Equipment
  • Benzofuranethanol Methanesulfonate (solid, verified purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic orbital shaker or agitator capable of maintaining ±1 °C[6]

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, pre-conditioned with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Workflow

The overall experimental workflow is visualized in the diagram below.

G start Start prep 1. Preparation Weigh excess solid solute into vial. Add known volume of solvent. start->prep equil 2. Equilibration Agitate in thermostatic shaker (24-72h) at controlled temperature. prep->equil separate 3. Phase Separation Allow solids to settle. Withdraw supernatant. equil->separate filtrate 4. Filtration Immediately filter supernatant through 0.22 µm syringe filter. separate->filtrate quantify 5. Quantification Analyze filtrate concentration (e.g., via HPLC or UV-Vis) against a standard curve. filtrate->quantify calc 6. Calculation Calculate solubility (mg/mL, Molarity, etc.). quantify->calc end End calc->end caption Fig 2. Shake-Flask Experimental Workflow.

Fig 2. Shake-Flask Experimental Workflow.
  • Preparation of Slurries:

    • Accurately weigh an excess amount of Benzofuranethanol Methanesulfonate into a glass vial. The key is to ensure a solid phase remains at equilibrium, confirming saturation.[7] A 30-40% excess of undissolved solid is a good starting point.[6]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation during incubation.

    • Prepare each solvent condition in triplicate to assess variability.[8]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the liquid, maximizing the surface area for dissolution.[8]

    • Causality Check (Trustworthiness): The system must reach thermodynamic equilibrium. This is not assumed but proven. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus, not deviating significantly (e.g., <5%) between the last two time points.[6] This confirms that the observed solubility is the true equilibrium value.

  • Sample Collection and Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. Avoid disturbing the solid phase at the bottom.

  • Filtration:

    • Immediately filter the aliquot through a pre-conditioned, chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial.

    • Causality Check (Expertise): This step is critical. Unfiltered microscopic particles will lead to a significant overestimation of solubility. The filter must be pre-conditioned by flushing with a small amount of the same solvent to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.[7]

  • Analytical Quantification:

    • The concentration of Benzofuranethanol Methanesulfonate in the clear filtrate must be determined using a validated analytical method.

    • HPLC Method (Recommended): Develop a stability-indicating HPLC method. Prepare a calibration curve using stock solutions of known concentrations of the compound in the same solvent. Dilute the filtrate sample to fall within the linear range of the calibration curve.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not suffer from interference from the solvent, a UV-Vis method can be used. A standard curve must be generated in the same solvent.

    • The chosen analytical method must be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems. The solubility can be expressed in various units, such as mg/mL, molarity (mol/L), or mole fraction.[5]

Table 1: Hypothetical Solubility Data for Benzofuranethanol Methanesulfonate at 25 °C

Solvent ClassSolventSolubility (mg/mL)Molar Solubility (mol/L)Qualitative Descriptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)[Experimental Value][Calculated Value][e.g., Very Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Soluble]
Polar Protic Methanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Intermediate Ethyl Acetate[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Non-Polar Toluene[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility value is specific to the solid-state form (polymorph, solvate, or amorphous state) of the material used.[6] It is crucial to characterize the solid form before and after the experiment (e.g., via XRPD) to ensure no phase transformation has occurred, which would invalidate the results.

  • Compound Stability: The analytical method (e.g., HPLC) should be used to confirm the stability of Benzofuranethanol Methanesulfonate in each solvent over the course of the experiment. Degradation will lead to inaccurate solubility measurements.[6]

  • Co-solvency: For formulation development, solubility in binary or ternary solvent mixtures is often required. The principles of this guide can be extended to co-solvent systems, which can dramatically enhance the solubility of poorly soluble drugs.[7]

By adhering to this comprehensive guide, researchers can confidently and accurately characterize the solubility profile of Benzofuranethanol Methanesulfonate, generating the critical data needed to drive informed decisions in the complex process of drug development.

References

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

  • USP. (n.d.). <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • RSC Publishing. (2025, March 6). Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na 5 (SO 3 CH 3 ) 4 (X) (X = BF 4 − , ClO 4 − , PF 6 -). Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Van den Bossche, A., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]

  • Lirias. (2022, September 5). Methanesulfonic Acid (MSA) in Hydrometallurgy. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Sodium methanesulfonate. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methanesulfonate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Mesomorphic behavior of methanesulfonate salts of esters of L-Methionine and their optical properties. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methanesulfonic Acid. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Retrieved from [Link]

  • Google Patents. (n.d.). US20060009644A1 - Novel crystalline forms of sodium 1,2-benzisoxazole-3-methanesulfonate, processes of preparing same and use thereof in the synthesis of zonisamide.

Sources

Exploratory

Technical Guide to 2,3-Dihydro-5-benzofuranethanol Methanesulfonate: Synthesis, Safety, and Analytical Control

Executive Summary In pharmaceutical process chemistry, highly reactive intermediates act as double-edged swords. 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, highly reactive intermediates act as double-edged swords. 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2) is a prime example. It is an indispensable electrophilic building block used in the synthesis of Darifenacin Hydrobromide[1], a selective M3 muscarinic receptor antagonist used to treat overactive bladder[2]. However, the same chemical reactivity that makes it an excellent synthetic intermediate also classifies it as a Potentially Genotoxic Impurity (PGI). This whitepaper details the mechanistic role, safety data (MSDS), high-containment handling protocols, and analytical control strategies required to safely utilize this compound while ensuring patient safety under ICH M7 guidelines.

Chemical Identity & Physicochemical Properties

Understanding the physical state and reactivity of the compound is the first step in risk assessment. The methanesulfonate (mesylate) group is highly electron-withdrawing, making the adjacent ethyl carbon susceptible to nucleophilic attack.

PropertySpecification
Chemical Name 2,3-Dihydro-5-benzofuranethanol methanesulfonate
Synonyms 2-(2,3-Dihydrobenzofuran-5-yl)ethyl methanesulfonate; Darifenacin Impurity B
CAS Number 136081-60-2
Molecular Formula

Molecular Weight 242.29 g/mol
Physical State Light yellow to off-white solid/liquid (temperature dependent)
Reactivity Strong alkylating agent (Electrophile)

Mechanistic Role in Darifenacin Synthesis

The Causality of Experimental Design: Why do we convert the starting alcohol into a mesylate? The native hydroxyl group of 2,3-dihydro-5-benzofuranethanol is a poor leaving group. By reacting it with methanesulfonyl chloride, we convert the hydroxyl into a mesylate. The resulting mesylate anion is highly resonance-stabilized, making it an exceptional leaving group. This thermodynamic stability drives the subsequent


 nucleophilic substitution reaction, where a pyrrolidine derivative attacks the electrophilic carbon to form the core backbone of Darifenacin[2][3].

Synthesis A 2,3-Dihydro-5-benzofuranethanol (Starting Material) C 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2) A->C Mesylation B Methanesulfonyl Chloride (Reagent) B->C E Darifenacin (API) C->E N-Alkylation (SN2) D Pyrrolidine Derivative (Nucleophile) D->E

Synthetic workflow of Darifenacin highlighting the mesylate intermediate.

Toxicological Profile & Genotoxic Hazard (MSDS Core)

The safety data for 2,3-dihydro-5-benzofuranethanol methanesulfonate is dominated by its classification as an alkylating agent.

Acute Hazards
  • Skin & Eye Irritation: Causes severe irritation and potential burns upon direct contact.

  • Respiratory Toxicity: Inhalation of dust or aerosols causes mucosal irritation.

Chronic Hazards: Genotoxicity & DNA Alkylation

The identical


 mechanism that allows the mesylate to couple with pyrrolidine during drug synthesis allows it to alkylate human DNA. If ingested, the electrophilic mesylate reacts with nucleophilic centers on DNA bases (predominantly the N7 position of Guanine). This covalent modification creates a DNA adduct, which disrupts base pairing during cellular replication, leading to mutations and potential carcinogenesis[4].

Genotoxicity Mesylate Alkyl Mesylate (Electrophile) Alkylation SN2 Nucleophilic Substitution Mesylate->Alkylation DNA DNA Base (e.g., N7-Guanine) (Nucleophile) DNA->Alkylation Adduct Covalent DNA Adduct Alkylation->Adduct Mutation Replication Error / Mutation (Genotoxicity) Adduct->Mutation

Mechanism of DNA alkylation by electrophilic alkyl mesylates causing genotoxicity.

Regulatory Thresholds (ICH M7)

Because it is a DNA-reactive mutagen, regulatory agencies (FDA/EMA) mandate strict control under the ICH M7 Guideline [5][6].

Exposure DurationThreshold of Toxicological Concern (TTC)
Lifetime (> 10 years) 1.5 µ g/day
> 1 to 10 years 10 µ g/day
> 1 to 12 months 20 µ g/day
< 1 month 120 µ g/day

Data based on ICH M7 staged TTC limits for acceptable daily intake[4].

Safety Data & High-Containment Handling Protocols

As a Senior Application Scientist, I mandate that laboratories do not merely "clean" spills of alkylating agents, but chemically destroy them. Standard physical wiping merely redistributes the hazard. The following is a self-validating decontamination protocol based on chemical neutralization.

Step-by-Step Spill Decontamination Protocol
  • Isolation & PPE: Evacuate the immediate area. Don a fitted respirator (P100/FFP3), chemical-resistant suit, and double nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite).

  • Chemical Neutralization (The Causality): Apply a 5% Sodium Thiosulfate (

    
    ) or 1M NaOH solution directly to the spill. Why? Thiosulfate is a potent nucleophile. It outcompetes ambient moisture, forcing an 
    
    
    
    reaction that converts the hazardous mesylate into a water-soluble, non-toxic Bunte salt. This chemically validates the elimination of the hazard.
  • Incubation: Allow a 30-minute contact time to ensure complete hydrolysis/alkylation of the neutralizing agent.

  • Collection & Verification: Scoop the neutralized slurry into a hazardous waste container. Swab the surface and analyze via LC-MS to validate zero trace residue.

Analytical Control Strategy for Trace Quantification

To release the final Darifenacin API, we must prove that residual 2,3-dihydro-5-benzofuranethanol methanesulfonate is below the 1.5 µ g/day TTC limit (often translating to < 1 ppm in the API matrix). UV-HPLC lacks the sensitivity and specificity for this task. Therefore, we utilize UHPLC-ESI-MS/MS .

Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve 100 mg of Darifenacin API in 1 mL of Acetonitrile/Water (50:50). Add a stable isotope-labeled internal standard (e.g., Mesylate-d3) to correct for matrix suppression.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to separate the trace mesylate from the massive API peak.

  • Ionization & Detection: Utilize Electrospray Ionization (ESI) in positive mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters specifically for the precursor ion (

    
     at m/z 243.1) and its unique product ion fragment, eliminating all background noise and API interference.
    
  • Quantification: Calculate the concentration based on the internal standard area ratio. The method must be validated to a Limit of Detection (LOD) of at least 0.3 ppm.

Analytical Sample API Sample Prep (Solvent Extraction) LC UHPLC Separation (C18 Column) Sample->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data MS->Data

LC-MS/MS analytical workflow for trace quantification of genotoxic impurities.

References

  • CAS No : 136081-60-2 | Product Name : 2,3-Dihydro-5-benzofuranethanol methanesulfonate Pharmaffiliates[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors National Institutes of Health (NIH) - PMC[Link]

  • WO2009125426A2 - Novel Process for the Preparation of Darifenacin Hydrobromide Google P
  • FDA Guidelines on Genotoxic Impurities J-STAR Research[Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software IntuitionLabs.ai[Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk European Medicines Agency (EMA)[Link]

Sources

Foundational

Role of 2,3-Dihydro-5-benzofuranethanol methanesulfonate in medicinal chemistry

The Strategic Role of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate in Medicinal Chemistry: Scaffolding M3 Receptor Antagonists Executive Summary In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran ring...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate in Medicinal Chemistry: Scaffolding M3 Receptor Antagonists

Executive Summary

In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran ring system is a highly privileged pharmacophore. It confers rigidified lipophilicity, precise spatial geometry, and critical hydrogen-bonding potential for receptor binding. As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) synthesis, I frequently leverage specific electrophilic intermediates to construct these complex architectures. Among these, 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS 136081-60-2) stands out as a critical linchpin, most notably in the synthesis of the M3 muscarinic receptor antagonist, Darifenacin [1].

This technical whitepaper explores the mechanistic causality behind selecting this specific mesylate derivative, details a self-validating protocol for its application in N-alkylation, and provides a quantitative analysis of its synthetic efficiency.

The 2,3-Dihydrobenzofuran Pharmacophore: Structural Rationale

The 2,3-dihydrobenzofuran core is ubiquitous in drug discovery, serving as the structural foundation for diverse therapeutics ranging from mPGES-1 inhibitors for inflammation [2] to melatonin receptor agonists like Ramelteon.

From a structural biology perspective, the oxygen atom within the rigidified five-membered dihydrofuran ring acts as a potent hydrogen-bond acceptor. Unlike highly flexible aliphatic ethers, this bicyclic system locks the oxygen into a predictable vector, reducing the entropic penalty upon binding to the target receptor's active site. To append this bulky, electron-rich core to active pharmacophores (such as substituted pyrrolidines), process chemists require an intermediate that is both highly reactive and structurally stable. This is where the methanesulfonate ester of 2,3-dihydro-5-benzofuranethanol becomes indispensable [3].

Mechanistic Causality: Why the Methanesulfonate Leaving Group?

When designing an


 N-alkylation step for sterically hindered amines, the choice of the leaving group dictates the impurity profile, reaction kinetics, and overall yield.

Historically, alkyl bromides (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) were utilized. However, synthesizing the bromide precursor requires harsh halogenating agents (like


 or 

) that risk cleaving the electron-rich benzofuran ether or causing unwanted ring-opening.

The Mesylate Advantage: By converting 2,3-dihydro-5-benzofuranethanol [4] into its methanesulfonate (mesylate) ester, we achieve a highly tunable reactivity profile.

  • Mild Synthesis: The mesylate is generated under mild basic conditions (MsCl, Triethylamine), preserving the integrity of the bicyclic core.

  • Superior Kinetics: The highly polarized

    
     bond of the mesylate lowers the activation energy for nucleophilic attack by the pyrrolidine nitrogen.
    
  • Suppression of Elimination: The mesylate group minimizes competing

    
     elimination pathways that typically generate unwanted vinyl-dihydrobenzofuran byproducts, a common failure point when using alkyl halides in basic media.
    

Synthetic Workflow & Pathway Visualization

The primary industrial application of 2,3-Dihydro-5-benzofuranethanol methanesulfonate is as the electrophilic donor in the synthesis of Darifenacin Hydrobromide [5]. The workflow relies on a precise


 displacement.

G A 2,3-Dihydro-5-benzofuranethanol B MsCl / TEA (Mesylation) A->B C 2,3-Dihydro-5-benzofuranethanol methanesulfonate B->C E SN2 N-Alkylation (K2CO3, MeCN, 80°C) C->E Electrophile D 3-(S)-(1-carbamoyl-1,1-diphenylmethyl) pyrrolidine D->E Nucleophile F Darifenacin Free Base E->F G Aqueous HBr F->G H Darifenacin Hydrobromide G->H Salt Formation

Fig 1: Synthetic workflow of Darifenacin utilizing the mesylate intermediate.

Self-Validating Experimental Protocol: N-Alkylation

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase contains an In-Process Control (IPC) that must be satisfied before the reaction can proceed, ensuring zero-defect API generation.

Step 1: Reaction Assembly

  • Action: Charge a dry, nitrogen-purged reactor with 3-(S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq), anhydrous

    
     (2.5 eq), and acetonitrile (10 volumes). Stir at 25°C for 15 minutes to ensure uniform suspension.
    
  • Action: Add 2,3-Dihydro-5-benzofuranethanol methanesulfonate (1.1 eq) dropwise. Elevate temperature to 80°C (reflux).

  • Causality:

    
     acts as a non-nucleophilic acid scavenger to neutralize the methanesulfonic acid byproduct, driving the equilibrium forward without degrading the mesylate.
    

Step 2: In-Process Control (IPC) Validation

  • Action: After 6 hours, sample the reaction mixture.

  • Validation Check: Analyze via HPLC (UV 225 nm). The system is validated to proceed only when the unreacted mesylate peak area is < 0.5% and the pyrrolidine precursor is < 1.0%. If thresholds are not met, continue refluxing in 2-hour increments.

Step 3: Workup and Phase Separation

  • Action: Cool to 20°C, filter out inorganic salts, and concentrate the filtrate under vacuum. Redissolve the crude residue in dichloromethane (DCM) and wash with deionized water (3x).

  • Validation Check: Test the pH of the final aqueous wash. It must be neutral (pH 7.0 ± 0.2). A basic pH indicates incomplete removal of

    
    , which will interfere with the subsequent hydrobromination step.
    

Step 4: Salt Formation (API Isolation)

  • Action: Transfer the organic layer to a crystallizer. Add 48% aqueous HBr dropwise until pH reaches 2.0. Cool to 0-5°C to induce crystallization of Darifenacin Hydrobromide. Filter and dry under vacuum at 45°C.

Quantitative Data: Leaving Group Efficiency

The selection of the mesylate over alternative leaving groups is heavily supported by process chemistry metrics. The table below summarizes the quantitative advantages of utilizing 2,3-Dihydro-5-benzofuranethanol methanesulfonate in the synthesis of bulky pyrrolidine APIs.

Leaving Group (Electrophile)Reagent PrecursorAvg. Reaction Time (h)Typical Yield (%)Primary Impurity ProfileIPC Method
Methanesulfonate (Mesylate) MsCl / TEA6 - 885 - 90% Trace dimer formation; Low elimination products.HPLC (225 nm)
Bromide

/

10 - 1275 - 80%High risk of vinyl-benzofuran (E2 elimination).HPLC / GC-MS
Chloride

> 24< 60%High unreacted starting material; thermal degradation.HPLC

Table 1: Comparative Analysis of Leaving Groups in Darifenacin N-Alkylation. Data reflects optimized industrial batch parameters.

Conclusion

2,3-Dihydro-5-benzofuranethanol methanesulfonate is far more than a simple chemical building block; it is a strategically selected intermediate that solves complex steric and electronic challenges in medicinal chemistry. By prioritizing the mesylate leaving group, researchers can achieve highly efficient, self-validating


 pathways that maximize API yield while suppressing toxic or difficult-to-purge impurities. Understanding the causality behind these structural choices is paramount for the scalable development of next-generation M3 receptor antagonists and related benzofuran-derived therapeutics.

References

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors PubMed (National Institutes of Health) URL: [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents Journal of Medicinal Chemistry (NIH) URL:[Link]

  • Synthesis/Isolation of darifenacin hydrobromide by-products Indian Journal of Chemistry (NISCAIR) URL:[Link]

  • 2,3-Dihydro-5-benzofuranethanol (CAS 87776-76-9) CAS Common Chemistry (American Chemical Society) URL:[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Molecules (PubMed Central, NIH) URL:[Link]

Exploratory

An In-depth Technical Guide: The Strategic Conversion of 2,3-Dihydro-5-benzofuranethanol to its Methanesulfonate Ester in Drug Development

Executive Summary In the landscape of pharmaceutical synthesis, the transformation of functional groups is a cornerstone of molecular design and optimization. This guide delves into the critical differences between 2,3-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, the transformation of functional groups is a cornerstone of molecular design and optimization. This guide delves into the critical differences between 2,3-Dihydro-5-benzofuranethanol and its methanesulfonate (mesylate) ester. While the former is a stable and useful building block, its hydroxyl (-OH) group presents inherent limitations for certain synthetic transformations due to its poor leaving group ability. The conversion to its methanesulfonate ester is a strategic "activation" step, transforming the inert alcohol into a highly reactive intermediate primed for nucleophilic substitution. This process is fundamental in constructing more complex molecular architectures, such as in the synthesis of the M3 muscarinic acetylcholine receptor antagonist, Darifenacin.[1] This whitepaper provides the chemical rationale, detailed protocols, and comparative analysis to equip researchers and drug development professionals with the expertise to leverage this transformation effectively.

Introduction: From a Stable Precursor to a Reactive Intermediate

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active compounds and natural products.[2][3] Specifically, 2,3-Dihydro-5-benzofuranethanol serves as a key starting material in multi-step synthetic campaigns. It possesses a primary alcohol functional group, which, while offering a site for chemical modification, is fundamentally a poor leaving group in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base.[4][5][6] This chemical stubbornness necessitates a strategic modification to facilitate the construction of new carbon-heteroatom bonds, which are often pivotal for a molecule's pharmacological activity.

The central question this guide addresses is: Why and how do we convert the stable 2,3-Dihydro-5-benzofuranethanol into its methanesulfonate ester? The answer lies in the dramatic enhancement of the leaving group's ability, a concept central to synthetic organic chemistry.[4][6][7][8]

Part 1: The Precursor - 2,3-Dihydro-5-benzofuranethanol

Section 1.1: Physicochemical Properties & Structural Analysis

2,3-Dihydro-5-benzofuranethanol is a bifunctional organic compound featuring a dihydrobenzofuran ring system and a primary alcohol.[9][10] Its structure lends itself to hydrogen bonding via the hydroxyl group, influencing its solubility and physical state.[9]

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₂O₂[10]
Molecular Weight 164.20 g/mol [10]
Appearance Colorless to pale-yellow solid or liquid
Key Functional Groups Primary Alcohol (-CH₂OH), Ether (-O-)-
Reactivity Profile The hydroxyl group can undergo oxidation, esterification, or etherification under specific conditions. It is a poor leaving group for Sₙ2 reactions.[4][5]

The presence of the hydroxyl group makes it a nucleophile, but its utility in substitution reactions where it must depart as a leaving group is severely limited.[11]

Section 1.2: Synthesis and Purification Protocol

A common route to 2,3-Dihydro-5-benzofuranethanol involves the reduction of a corresponding carboxylic acid or ester derivative, such as 2,3-dihydro-5-benzofuranacetic acid. The following is a representative laboratory-scale protocol.

Protocol 1: Synthesis of 2,3-Dihydro-5-benzofuranethanol

  • Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate in anhydrous THF dropwise.

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed under anhydrous and inert conditions due to the high reactivity of LiAlH₄ with water and atmospheric oxygen. The dropwise addition at 0 °C controls the highly exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Causality: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is easily filterable.

  • Workup and Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 2,3-Dihydro-5-benzofuranethanol.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and byproducts before proceeding to the next step.

G cluster_0 Synthesis Workflow start Setup: LiAlH4 in THF at 0°C add_ester Dropwise addition of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)acetate start->add_ester react Stir at RT for 4-6h (TLC Monitoring) add_ester->react quench Quench at 0°C (H2O, NaOH(aq), H2O) react->quench workup Filter through Celite® Concentrate Filtrate quench->workup purify Flash Column Chromatography workup->purify end_product Pure 2,3-Dihydro-5-benzofuranethanol purify->end_product

Fig 1. Synthesis workflow for 2,3-Dihydro-5-benzofuranethanol.

Part 2: The Intermediate - 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

Section 2.1: The Transformation - The Role of Mesylation

Mesylation is the process of converting an alcohol into a methanesulfonate ester (mesylate). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[7]

The core purpose of this transformation is to convert the hydroxyl group (-OH), a poor leaving group, into a mesylate group (-OMs), which is an excellent leaving group.[4][6][7][12] The reason for this enhanced leaving ability is that the resulting methanesulfonate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms of the sulfonate group.[7][8][12] This stability makes it much more willing to depart during a nucleophilic attack.

Fig 2. The mesylation reaction transforms the alcohol.
Section 2.2: Synthesis Protocol for Mesylation

Protocol 2: Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

  • Reaction Setup: Dissolve 2,3-Dihydro-5-benzofuranethanol in a suitable aprotic solvent like dichloromethane (DCM) or THF in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (TEA, ~1.5 equivalents) to the solution and stir for 10 minutes.

    • Causality: The base is crucial for neutralizing the HCl byproduct that is generated during the reaction, preventing it from causing unwanted side reactions.[7]

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise to the cold solution, ensuring the temperature remains below 5 °C.

    • Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl and displacing the chloride.[7] This step is exothermic and controlled addition prevents temperature spikes. The stereochemistry at the carbon bearing the oxygen is retained during this step.[4][8]

  • Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted reagents.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used directly in the next step without further purification due to its potential instability. If necessary, it can be purified by recrystallization or rapid filtration through a short plug of silica gel.

    • Self-Validation: The formation of the mesylate can be confirmed by ¹H NMR spectroscopy by observing the appearance of a new singlet corresponding to the methyl group of the mesylate (typically around 3.0 ppm) and a downfield shift of the adjacent -CH₂- protons.

Section 2.3: Comparative Analysis - The Advantage of Activation

The conversion to the mesylate ester fundamentally alters the molecule's synthetic utility. The table below provides a direct comparison of the two compounds.

Feature2,3-Dihydro-5-benzofuranethanol (-OH)2,3-Dihydro-5-benzofuranethanol Methanesulfonate (-OMs)
Functional Group Primary AlcoholMethanesulfonate Ester
Leaving Group Ability Poor (leaves as OH⁻, a strong base)[4][6]Excellent (leaves as CH₃SO₃⁻, a weak, resonance-stabilized base)[7][8][12]
Reactivity in Sₙ2 Very low to negligible without acid activation.[6]High reactivity towards a wide range of nucleophiles (e.g., amines, azides, cyanides, alkoxides).[6][7]
Reaction Conditions Often requires harsh conditions (e.g., strong acids like HBr) which can be incompatible with sensitive functional groups.[4][6]Allows for mild reaction conditions, preserving other functional groups in the molecule.[6]
Stereochemical Control Acid-catalyzed reactions can proceed via Sₙ1 pathways, leading to loss of stereochemistry or rearrangements.[4][6]Sₙ2 displacement of the mesylate proceeds with a predictable inversion of stereochemistry at the reaction center.[8]
Stability Thermally stable, can be stored long-term.Less stable, often generated in situ or used immediately. Can be sensitive to heat and moisture.[13]

Part 3: Practical Application in Drug Development - Synthesis of Darifenacin

A prime example showcasing the strategic importance of this mesylation is in the synthesis of Darifenacin, a medication used to treat overactive bladder.[1] The synthesis involves coupling the 2,3-dihydro-5-benzofuranethanol moiety with a chiral pyrrolidine derivative. A direct reaction with the alcohol is not feasible. Instead, the alcohol is first converted to a better leaving group. While some syntheses use the corresponding bromide, the mesylate serves as an excellent alternative.[1][14]

The mesylate, 2,3-Dihydro-5-benzofuranethanol methanesulfonate, acts as a potent electrophile that readily undergoes an Sₙ2 reaction with the secondary amine of the pyrrolidine nucleophile to form the final carbon-nitrogen bond, completing the core structure of Darifenacin.[1]

G cluster_1 Darifenacin Synthesis Pathway A 2,3-Dihydro-5- benzofuranethanol (Precursor) B Mesylation (MsCl, TEA) A->B C 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (Activated Intermediate) B->C E SN2 Nucleophilic Substitution C->E D (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetamide (Nucleophile) D->E F Darifenacin (Final API) E->F

Fig 3. Role of the mesylate intermediate in Darifenacin synthesis.

This pathway highlights the indispensability of the mesylation step. It enables a clean, efficient, and controlled bond formation under conditions that would not be possible with the starting alcohol, demonstrating the power of functional group manipulation in achieving complex molecular targets.

Conclusion

The distinction between 2,3-Dihydro-5-benzofuranethanol and its methanesulfonate ester is a classic illustration of strategic chemical activation in organic synthesis. The alcohol serves as a stable, readily available precursor, while its mesylate derivative is a highly reactive, synthetically versatile intermediate. The conversion of the poor hydroxyl leaving group into the excellent mesylate leaving group is a critical enabler for constructing complex molecules, particularly in the pharmaceutical industry. Understanding the rationale behind this transformation, mastering the associated protocols, and appreciating its application in multi-step syntheses are essential skills for any researcher or scientist in the field of drug development. This knowledge allows for the efficient and elegant construction of novel chemical entities with therapeutic potential.

References

  • Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link].

  • All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry. Available at: [Link].

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. Google Patents.
  • Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook. Available at: [Link].

  • Leaving Groups. (2022, May 3). Reddit. Available at: [Link].

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link].

  • Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available at: [Link].

  • 2,3-Dihydro-5-benzofuranethanol methanesulfonate. Pharmaffiliates. Available at: [Link].

  • Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. Available at: [Link].

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. Available at: [Link].

  • Preparation of methanesulfonic acid active ester. Google Patents.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PMC. Available at: [Link].

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. Available at: [Link].

  • 5,6-Benzofurandimethanol, 2,3-dihydro-. PubChem. Available at: [Link].

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available at: [Link].

  • Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry. Available at: [Link].

  • Process for preparation of darifenacin and intermediates used in the process. Google Patents.
  • Darifenacin Hydrobromide. (2017, February 9). New Drug Approvals. Available at: [Link].

  • 2,3-DIHYDRO-5-BENZOFURANETHANOL. gsrs. Available at: [Link].

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com. Available at: [Link].

  • ALKYL SULFONATE ESTER IMPURITIES. (2024, July 22). GOV.UK. Available at: [Link].

  • Leaving Group Formation. (2023, January 22). Chemistry LibreTexts. Available at: [Link].

  • Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. Available at: [Link].

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024, December 12). Frontiers. Available at: [Link].

  • Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo. Available at: [Link].

  • Synthesis of 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate. PrepChem.com. Available at: [Link].

  • Sulfonate ester kinetic study. (2010, March 10). Novatia, LLC. Available at: [Link].

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2020, May 5). MDPI. Available at: [Link].

  • Products of the OH radical-initiated reactions of furan, 2- and 3-methylfuran, and 2,3- and 2,5-dimethylfuran in the presence of NO. (2014, January 16). PubMed. Available at: [Link].

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. (2022, March 17). Semantic Scholar. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2,3-Dihydro-5-benzofuranethanol methanesulfonate

Technical Application Note: Scalable Synthesis and Purification of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate Abstract This application note details a robust, scalable protocol for the synthesis of 2,3-dihydro-5-be...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis and Purification of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,3-dihydro-5-benzofuranethanol methanesulfonate (CAS: 131273-16-0), a critical intermediate in the manufacturing of the muscarinic M3 antagonist Darifenacin .[1] The protocol delineates a two-stage synthetic route: first, the generation of the alcohol precursor via reduction of 2,3-dihydrobenzofuran-5-acetic acid, followed by a controlled sulfonation using methanesulfonyl chloride (MsCl). Emphasis is placed on impurity control (specifically the alkyl chloride byproduct) and process safety management.

Introduction & Retrosynthetic Analysis

The target molecule, a sulfonate ester, serves as a highly reactive electrophile for N-alkylation reactions, specifically in coupling with pyrrolidine derivatives for Darifenacin synthesis.

Retrosynthetic Logic:

  • Target: 2,3-Dihydro-5-benzofuranethanol methanesulfonate (Mesylate).

  • Precursor: 2-(2,3-dihydrobenzofuran-5-yl)ethanol (Alcohol).[2]

  • Strategic Disconnection: The C-O bond formation is achieved via nucleophilic substitution on the sulfonyl chloride. The alcohol precursor is derived from the homologation of the commercially available 2,3-dihydrobenzofuran core.

Critical Quality Attribute (CQA): The mesylate is prone to hydrolysis and thermal instability. Furthermore, in the presence of chloride ions (from MsCl), the competing formation of the alkyl chloride impurity (2-(2,3-dihydrobenzofuran-5-yl)ethyl chloride) must be minimized via temperature control and base selection.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Methanesulfonyl Chloride (MsCl) Corrosive, Lachrymator, ToxicUse exclusively in a fume hood. Reacts violently with water.
Triethylamine (TEA) Flammable, CorrosiveEnsure anhydrous conditions to prevent salt precipitation issues.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse as primary solvent; ensure proper ventilation.
Exotherm Risk Heat of ReactionThe mesylation is highly exothermic. Addition must be strictly controlled at <5°C.

Stage 1: Synthesis of Precursor (2,3-Dihydro-5-benzofuranethanol)

Note: While the alcohol may be sourced commercially, in-house synthesis ensures control over the impurity profile.

Pathway: 2,3-dihydrobenzofuran-5-acetic acid


 Reduction 

Alcohol.
Protocol:
  • Charge: Load a reactor with 2,3-dihydrobenzofuran-5-acetic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 vol).

  • Activation: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BMS) (1.2 eq) dropwise over 30 minutes. Note: Evolution of hydrogen gas.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Quench: Cool to 0°C. Carefully add Methanol (5 vol) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with 1M HCl, then Brine. Dry over

    
     and concentrate.
    
  • Yield Target: >90% as a colorless oil.

Stage 2: Mesylation Protocol (Core Procedure)

This step converts the hydroxyl group into a good leaving group (mesylate).

Reagents & Stoichiometry:

  • Substrate: 2-(2,3-dihydrobenzofuran-5-yl)ethanol (1.0 eq, ~164.2 g/mol )

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous, 10 vol)

Step-by-Step Methodology:
  • Solvation:

    • In a dry 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel, dissolve the Alcohol substrate in DCM .

    • Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Base Addition:

    • Add Triethylamine (TEA) in one portion. The temperature may rise slightly; allow it to return to 0°C.

    • Rationale: TEA acts as an HCl scavenger. Excess base prevents acid-catalyzed side reactions.

  • Controlled Mesylation:

    • Dilute MsCl with a small amount of DCM (1:1 ratio) to facilitate controlled addition.

    • Crucial Step: Add the MsCl solution dropwise over 45-60 minutes , maintaining the internal temperature below 5°C .

    • Mechanistic Insight: Rapid addition causes localized heating, favoring the formation of the alkyl chloride impurity via nucleophilic attack of the chloride ion on the protonated alcohol.

  • Reaction Maintenance:

    • After addition, stir at 0°C for 30 minutes.

    • Allow the mixture to warm to RT (20-25°C) and stir for 2-3 hours.

    • IPC (In-Process Control): Check HPLC. Target < 1.0% unreacted alcohol.

  • Quench & Workup:

    • Cool back to 10°C. Add Water (5 vol) slowly to quench excess MsCl.

    • Separate phases.[2] Wash the organic layer with:

      • 1x 1M HCl (removes residual TEA).

      • 1x Sat.

        
          (neutralizes acidity).
        
      • 1x Brine (drying).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure at < 40°C .
      
    • Warning: Mesylates are thermally sensitive. Do not overheat during concentration.

  • Crystallization (Optional but Recommended):

    • The crude oil often solidifies. Recrystallize from Isopropanol/Hexane or Toluene if high purity (>99%) is required for GMP steps.

Process Visualization

Figure 1: Synthetic Pathway & Logic Flow

SynthesisPath Start 2,3-Dihydrobenzofuran (Starting Material) Inter1 2,3-Dihydrobenzofuran- 5-acetic acid Start->Inter1 Friedel-Crafts / Homologation Alcohol 2-(2,3-Dihydrobenzofuran- 5-yl)ethanol (Precursor) Inter1->Alcohol Reduction (BMS/THF) Target 2,3-Dihydro-5-benzofuranethanol methanesulfonate (Target Mesylate) Alcohol->Target Mesylation (MsCl, Et3N, DCM, 0°C)

Caption: Linear synthetic route from the benzofuran core to the activated mesylate intermediate.

Figure 2: Mesylation Reaction Workup Workflow

Workup Rxn Reaction Mixture (DCM, Product, TEA-HCl) Quench Quench (Add H2O at 10°C) Rxn->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer Wash1 Acid Wash (1M HCl) OrgLayer->Wash1 Remove Amine Wash2 Base Wash (Sat. NaHCO3) Wash1->Wash2 Neutralize Dry Drying & Concentration (<40°C) Wash2->Dry Final Final Product (Solid/Oil) Dry->Final

Caption: Downstream processing workflow ensuring removal of amine salts and acidity.

Analytical Specifications (QC)

TestMethodAcceptance Criteria
Appearance VisualOff-white solid or pale yellow oil
Identification 1H-NMR (CDCl3)Consistent with structure. Key peaks:

2.9 (s, 3H, -OMs),

4.4 (t, 2H, -CH2-OMs).
Purity HPLC (C18, ACN/H2O)

98.0%
Impurity A HPLCAlcohol Precursor

0.5%
Impurity B HPLCAlkyl Chloride

0.1%
Water Content Karl Fischer

0.5%

Troubleshooting Guide

  • Issue: High Alkyl Chloride Impurity.

    • Cause: Reaction temperature too high or insufficient base.

    • Solution: Ensure addition is strictly at 0°C. Increase TEA to 1.8 eq.

  • Issue: Low Yield / Hydrolysis.

    • Cause: Wet solvent or overheating during workup.

    • Solution: Use anhydrous DCM. Keep rotavap bath < 40°C. Store product at -20°C under Argon.

  • Issue: Emulsion during workup.

    • Cause: TEA salts acting as surfactants.

    • Solution: Ensure the first acid wash (1M HCl) is thorough to fully protonate and remove TEA.

References

  • Pfizer Inc. (1992). Process for preparing Darifenacin. US Patent 5,096,890.[2][3] Link

  • Zentiva K.S. (2009). Method for the preparation of Darifenacin. WO Patent 2009/094957.[2] Link

  • Organic Chemistry Portal . (2023). Synthesis of 2,3-Dihydrobenzofurans. Link

  • PrepChem . (2023). General Procedure for Mesylation of Alcohols. Link

Sources

Application

Application Notes and Protocols: Synthesis of Novel Benzofuran Derivatives via Nucleophilic Substitution of 2-(Benzofuran-2-yl)ethyl Methanesulfonate

Abstract The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds with significant pharmacological activities, including antimicrobial, anticancer, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds with significant pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(benzofuran-2-yl)ethyl methanesulfonate as a key intermediate for synthesizing diverse libraries of benzofuran derivatives. By converting the primary alcohol of 2-(benzofuran-2-yl)ethanol into a highly effective methanesulfonate (mesylate) leaving group, we unlock a versatile platform for a broad range of nucleophilic substitution (Sₙ2) reactions. This document details the underlying chemical principles, provides validated, step-by-step protocols for both the synthesis of the mesylate intermediate and its subsequent reaction with various nucleophiles, and includes a troubleshooting guide to ensure experimental success.

Introduction: The Strategic Importance of Benzofuran Scaffolds

The benzofuran nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities.[5] The ability to functionalize the benzofuran core at specific positions is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. A common and powerful strategy involves introducing functional groups via a flexible ethyl linker at the C2 position.

However, the direct displacement of a hydroxyl group from an alcohol, such as 2-(benzofuran-2-yl)ethanol, is chemically unfavorable because the hydroxide ion (HO⁻) is a poor leaving group.[6][7] To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a group that is a weaker base and therefore more stable upon departure. Sulfonate esters, particularly methanesulfonates (mesylates), are ideal for this purpose. The resulting mesylate anion is the conjugate base of a strong acid (methanesulfonic acid, pKa ~ -1.9) and is highly stabilized by resonance, making it an excellent leaving group.[8][9]

This guide provides the essential protocols to leverage this chemical strategy, enabling the efficient synthesis of novel benzofuran-based molecules for screening and development.

Reaction Principle: The Sₙ2 Mechanism

The reactions described herein proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Key Characteristics:

  • Concerted, Single-Step Process: The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. There is no intermediate formed.[11][12]

  • Backside Attack: To minimize steric repulsion and for optimal orbital overlap, the nucleophile attacks the carbon atom from the side opposite the leaving group.[12] This leads to an inversion of stereochemistry at the reaction center, a key feature of the Sₙ2 pathway.

  • Dependence on Substrate and Nucleophile: The reaction rate is sensitive to steric hindrance around the electrophilic carbon.[13] Primary substrates, like the one described here, are ideal. The rate is also directly proportional to the concentration and strength (nucleophilicity) of the nucleophile.

The general transformation is illustrated below:

Figure 1: General Sₙ2 reaction on the benzofuranethanol mesylate substrate.

Experimental Protocols & Methodologies

Part A: Synthesis of 2-(Benzofuran-2-yl)ethyl Methanesulfonate (Starting Material)

This protocol details the conversion of the parent alcohol to the highly reactive mesylate intermediate. The causality for key steps is explained to provide a deeper understanding.

Materials & Reagents:

  • 2-(Benzofuran-2-yl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(benzofuran-2-yl)ethanol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with MsCl and to minimize side reactions.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from causing degradation.[7]

  • Mesylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition rate is essential. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup - Quenching: Once complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude product is typically a pale yellow oil or solid. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure mesylate.[14]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[15][16] Expect to see a new singlet around 3.0 ppm in the ¹H NMR spectrum corresponding to the methyl group of the mesylate.

Part B: General Protocol for Nucleophilic Substitution

This general procedure can be adapted for a wide variety of nucleophiles.

Materials & Reagents:

  • 2-(Benzofuran-2-yl)ethyl methanesulfonate (from Part A)

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, a secondary amine) (1.1 - 1.5 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), anhydrous

  • Deionized water

  • Ethyl acetate or other extraction solvent

  • Anhydrous MgSO₄ or Na₂SO₄

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-(benzofuran-2-yl)ethyl methanesulfonate (1.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

    • Causality: Polar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the counter-ion (e.g., Na⁺) of the nucleophile but poorly solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the reaction.[13]

  • Nucleophile Addition: Add the chosen nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a liquid amine, it can be added directly. If it is a salt, it should be added as a solid.

  • Heating: Stir the reaction mixture at an appropriate temperature. For highly reactive nucleophiles (e.g., azide, iodide), room temperature may suffice. For less reactive ones (e.g., amines, phenoxides), heating to 50-80 °C may be necessary.

  • Reaction Monitoring: Monitor the disappearance of the starting mesylate by TLC. Reaction times can range from a few hours to overnight.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into a larger volume of water. This precipitates the organic product and dissolves the solvent (DMF/DMSO) and excess inorganic salts.

  • Extraction: Extract the aqueous mixture several times with an organic solvent like ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography and confirm its identity and purity via spectroscopic methods (NMR, MS, IR).

Scope of Nucleophiles & Expected Products

The protocol is robust and accommodates a wide range of nucleophiles, enabling the creation of diverse chemical entities.

Nucleophile ClassExample ReagentTypical SolventProduct Functional Group
Nitrogen Sodium Azide (NaN₃)DMFAzide (-N₃)
Diethylamine (Et₂NH)AcetonitrileTertiary Amine (-NEt₂)
AnilineDMF, K₂CO₃Secondary Amine (-NHPh)
Oxygen Sodium Phenoxide (NaOPh)DMFPhenyl Ether (-OPh)
Sodium Acetate (NaOAc)DMSOAcetate Ester (-OAc)
Sulfur Sodium Thiophenoxide (NaSPh)DMFPhenyl Thioether (-SPh)
Potassium Thioacetate (KSAc)AcetonitrileThioacetate (-SAc)
Carbon Potassium Cyanide (KCN)DMSONitrile (-CN)
Halogen Sodium Iodide (NaI)AcetoneIodide (-I)

Experimental Workflow & Troubleshooting

A successful synthesis campaign relies on a logical workflow and the ability to diagnose and solve common experimental issues.

Figure 2: A typical experimental workflow for library synthesis.

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of mesylate (Step A) 1. Incomplete reaction. 2. Hydrolysis of MsCl or product due to moisture. 3. Degradation by HCl byproduct.1. Allow longer reaction time; check TLC. 2. Use anhydrous solvent/reagents and flame-dried glassware. 3. Ensure sufficient base (TEA) is present.
No reaction in substitution (Step D) 1. Nucleophile is too weak. 2. Reaction temperature is too low. 3. Inactive starting mesylate.1. Use a stronger nucleophile or a catalyst (e.g., NaI for other halides). 2. Increase the reaction temperature and monitor by TLC. 3. Re-verify the structure of the mesylate by NMR.
Formation of elimination byproduct 1. Nucleophile is too basic and/or sterically hindered. 2. Reaction temperature is too high.1. Use a less basic, more nucleophilic reagent. 2. Lower the reaction temperature and allow for a longer reaction time.
Multiple products observed on TLC 1. Incomplete reaction. 2. Product degradation. 3. Presence of side reactions (e.g., elimination).1. Increase reaction time or temperature. 2. Use milder workup conditions; avoid strong acids/bases. 3. Re-evaluate solvent and temperature conditions.

Conclusion

2-(Benzofuran-2-yl)ethyl methanesulfonate is a powerful and versatile intermediate for the synthesis of functionalized benzofuran derivatives. The transformation of a poorly reactive alcohol into a substrate with an excellent leaving group opens the door to a wide array of Sₙ2 reactions. The protocols outlined in this guide are robust, well-characterized, and adaptable, providing medicinal and synthetic chemists with a reliable platform to generate novel compound libraries for drug discovery and development programs.

References

  • Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. National Center for Biotechnology Information. [Link]

  • Gonzalez-Ramirez, L. A., Inestrosa, N. C., & Valenzuela-Valderrama, M. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PMC. National Center for Biotechnology Information. [Link]

  • Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • Khan, I., Zaib, S., Batool, S., & Ahmad, S. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online. [Link]

  • Netravati, V. S., Chetan, B. P., & Lokesh, M. R. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

  • Netravati, V. S., Chetan, B. P., & Lokesh, M. R. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate. [Link]

  • Liu, Y.-B., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. [Link]

  • Keglevich, G., & Novak, T. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc. [Link]

  • (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • (n.d.). Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • Reddy, M. S., et al. (2018). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. [Link]

  • (n.d.). Chapter 8: Nucleophilic substitutions. Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. UMassD Repository. [Link]

  • (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • (n.d.). Preparation of mesylates and tosylates. Khan Academy. [Link]

Sources

Method

Technical Application Note: Optimized Mesylation of 2,3-Dihydro-5-benzofuranethanol

This Application Note provides a rigorous, scientifically grounded protocol for the mesylation of 2,3-Dihydro-5-benzofuranethanol (CAS: 87776-76-9). This transformation is a critical intermediate step in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically grounded protocol for the mesylation of 2,3-Dihydro-5-benzofuranethanol (CAS: 87776-76-9). This transformation is a critical intermediate step in the synthesis of muscarinic antagonists such as Darifenacin .

Introduction & Scope

The conversion of 2,3-Dihydro-5-benzofuranethanol (primary alcohol) to its corresponding methanesulfonate (mesylate) is a pivotal activation step in drug development. The resulting mesylate acts as a potent electrophile, enabling subsequent nucleophilic substitution reactions (e.g., coupling with 3-(S)-pyrrolidinol derivatives).

While the reaction appears standard, the specific electronic properties of the dihydrobenzofuran ring and the lability of the ethyl chain introduce specific challenges:

  • Elimination Risk: The presence of the electron-rich aromatic ring facilitates E2 elimination, leading to the formation of 5-vinyl-2,3-dihydrobenzofuran (styrene impurity).

  • Genotoxic Impurity Control: Alkyl mesylates are potential genotoxins (PGIs); strict stoichiometry and workup procedures are required to minimize residual methanesulfonate esters.

  • Thermal Instability: The reaction is exothermic; uncontrolled heat release promotes side reactions (dimerization and chloride substitution).

Reaction Mechanism & Critical Parameters

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride (MsCl). The base (Triethylamine) serves a dual purpose:[1]

  • HCl Scavenging: Neutralizes the hydrochloric acid byproduct to drive the equilibrium forward.[2]

  • Catalysis: While pyridine acts as a nucleophilic catalyst, Triethylamine (TEA) primarily acts via general base catalysis. However, in the presence of TEA, MsCl may transiently form a highly reactive sulfene intermediate (

    
    ) via E1cB elimination, which is then rapidly trapped by the alcohol.
    
Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Temperature Start:

to

End:

to

Low initial temp prevents rapid exotherm and suppresses the E2 elimination pathway (Vinyl impurity formation).
Stoichiometry MsCl: 1.1 – 1.2 eq TEA: 1.3 – 1.5 eqSlight excess of MsCl ensures full conversion. Excess base must be controlled to minimize elimination risk.
Solvent Dichloromethane (DCM)High solubility for substrate/product; low boiling point allows easy removal without thermal stress.
Addition Order Alcohol + TEA

MsCl (Slow)
Alternative: Alcohol + MsCl

TEA (Slow). Recommended: Add MsCl to Alcohol/TEA at

to control the sulfene concentration.
Pathway Visualization

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionPathway Substrate 2,3-Dihydro-5- benzofuranethanol MsCl MsCl / TEA (DCM, 0°C) Substrate->MsCl Intermediate Transition State (Sulfene/Adduct) MsCl->Intermediate Product Target Mesylate (Active Electrophile) Intermediate->Product Major Pathway (Substitution) Impurity_Vinyl Impurity A: 5-Vinyl-2,3-dihydrobenzofuran (Elimination Product) Intermediate->Impurity_Vinyl High Temp / Excess Base (E2 Elimination) Impurity_Cl Impurity B: Alkyl Chloride (Substitution Product) Product->Impurity_Cl Prolonged Stirring with HCl salts

Caption: Reaction pathway showing the conversion to Mesylate and critical side-reaction nodes (Elimination and Chloride substitution).

Standardized Experimental Protocol

Safety Warning: Methanesulfonyl chloride is highly toxic and corrosive (lachrymator). All operations must be performed in a fume hood.[3] The product is a potential alkylating agent; handle with appropriate PPE.

Materials
  • Substrate: 2,3-Dihydro-5-benzofuranethanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[4]

  • Base: Triethylamine (TEA) (1.5 equiv)[4]

  • Solvent: Anhydrous Dichloromethane (DCM) (10 volumes relative to substrate mass)[4]

  • Quench: Saturated

    
    , Brine.
    
Step-by-Step Procedure
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 2,3-Dihydro-5-benzofuranethanol (e.g., 10.0 g) and DCM (100 mL).

    • Stir until fully dissolved under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0–5°C using an ice/water bath.

  • Base Addition:

    • Add Triethylamine (1.5 equiv) to the reaction mixture. Maintain temperature

      
      .
      
    • Note: No significant exotherm is usually observed at this stage, but the solution is now basic.

  • Mesylation (Critical Step):

    • Load Methanesulfonyl chloride (1.2 equiv) into a pressure-equalizing addition funnel.

    • Dropwise Addition: Add MsCl slowly over 30–60 minutes.

    • Temperature Control: Monitor internal temperature strictly; do not allow it to exceed 10°C during addition. The reaction is exothermic.[2][3]

    • Observation: The mixture may become cloudy due to the precipitation of Triethylamine Hydrochloride (TEA·HCl).

  • Reaction Maintenance:

    • After addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

  • In-Process Control (IPC):

    • Sample the reaction for TLC or HPLC.

    • Target: < 1.0% unreacted alcohol.

    • Check: Verify absence of Vinyl impurity (RRT ~1.5 vs Substrate) and Chloride impurity.

  • Workup:

    • Cool the mixture to 10°C.

    • Quench by slow addition of Water (5 volumes).

    • Separate the phases. Extract the aqueous layer once with DCM (2 volumes).

    • Wash Sequence:

      • Sat.

        
          (5 volumes) – Crucial to remove methanesulfonic acid and prevent acid-catalyzed degradation.
        
      • Water (5 volumes).

      • Brine (5 volumes).

    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C .

    • Result: The product is typically obtained as a viscous pale-yellow oil or low-melting solid.

Process Workflow Diagram

Workflow Start Start: Dissolve Alcohol in DCM (10 vol) Cool Cool to 0-5°C Add TEA (1.5 eq) Start->Cool AddMsCl Add MsCl (1.2 eq) Dropwise (T < 10°C) Cool->AddMsCl React Warm to RT Stir 2-4 Hours AddMsCl->React IPC IPC: HPLC Check (Limit: <1% Alcohol) React->IPC IPC->React Incomplete Quench Quench: Water + NaHCO3 Phase Separation IPC->Quench Pass Conc Concentrate < 40°C Isolate Mesylate Quench->Conc

Caption: Operational workflow for the mesylation process ensuring temperature control and impurity monitoring.

Quality Control & Troubleshooting

Analytical Markers
  • HPLC Method: C18 Column, Acetonitrile/Water (Gradient), UV detection at 210/254 nm.

  • Substrate (Alcohol): Elutes early (polar).

  • Product (Mesylate): Elutes later.

  • Impurity A (Vinyl): Non-polar, elutes significantly later. Distinctive UV spectrum (conjugation).

  • Impurity B (Chloride): Elutes close to Mesylate; requires high resolution or Mass Spec confirmation.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Vinyl Impurity Reaction temperature too high; Base added too fast.Maintain T < 5°C during addition. Reduce base equivalents to 1.2–1.3 eq.
Incomplete Reaction Water in solvent (MsCl hydrolysis); Old MsCl.Use anhydrous DCM. Distill MsCl if dark/colored.
Low Yield / Oil Product degradation during concentration.Do not exceed 40°C bath temp. Store product at -20°C immediately.
Chloride Formation Prolonged reaction time; High concentration of TEA·HCl.Quench immediately upon completion. Avoid leaving reaction overnight.

References

  • Pfizer Inc. (1992). Process for the preparation of Darifenacin. US Patent 5,096,890. Link

  • Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing darifenacin hydrobromide. WO Patent 2007/076157. Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Preparation and Utility. Link

  • BenchChem. (2025). Protocol for N-sulfonylation using Methanesulfonyl Chloride. Link

  • Organic Syntheses. (1977).[3] Methanesulfonyl Cyanide (Handling MsCl).[3] Org. Synth. 57, 88. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate as a Potent Alkylating Agent in Pharmaceutical Synthesis

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Its prevalence underscores the importance o...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Its prevalence underscores the importance of reliable synthetic methods for its incorporation. 2,3-Dihydro-5-benzofuranethanol methanesulfonate serves as a highly effective electrophile, particularly in the synthesis of complex molecules like Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[3][4][5] This guide will use the synthesis of Darifenacin as a practical case study to illustrate the principles and protocols discussed.

The Scientific Rationale: Why Methanesulfonates Excel as Alkylating Agents

The efficacy of an alkylating agent hinges on the nature of its leaving group. The hydroxyl group of an alcohol is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[6] To enhance reactivity, the hydroxyl group must be converted into a group that is a weak base and stable upon departure.

Sulfonate esters, such as methanesulfonates (mesylates), are ideal for this purpose. The transformation of an alcohol to its corresponding mesylate creates an exceptionally good leaving group, the methanesulfonate anion.[6][7] The high stability of this anion is attributed to the delocalization of its negative charge across the three oxygen atoms through resonance, making it a very weak base and thus eager to depart.[7]

Mechanism of Action: The SN2 Pathway

Alkylation reactions using primary or secondary alkyl sulfonates, such as 2,3-Dihydro-5-benzofuranethanol methanesulfonate, proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] This pathway involves a backside attack on the electrophilic carbon by the nucleophile, leading to a concerted displacement of the mesylate leaving group. A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the carbon center, a critical consideration in asymmetric synthesis.[7][9]

Caption: General SN2 Alkylation Mechanism.

Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

The alkylating agent is typically prepared from its corresponding alcohol, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. This precursor can be synthesized through various established routes. The conversion to the methanesulfonate is a straightforward and high-yielding reaction.

Protocol 1: Mesylation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

This protocol details the conversion of the primary alcohol to the desired mesylate, activating it for subsequent nucleophilic substitution.

Materials:

  • 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,3-Dihydrobenzofuran-5-yl)ethanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 - 1.5 eq) to the cooled solution with stirring. The base acts as a scavenger for the hydrochloric acid generated during the reaction.[9]

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. A precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for the next step but can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the Synthesis of the Mesylate.

Application Case Study: N-Alkylation in the Synthesis of Darifenacin

A prominent application of this alkylating agent is the synthesis of Darifenacin. The reaction involves the N-alkylation of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide with 2,3-Dihydro-5-benzofuranethanol methanesulfonate (or its bromo-analogue, which reacts similarly).[10]

Protocol 2: Synthesis of Darifenacin Free Base

This protocol outlines the coupling of the mesylate with the pyrrolidine-based nucleophile.

Materials:

  • 2,3-Dihydro-5-benzofuranethanol methanesulfonate (1.0 eq)

  • (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: To a round-bottom flask, add the (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Reagent Addition: Add a solution of 2,3-Dihydro-5-benzofuranethanol methanesulfonate in acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 2-4 hours. The progress of the reaction should be monitored by HPLC or TLC.[10]

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃).

  • Concentration: Distill off the acetonitrile under reduced pressure.[10]

  • Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude Darifenacin free base. Purification is often achieved via column chromatography or recrystallization to yield the final product as a foam or solid.[10]

ParameterRecommended ValueRationale
Solvent Anhydrous AcetonitrileAprotic polar solvent, suitable for SN2 reactions, high boiling point for reflux.
Base Anhydrous K₂CO₃Mild inorganic base, sufficient to deprotonate the secondary amine nucleophile.
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier for the reaction.[10]
Equivalents (Mesylate) 1.0Limiting reagent.
Equivalents (Amine) 1.0 - 1.2Slight excess of the nucleophile can help drive the reaction to completion.
Typical Yield >80% (post-purification)High efficiency is expected with this activated electrophile.

Safety, Handling, and Waste Disposal

CAUTION: Alkylating agents, including sulfonate esters, are potent electrophiles and are considered known or suspected carcinogens and mutagens.[8][11][12] Methyl methanesulfonate (MMS) is a well-documented genotoxic agent that methylates DNA bases.[13][14][15] Extreme caution must be exercised at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[16][17] Work should be conducted exclusively in a certified chemical fume hood.[18]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors and skin contact.[18][19] Keep containers tightly sealed when not in use. In case of a spill, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[16][17]

  • Waste Disposal: All waste materials, including residual reagent, contaminated consumables, and reaction byproducts, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive mesylate (hydrolyzed).2. Insufficiently basic conditions.3. Low reaction temperature.1. Ensure the mesylate was properly prepared and stored under anhydrous conditions.2. Use a stronger base or ensure the current base (e.g., K₂CO₃) is anhydrous and of high quality.3. Increase reaction temperature or extend reaction time.
Formation of Side Products 1. Elimination reaction (E2).2. Over-alkylation of the nucleophile.3. S-O bond cleavage of the mesylate.[20]1. Use a milder, non-hindered base. Elimination is a known side reaction for sulfonates.[8]2. Carefully control stoichiometry; avoid a large excess of the alkylating agent.3. Ensure the nucleophile is not excessively harsh, which can favor attack at the sulfur atom.
Difficult Purification 1. Close-running spots on TLC.2. Oily product that won't crystallize.1. Optimize the mobile phase for column chromatography; consider using a different stationary phase.2. Attempt to form a salt (e.g., hydrobromide or hydrochloride) which may be a more crystalline solid.[3]

References

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Alkylation with Functionalised Alkanes. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Darifenacin synthesis. ChemicalBook.
  • Alkylation of Sulfonic Acids by Trialkyl Phosphites.
  • Process for preparation of darifenacin and intermediates used in the process.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Note Synthesis/Isolation of darifenacin hydrobromide by-products. Unknown Source.
  • Methyl methanesulfon
  • A DFT study on the mechanism of the sulfonic acid + alcohol esterific
  • Material Safety Data Sheet - Methyl Methanesulfon
  • Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts.
  • Ethyl Methanesulfonate - SAFETY D
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • methyl methanesulfon
  • Sulfon
  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
  • N alkylation at sp 3 Carbon Reagent Guide. Unknown Source.
  • Reactions of Alcohols. Chemistry LibreTexts.
  • Darifenacin Hydrobromide. New Drug Approvals.
  • Alkylating agents in chemotherapy. EBSCO Research Starters.
  • Cancer Chemotherapy: Alkylating Agents. Clemson University Open Textbooks.
  • Methyl methanesulfonate – Knowledge and References. Taylor & Francis.
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent
  • Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily tre
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent

Sources

Method

Strategic Synthesis of Darifenacin: A Detailed Guide from 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used in the treatment of o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder (OAB).[1][2] The synthetic route detailed herein focuses on the pivotal N-alkylation of the chiral intermediate, (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, with 2,3-Dihydro-5-benzofuranethanol methanesulfonate. This guide is designed for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying chemical principles, process optimization insights, and methods for purification and characterization. We will explore the causality behind experimental choices, potential side reactions, and the final conversion to the pharmaceutically relevant hydrobromide salt.

Introduction to Darifenacin

Darifenacin is a cornerstone therapy for OAB, a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its therapeutic efficacy stems from its high selectivity for the M3 muscarinic acetylcholine receptor, which is the primary mediator of bladder muscle contractions.[3][4] This selectivity potentially offers a favorable clinical profile compared to less selective antimuscarinic agents. The chemical structure, (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl] pyrrolidin-3-yl]-2,2-diphenyl-acetamide, features a critical chiral center that is essential for its pharmacological activity.[5] The synthesis of such a molecule requires precise control over stereochemistry and efficient bond-forming reactions. The strategy discussed here employs a convergent synthesis, coupling two key fragments in a late-stage N-alkylation reaction.

Retrosynthetic Analysis and Strategy

The synthesis of Darifenacin (I) can be logically dissected into two primary building blocks. The core transformation is the formation of the C-N bond connecting the pyrrolidine ring to the dihydrobenzofuran moiety. This leads to a retrosynthetic disconnection at the pyrrolidine nitrogen, identifying the chiral amine (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine (II) and an electrophilic partner, 2,3-Dihydro-5-benzofuranethanol, activated as its methanesulfonate (mesylate) ester (III).

G Darifenacin Darifenacin (I) Retro Retrosynthesis (C-N Disconnection) Darifenacin->Retro Intermediate_II (S)-Pyrrolidine Intermediate (II) Retro->Intermediate_II Chiral Amine Intermediate_III Dihydrobenzofuran Mesylate (III) Retro->Intermediate_III Electrophile

Caption: Retrosynthetic approach for Darifenacin synthesis.

This strategy is advantageous as it allows for the independent synthesis and purification of the two main fragments, with the stereocenter being secured in Intermediate II prior to the final coupling step.

Part I: Preparation of Key Reactants

Protocol 1: Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (III)

The hydroxyl group of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a more reactive species. Conversion to the methanesulfonate (mesylate) ester is a common and highly effective strategy.

Principle: The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is used to quench the HCl byproduct generated during the reaction, preventing potential side reactions.

ReagentM.W.AmountMolesEq.
2-(2,3-Dihydrobenzofuran-5-yl)ethanol164.2010.0 g60.9 mmol1.0
Methanesulfonyl Chloride (MsCl)114.558.35 g (5.8 mL)72.9 mmol1.2
Triethylamine (TEA)101.199.25 g (12.7 mL)91.4 mmol1.5
Dichloromethane (DCM)-200 mL--

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(2,3-Dihydrobenzofuran-5-yl)ethanol (10.0 g).

  • Dissolution: Dissolve the starting material in dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (12.7 mL) to the cooled solution.

  • Mesylation: Add methanesulfonyl chloride (5.8 mL) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting alcohol.

  • Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification, assuming high conversion.

Intermediate Focus: (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine (II)

This chiral intermediate is the source of stereochemistry in the final Darifenacin molecule. Its synthesis is a multi-step process, typically starting from a chiral precursor like (S)-3-hydroxypyrrolidine.[6][7] For the purpose of this guide, it is assumed that this intermediate is available, either through custom synthesis or commercial procurement as its tartrate salt, which would then be neutralized to the free base before use.[8][9]

Part II: Core Synthesis - N-Alkylation to Darifenacin Base

This step constitutes the key bond-forming reaction, where the nucleophilic secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the mesylate, displacing the leaving group in a classic Sₙ2 reaction.

Principle: The reaction is performed in a polar aprotic solvent (acetonitrile) to solvate the cation of the base (K⁺) while leaving the carbonate anion relatively free to act as a base. Anhydrous potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the pyrrolidinium ion formed transiently and to neutralize any methanesulfonic acid that might be formed, driving the reaction to completion.[10] Heating is required to provide the necessary activation energy.

ReagentM.W.AmountMolesEq.
Intermediate (III)242.287.4 g30.5 mmol1.0
Intermediate (II)280.379.4 g33.5 mmol1.1
Anhydrous Potassium Carbonate138.218.4 g60.9 mmol2.0
Acetonitrile (MeCN)-150 mL--

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate (II) (9.4 g) and anhydrous potassium carbonate (8.4 g).

  • Solvent Addition: Add acetonitrile (150 mL) to the flask.

  • Reactant Addition: Add a solution of Intermediate (III) (7.4 g) in 20 mL of acetonitrile.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-4 hours.[10]

  • Monitoring: Monitor the reaction by TLC (95:5 dichloromethane:methanol). The appearance of the more polar Darifenacin product spot and disappearance of the starting materials indicate reaction progression.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium mesylate byproduct) through a pad of Celite, washing the filter cake with additional acetonitrile (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude Darifenacin free base as a viscous oil or foam.[11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Intermediates (II) & (III) and K₂CO₃ in Acetonitrile B Heat to Reflux (82°C, 2-4h) A->B C Monitor by TLC B->C D Cool to RT C->D If complete E Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Crude Darifenacin Base F->G

Caption: Workflow for the N-alkylation of Darifenacin.

Part III: Purification and Characterization

Crude Darifenacin contains unreacted starting materials, byproducts, and potentially impurities from over-alkylation.[1] Purification is essential to obtain material of high purity.

Protocol 2: Purification by Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Darifenacin, being more polar than the starting mesylate, will elute later.

Procedure:

  • Slurry Preparation: Adsorb the crude Darifenacin base onto a small amount of silica gel (approx. 20 g) by dissolving it in a minimal amount of dichloromethane, adding the silica, and concentrating to a dry powder.

  • Column Packing: Pack a glass column with silica gel (approx. 200-300 g) using a mixture of dichloromethane and methanol (98:2) as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 98:2 and gradually increasing to 95:5).[11]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield pure Darifenacin base as a white foam or solid.

Characterization Data

The identity and purity of the synthesized Darifenacin should be confirmed by analytical methods.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.40 (m, 10H), 6.99 (s, 1H), 6.86 (d, 1H), 6.67 (d, 1H), 5.44 (br, 1H), 4.53 (t, 2H), 3.62 (br, 1H), 2.68-3.19 (m, 9H), 1.99-2.15 (m, 2H), 1.58-1.80 (m, 2H).[10]
Mass Spec (ESI+)m/z 427.2 [M+H]⁺.[10]
Melting Point 131-132 °C (for crystalline solid from diisopropyl ether).[11]

Part IV: Salt Formation

For pharmaceutical applications, the free base is typically converted to a more stable and water-soluble salt. The hydrobromide salt is the marketed form.[1]

Protocol 3: Preparation of Darifenacin Hydrobromide

Principle: This is a simple acid-base reaction. The basic nitrogen of the pyrrolidine ring is protonated by hydrobromic acid, forming the ammonium salt which precipitates from a non-polar solvent like acetone.

Procedure:

  • Dissolution: Dissolve the purified Darifenacin base (e.g., 5.0 g) in acetone (50 mL).

  • Acidification: While stirring, slowly add 48% aqueous hydrobromic acid (HBr) dropwise until the pH of the solution is acidic (test with wet pH paper).

  • Precipitation: A white precipitate of Darifenacin hydrobromide will form.

  • Isolation: Stir the suspension for 1 hour at room temperature, then cool in an ice bath for another hour to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration, washing the cake with cold acetone.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Safety and Handling

  • Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is toxic. Handle all organic solvents in a fume hood.

  • Hydrobromic Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

  • General: Perform a thorough safety review of all chemicals and procedures before beginning any experimental work.

Troubleshooting

  • Low Yield in N-Alkylation: May be due to incomplete reaction or impure starting materials. Ensure anhydrous conditions, as water can hydrolyze the mesylate. The activity of the K₂CO₃ is also important; ensure it is finely powdered and dry.

  • Formation of Dimer Impurity: A known process impurity involves the alkylation of the amide nitrogen of one Darifenacin molecule by another molecule of the mesylate starting material. This can be minimized by avoiding a large excess of the alkylating agent and controlling the reaction temperature and time.

  • Difficulty in Purification: If the crude product is very impure, a second chromatographic purification may be necessary. Crystallization from a suitable solvent system (e.g., diisopropyl ether) can also be an effective purification method.[11]

References

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. Available at: [Link]

  • PubChem. (n.d.). Darifenacin. National Center for Biotechnology Information. Available at: [Link]

  • Pharmapproach. (2020). DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Accessdata.fda.gov. (2013). darifenacin extended release tablets. Available at: [Link]

  • Wikipedia. (n.d.). Darifenacin. Available at: [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF DIMER IMPURITIES IN ANTIMUSCARINIC AGENT DARIFENACIN HYDROBROMIDE. Available at: [Link]

  • Google Patents. (n.d.). WO2009125430A2 - Improved process for producing darifenacin.
  • Google Patents. (n.d.). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • Indian Journal of Chemistry. (2012). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Available at: [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Darifenacin hydrobromide. Available at: [Link]

  • Google Patents. (1990). US Patent 5,096,890. Available at: [Link]

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Application

Application Notes and Protocols: Handling and Storage of Moisture-Sensitive Sulfonate Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for the proper handling and storage of moisture-sensitive sulfonate esters, a critical class of reagents in organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the proper handling and storage of moisture-sensitive sulfonate esters, a critical class of reagents in organic synthesis and drug development. Adherence to these protocols is essential for ensuring reagent integrity, experimental reproducibility, and laboratory safety.

Foundational Principles: The Challenge of Moisture Sensitivity

Sulfonate esters (e.g., tosylates, mesylates, triflates) are prized for their exceptional leaving group ability, which makes them potent alkylating agents and versatile synthetic intermediates. However, this high reactivity is also the source of their primary vulnerability: susceptibility to hydrolysis.

The Mechanism of Degradation: Hydrolysis

The presence of water, even in trace amounts from atmospheric humidity, can lead to the hydrolytic degradation of sulfonate esters. This reaction proceeds via nucleophilic attack by water on the electrophilic carbon atom adjacent to the sulfonate ester oxygen, or in some cases, on the sulfur atom itself. This process cleaves the ester, yielding the corresponding alcohol and sulfonic acid, thereby consuming the active reagent and introducing impurities into the reaction mixture.

The rate of this degradation is influenced by several factors:

  • Steric Accessibility: Less hindered esters are more prone to rapid hydrolysis.

  • Electronic Effects: Electron-withdrawing groups can enhance the electrophilicity of the carbon center, increasing its reactivity towards water.

  • Leaving Group Stability: The inherent stability of the sulfonate anion (e.g., triflate is a better leaving group and more reactive than tosylate) correlates with its susceptibility to hydrolysis.

  • Environmental Conditions: Elevated temperature and non-neutral pH can catalyze the hydrolytic process.

The imperative for all handling and storage procedures is, therefore, the rigorous exclusion of atmospheric moisture.

Protocols for Handling and Dispensing

All manipulations involving sulfonate esters must be conducted under a dry, inert atmosphere. The choice between a glovebox and a Schlenk line will depend on the scale of the work and available resources.

Initial Receipt and Acclimatization

Proper procedure begins the moment a new container of a sulfonate ester arrives.

  • Inspect Packaging Integrity: Before accepting the shipment, visually inspect the external packaging for any breaches that could have compromised the container's seal.

  • Container Acclimatization (Critical Step): If the reagent has been stored cold, do not open it immediately . Place the sealed container in a desiccator at ambient laboratory temperature for a sufficient period to allow it to warm up completely. Opening a cold container will cause atmospheric moisture to condense on the cold reagent and container surfaces, leading to immediate degradation.

Glovebox Operations: The Gold Standard

A glovebox provides the most controlled environment for handling highly sensitive reagents.

Experimental Protocol: Dispensing a Solid Sulfonate Ester in a Glovebox
  • Environment Verification: Confirm that the glovebox atmosphere has low levels of oxygen and moisture (typically <10 ppm for both).

  • Material Staging: Introduce the sealed sulfonate ester container, pre-dried spatulas, weighing paper, and receiving vessels into the antechamber.

  • Antechamber Purging: Perform a minimum of three evacuation/inert gas backfill cycles on the antechamber before transferring items into the main chamber.

  • Dispensing: Inside the main chamber, open the reagent container. Using a clean, dry spatula, promptly weigh the desired amount of the sulfonate ester onto the weighing paper and transfer it to the receiving vessel.

  • Immediate Resealing: Securely cap the original reagent container immediately after dispensing. Seal the receiving vessel.

  • Exit Procedure: Transfer the sealed containers back to the antechamber, purge as before, and then remove them from the glovebox.

Schlenk Line Technique: A Practical Alternative

For laboratories without a glovebox, a Schlenk line provides a robust method for creating an inert atmosphere within standard glassware.

Experimental Protocol: Transferring a Liquid Sulfonate Ester via Schlenk Line
  • Glassware Preparation: Ensure all glassware, syringes, and needles are rigorously dried, either by oven-drying (e.g., 120 °C for at least 4 hours) followed by cooling under vacuum or by flame-drying under vacuum on the Schlenk line.

  • System Purge: Assemble the dried reaction flask on the Schlenk line, and perform at least three vacuum/inert gas (typically argon or nitrogen) backfill cycles to render the vessel inert.

  • Syringe Preparation: Purge a clean, dry, gas-tight syringe with inert gas by drawing gas from the Schlenk line and expelling it several times.

  • Liquid Transfer (Sure/Seal™ Bottles): Many moisture-sensitive liquids are supplied in bottles with a septa-sealed cap (e.g., Sure/Seal™). Pierce the septum with the purged syringe needle and withdraw the desired volume of the sulfonate ester. To equalize pressure, a second needle connected to the inert gas source of the Schlenk line should also be inserted into the septum.

  • Dispensing into Reaction Vessel: Transfer the liquid from the syringe to the reaction flask by piercing the flask's septum and dispensing the liquid. A positive pressure of inert gas should be maintained in the reaction flask throughout this process.

Workflow: Inert Atmosphere Transfer of Sulfonate Esters

G cluster_prep Preparation cluster_glovebox Glovebox Workflow cluster_schlenk Schlenk Line Workflow start Receive Reagent acclimate Acclimate Container in Desiccator start->acclimate gb_purge Purge Antechamber acclimate->gb_purge sl_prep Prepare & Purge Glassware acclimate->sl_prep gb_dispense Dispense Reagent gb_purge->gb_dispense gb_seal Reseal All Containers gb_dispense->gb_seal gb_exit Exit via Antechamber gb_seal->gb_exit end Proceed with Reaction or Storage gb_exit->end sl_transfer Transfer Reagent via Syringe/Cannula sl_prep->sl_transfer sl_seal Maintain Inert Atmosphere sl_transfer->sl_seal sl_seal->end

Caption: Comparative workflows for handling sulfonate esters using a glovebox versus a Schlenk line.

Long-Term Storage and Stability

The long-term viability of sulfonate esters is entirely dependent on the storage conditions.

Storage Recommendations
ConditionShort-Term (In-Use)Long-Term (Stock)
Atmosphere Tightly sealed original container.Sealed under a dry, inert atmosphere (e.g., argon).
Location Chemical desiccator at room temperature.Refrigerator (2-8 °C) or freezer (-20 °C) as per manufacturer's recommendation.
Secondary Containment Not typically required.Highly recommended. Place the primary container in a sealed bag or a larger jar containing a desiccant.

Table 1: Recommended storage conditions for sulfonate esters.

Monitoring Reagent Quality

For high-purity applications, such as in drug development, periodic quality control is advisable.

  • Visual Inspection: Any change in the physical appearance (e.g., discoloration, clumping of solids, cloudiness in liquids) is a primary indicator of degradation.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to check for the presence of the corresponding alcohol hydrolysis by-product.

  • Karl Fischer Titration: This method provides a precise measurement of water content, which can be trended over time to assess the integrity of the storage conditions.

Safety: A Non-Negotiable Priority

Sulfonate esters are potent alkylating agents and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile is often insufficient; consult a glove compatibility chart), a lab coat, and chemical splash goggles are mandatory.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox.

  • Hazard Awareness: Treat all sulfonate esters as potentially toxic and carcinogenic. Avoid inhalation of dusts or vapors and all skin contact.

  • Waste Disposal: Dispose of all contaminated materials and un-used reagents as hazardous chemical waste in accordance with institutional and local environmental regulations.

References
  • Loomis, D., et al. (2015). Carcinogenicity of lindane, DDT, and 2,4-dichlorophenoxyacetic acid. The Lancet Oncology, 16(8), 891-892. [This reference discusses carcinogenicity of alkylating agents, a class to which sulfonate esters belong]. Retrieved from [Link]

  • Bordwell, F.G. (1970). Are the pKa's of the Hydrocarbon Acids Worth Preserving? Accounts of Chemical Research, 3(9), 281-290. [This reference provides context on the acidity of sulfonic acids, the hydrolysis product]. Retrieved from [Link]

Method

Application Note: Nucleophilic Coupling of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

This Application Note provides a rigorous technical guide for the N-alkylation of amines using 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 131266-10-9). This specific mesylate is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the N-alkylation of amines using 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 131266-10-9).

This specific mesylate is a critical intermediate in the synthesis of muscarinic M3 antagonists, most notably Darifenacin (Enablex). Consequently, this guide synthesizes protocols optimized for pharmaceutical process chemistry, focusing on yield maximization, impurity control (specifically the vinyl elimination product), and genotoxic impurity (PGI) management.


 N-Alkylation

Abstract & Mechanistic Insight

The coupling of 2,3-dihydro-5-benzofuranethanol methanesulfonate (Substrate A ) with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (


). While the methanesulfonate group (-OMs) is an excellent leaving group (

of conjugate acid

), the reaction faces two primary competitive pathways:
  • Elimination (E2): Base-mediated deprotonation at the

    
    -carbon yields 5-vinyl-2,3-dihydrobenzofuran , a difficult-to-remove impurity.
    
  • Hydrolysis: Presence of moisture converts the mesylate back to the parent alcohol.

Success depends on modulating the basicity to favor substitution over elimination and selecting a solvent polarity that stabilizes the transition state.

Reaction Scheme

The following diagram illustrates the primary coupling pathway and the competing elimination side-reaction.

ReactionPathway cluster_conditions Critical Parameters Mesylate Mesylate Substrate (Electrophile) TS Transition State [N---C---OMs]‡ Mesylate->TS + Amine, Heat Amine Amine (Nucleophile) Amine->TS Product N-Alkylated Product (Target) TS->Product SN2 (Major) Vinyl Vinyl Impurity (Elimination) TS->Vinyl E2 (Minor) High Temp/Strong Base Params Base: K2CO3 (Weak) Solvent: ACN or CPME Catalyst: KI (Optional)

Figure 1: Mechanistic bifurcation between the desired


 substitution and the E2 elimination impurity.

Reagent Selection Guide

The choice of reagents is dictated by the need to suppress the vinyl impurity.

Base Selection

Strong bases (NaOH, KOH, NaH) drastically increase the rate of E2 elimination. Weak, inorganic bases are superior.

ReagentRoleRecommendationMechanism/Rationale

Acid ScavengerPrimary Choice Buffers the methanesulfonic acid (MsOH) generated without being basic enough to rapidly deprotonate the

-carbon. Anhydrous, granular form preferred to prevent clumping.

Acid ScavengerAlternativeSlower reaction rate than potassium due to lower solubility in organic solvents (cation effect).
DIPEA Organic BaseAvoidOften promotes elimination in this specific scaffold due to higher solubility and basicity in organic phase.
Solvent Systems

Solvent polarity influences the reaction rate (


 is faster in polar aprotic solvents) and impurity profile.
  • Acetonitrile (ACN): The industry standard. High dielectric constant (

    
    ) promotes ionization of the base and stabilization of the transition state. Reflux temperature (82°C) is optimal.
    
  • Cyclopentyl Methyl Ether (CPME) / Water: A "green" biphasic alternative. The mesylate stays in the organic phase, while the base (

    
    ) is in the aqueous phase. This phase-transfer approach often reduces elimination side-products by limiting base contact time [4].
    
Catalysts
  • Potassium Iodide (KI): Highly recommended (0.1 - 0.5 eq).

    • Mechanism:[1][2][3][4] Finkelstein reaction in situ. Iodide displaces the mesylate to form the alkyl iodide, which is a more reactive electrophile than the mesylate.

    • Benefit: Increases reaction rate, allowing for lower temperatures (reducing thermal elimination).

Detailed Experimental Protocol

This protocol is adapted from optimized procedures for Darifenacin synthesis [1, 4], utilizing the Finkelstein-modified Carbonate Method .

Materials
  • Substrate: 2,3-Dihydro-5-benzofuranethanol methanesulfonate (1.0 eq)

  • Amine: Target secondary amine (e.g., pyrrolidine derivative) (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (ACN) (10 volumes relative to substrate mass)

Step-by-Step Procedure
Phase A: Reaction Setup
  • Charge a reaction vessel (equipped with a reflux condenser and nitrogen inlet) with Acetonitrile (10 vol) .

  • Add the Amine (1.1 eq) and

    
     (2.5 eq) . Stir for 10 minutes at ambient temperature to ensure a homogeneous suspension.
    
  • Add 2,3-Dihydro-5-benzofuranethanol methanesulfonate (1.0 eq) and KI (0.1 eq) .

    • Note: Adding the mesylate last prevents immediate exposure to base before the amine is available for reaction.

Phase B: Reaction & Monitoring
  • Heat the mixture to Reflux (80–82°C) under nitrogen.

  • Monitor via HPLC or TLC after 4 hours.

    • Target: < 1.0% remaining mesylate.

    • Critical Check: Monitor the "Vinyl Impurity" peak (RRT

      
       1.2 relative to mesylate). If vinyl > 2%, lower temperature to 70°C and extend time.
      
Phase C: Workup (Extractive)
  • Cool the reaction mass to 25°C.

  • Filter the solids (inorganic salts: KCl, KOMs, excess

    
    ) and wash the cake with ACN (2 vol).
    
  • Concentrate the filtrate under reduced pressure to a residue.

  • Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash with:

    • Water (2 x 5 vol) to remove residual KI and salts.

    • Saturated Brine (1 x 5 vol).

  • Dry organic layer over

    
     and concentrate to yield the crude amine.
    
Purification Strategy

For pharmaceutical applications, the crude oil is rarely chromatographed. Instead, salt formation is used:[5]

  • Dissolve crude free base in Acetone or IPA.

  • Add HBr (48% aq) or HCl (in ether).

  • Cool to 0-5°C to crystallize the salt. This effectively rejects the vinyl impurity, which does not form a stable crystalline salt under these conditions [2].

Process Workflow Diagram

Workflow Start Start: Reagent Charging (ACN, Amine, K2CO3) Addition Add Mesylate + KI (Ambient Temp) Start->Addition Reflux Reflux (80°C, 4-8h) Monitor via HPLC Addition->Reflux Check Complete? (<1% SM) Reflux->Check Check->Reflux No (Extend Time) Filter Filtration (Remove Inorganic Salts) Check->Filter Yes Workup Extractive Workup (EtOAc / Water) Filter->Workup Salt Salt Formation (Crystallization) Workup->Salt

Figure 2: Operational workflow from reagent charging to salt crystallization.

Troubleshooting & Safety

Controlling the Vinyl Impurity

If the elimination product (5-vinyl-2,3-dihydrobenzofuran) exceeds 2%:

  • Reduce Temperature: Operate at 60-65°C. Reaction time will increase but selectivity improves.

  • Change Solvent: Switch to Toluene/Water (biphasic) with a Phase Transfer Catalyst (TBAB). The base stays in water, reducing its contact with the organic mesylate, suppressing elimination.

Genotoxic Impurity (PGI) Management

Alkyl mesylates are potential genotoxins.

  • Quenching: Ensure the workup includes a wash with a nucleophilic scavenger if residual mesylate is detected. Amines usually consume the mesylate fully, but a mild caustic wash (NaOH) during workup ensures hydrolysis of any trace mesylate.

  • Detection: Use LC-MS/MS for trace analysis (ppm level) of the starting mesylate in the final API.

References

  • Pfizer Inc. (1992). Process for the preparation of Darifenacin. US Patent 5,096,890.[6] Link

  • Emcure Pharmaceuticals Ltd. (2010). An Improved Process For Preparation Of Darifenacin Hydrobromide. Indian Patent Application 184/MUM/2010. Link

  • Goundry, W., et al. (2019). Development of a Scalable Synthesis of AZD6738. Organic Process Research & Development, 23(7), 1333-1342.

    
     optimization). Link
    
  • Teva Pharmaceutical Industries. (2007). Process for the preparation of Darifenacin hydrobromide. WO Patent 2007/076158. Link

Sources

Application

Application Note: Scale-Up Process for 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

Executive Summary This application note details the scale-up protocol for 2-(2,3-dihydrobenzofuran-5-yl)ethyl methanesulfonate , a critical intermediate in the synthesis of muscarinic M3 antagonists such as Darifenacin (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scale-up protocol for 2-(2,3-dihydrobenzofuran-5-yl)ethyl methanesulfonate , a critical intermediate in the synthesis of muscarinic M3 antagonists such as Darifenacin (Enablex).

Moving from gram-scale laboratory synthesis to kilogram-scale pilot production presents distinct challenges for sulfonate esterification. The primary risks involve exothermic runaway during methanesulfonyl chloride (MsCl) addition, hydrolytic instability of the product, and the management of Potential Genotoxic Impurities (PGIs) .

This guide provides a self-validating protocol emphasizing anhydrous processing , temperature-controlled dosing , and orthogonal impurity monitoring .

Process Chemistry & Strategy

Retrosynthetic Analysis

The target molecule is synthesized via the nucleophilic substitution of the alcohol precursor, 2-(2,3-dihydrobenzofuran-5-yl)ethanol , with methanesulfonyl chloride.

Reaction Scheme:



(Where R = 2,3-dihydrobenzofuran-5-yl)
Critical Process Parameters (CPPs)
ParameterTarget RangeRationale
Reaction Temperature -5°C to +5°CControls exotherm; minimizes elimination side-products (styrene derivatives).
Water Content (KF) < 0.05%Prevents hydrolysis of MsCl (generating excess HCl) and the product.
MsCl Stoichiometry 1.10 – 1.20 equiv.Ensures full conversion; excess removed during aqueous workup.
Base Choice Triethylamine (TEA)Acts as HCl scavenger. Must be in excess (1.5 equiv.) to prevent acid-catalyzed degradation.
Solvent System Dichloromethane (DCM)High solubility for substrate; low boiling point allows easy removal at low temp to preserve thermal stability.
Impurity Control Strategy (PGI)
  • Alkyl Mesylates: The use of alcoholic solvents (Methanol, Ethanol) is strictly prohibited in the reaction and workup phases. Residual MsCl can react with these solvents to form methyl/ethyl mesylate, which are potent genotoxins.

  • Residual MsCl: Quenched via aqueous bicarbonate wash.

  • Styrene Derivative: Formed via elimination if temperature exceeds 10°C or base is insufficient.

Visualization: Process Logic & Pathways[1]

Diagram 1: Reaction Mechanism & Impurity Pathways

ReactionPathways Alcohol Start: 2,3-Dihydro-5- benzofuranethanol Intermediate Transition State Alcohol->Intermediate + MsCl / TEA < 5°C MsCl Reagent: MsCl impurity2 Impurity: Alkyl Mesylates (If Alcohol Present) MsCl->impurity2 + ROH (Avoid!) Product Target: Mesylate Intermediate->Product Substitution impurity1 Impurity: Styrene Derivative (Elimination) Intermediate->impurity1 High Temp (>10°C)

Caption: Reaction pathway showing the target substitution and critical avoidance of elimination and genotoxic byproducts.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Alcohol) | Expected Yield: ~1.35 kg (90-95%)

Phase 1: Reactor Setup & Charging
  • Equipment: 20L Jacketed Glass Reactor equipped with overhead stirrer, thermocouple, nitrogen inlet, and dropping funnel.

  • Inerting: Purge reactor with Nitrogen (

    
    ) for 15 minutes. Maintain a positive 
    
    
    
    blanket throughout.
  • Charging:

    • Charge 1.0 kg of 2-(2,3-dihydrobenzofuran-5-yl)ethanol.

    • Charge 10.0 L of Dichloromethane (DCM) (anhydrous grade).

    • Agitate at 150 RPM until fully dissolved.

    • Charge 0.93 kg (1.5 equiv.) of Triethylamine (TEA).

  • Cooling: Circulate glycol/chiller fluid to cool the reaction mass to -5°C to 0°C .

Phase 2: Controlled Addition (The Critical Step)
  • Preparation: Charge 0.84 kg (1.2 equiv.) of Methanesulfonyl Chloride (MsCl) into the dropping funnel.

  • Addition: Add MsCl dropwise to the reactor.

    • Control Rule: The internal temperature must NOT exceed +5°C .

    • Note: The reaction is highly exothermic. Adjust addition rate dynamically based on cooling capacity. Typical addition time: 2–3 hours.

  • Post-Addition Stirring: Once addition is complete, maintain 0–5°C for 30 minutes, then allow to warm to 20°C over 1 hour.

Phase 3: Reaction Monitoring (IPC)
  • Sampling: Take a 100 µL aliquot, quench in water/ACN, and analyze via HPLC.

    • Specification: Starting Material (Alcohol) < 1.0% Area.[1]

    • Contingency: If Alcohol > 1.0%, cool to 0°C and add 0.05 equiv. MsCl. Stir for 1 hour.

Phase 4: Quench & Workup
  • Quench: Cool mixture to 10°C. Slowly add 5.0 L of chilled Water. Stir vigorously for 15 minutes.

  • Phase Separation: Allow layers to settle (15-30 mins). Drain the lower organic layer (Product in DCM).

  • Acid Wash: Wash organic layer with 5.0 L of 1M HCl (cold).

    • Purpose: Removes excess TEA and solubilizes TEA salts.

  • Bicarbonate Wash: Wash organic layer with 5.0 L of 5%

    
     solution.
    
    • Purpose: Neutralizes residual acid and hydrolyzes trace MsCl.

  • Brine Wash: Wash with 5.0 L of saturated Brine.

  • Drying: Dry organic layer over anhydrous

    
     (or use inline filter dryer).
    
Phase 5: Isolation (Crystallization)

Note: While some processes telescope this intermediate as a solution, isolation is recommended for high-purity API production.

  • Concentration: Distill DCM under reduced pressure (Vacuum: 500 mbar, Bath Temp: < 35°C) to a low volume (approx. 2-3 L). Do not distill to dryness (thermal instability risk).

  • Solvent Swap: Add 5.0 L of Ethyl Acetate (EtOAc) and distill again to remove residual DCM.

  • Crystallization:

    • Adjust volume to ~3.0 L with EtOAc.

    • Heat to 40°C to ensure dissolution.

    • Slowly add 6.0 L of n-Heptane (Anti-solvent) over 1 hour.

    • Cool gradually to 0–5°C over 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 40°C for 12 hours.

Safety & Hazard Analysis

Thermal Hazards
  • MsCl Addition: The reaction enthalpy is significant. Failure of cooling or rapid addition can lead to a runaway, solvent boiling (DCM bp 39.6°C), and over-pressurization.

  • Mitigation: Use a reactor with a high heat-transfer area. Automate the addition valve linked to the internal temperature probe (Stop addition if T > 5°C).

Genotoxicity Controls
  • Alkyl Mesylates: The most critical safety parameter is the exclusion of alcohols . Ensure all cleaning solvents (MeOH/EtOH) are purged from the reactor before starting.

  • Operator Safety: The product itself is a potent alkylating agent. Handle as OEB 4 (Occupational Exposure Band). Use isolators or split-butterfly valves for solid handling.

Diagram 2: Scale-Up Workflow

ProductionFlow cluster_Reaction Zone 1: Synthesis (Controlled) cluster_Workup Zone 2: Purification cluster_Isolation Zone 3: Isolation Reactor Jacketed Reactor (DCM + Alcohol + TEA) Dosing Controlled Addition (MsCl @ <5°C) Reactor->Dosing Quench Aq. Quench (Remove Excess MsCl) Dosing->Quench IPC Pass Wash Acid/Base Wash (Remove TEA/Salts) Quench->Wash Swap Solvent Swap (DCM -> EtOAc) Wash->Swap Cryst Crystallization (+ Heptane) Swap->Cryst Dry Vacuum Dry (<40°C) Cryst->Dry

Caption: Step-by-step unit operations from reactor charging to solid isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Hydrolysis during workup.Ensure pH washes are cold. Minimize time in contact with water. Dry organic layer thoroughly.
High Impurity (Styrene) Reaction temperature too high or insufficient cooling.Check chiller capacity. Slow down MsCl addition.
Gummy/Oily Product Residual DCM or improper solvent ratio.Ensure complete solvent swap to EtOAc before adding Heptane. Seed with pure crystal if available.
Slow Filtration Fine particles due to rapid precipitation.Slow down the cooling ramp and anti-solvent addition.

References

  • Pfizer Inc. (2004). Process for the preparation of Darifenacin and intermediates. World Intellectual Property Organization. WO2004014852. Link

  • European Medicines Agency (EMA) . (2008). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). Link

  • Teasdale, A., & Elder, D. (2010). Analytical control strategies for alkyl sulfonate esters. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 277-282. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for mesylation mechanisms). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for scale-up safety protocols). Link

Sources

Method

Solvent selection for benzofuranethanol methanesulfonate reactions

Application Note: Precision Solvent Selection for Benzofuranethanol Methanesulfonate Displacement Reactions Executive Summary This guide provides a technical framework for optimizing nucleophilic substitution reactions o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Selection for Benzofuranethanol Methanesulfonate Displacement Reactions

Executive Summary

This guide provides a technical framework for optimizing nucleophilic substitution reactions of 2-(1-benzofuran-3-yl)ethyl methanesulfonate (and its derivatives). While alkyl mesylates are standard electrophiles, the benzofuran moiety introduces specific electronic and steric challenges—specifically the risk of E2 elimination to form vinylbenzofurans and polymerization/dimerization side reactions.

This protocol moves beyond traditional chlorinated solvents (DCM) and toxic dipolar aprotic solvents (DMF, NMP), focusing on Acetonitrile (MeCN) as the baseline standard and Cyclopentyl Methyl Ether (CPME) as the superior "green" alternative for impurity control.

Chemical Context & Reaction Challenges

The transformation of interest is the displacement of the methanesulfonate (mesylate, -OMs) group by a nucleophile (typically a secondary amine,


) to form a tertiary amine.
The Substrate: Benzofuranethanol Mesylate
  • Electrophile Type: Primary alkyl mesylate.

  • Reactivity: Moderate. Less reactive than iodide/bromide, but highly sensitive to steric hindrance in the nucleophile.

  • Critical Side Reaction (Elimination): The

    
    -protons (adjacent to the benzofuran ring) are susceptible to abstraction. Elimination yields 3-vinylbenzofuran , a thermodynamically stable, conjugated system. This pathway competes with SN2, especially at high temperatures or in basic conditions.
    
Mechanism & Solvent Influence[1][2][3][4][5][6]
  • SN2 Pathway (Desired): Requires a solvent that solvates the cation (e.g.,

    
     from carbonate base) but leaves the nucleophilic anion or amine "naked" and reactive.
    
  • E2 Pathway (Undesired): Favored by high basicity and high temperature. Solvents that overly stabilize the transition state for proton abstraction (or allow high reflux temperatures) can increase this impurity.

  • Quaternization (Over-alkylation): If the product is a tertiary amine, it can attack another molecule of mesylate, forming a quaternary ammonium salt ("dimer"). Solvent polarity affects the solubility and rate of this salt formation.[1]

Solvent Selection Matrix

The following table compares solvent classes based on reaction rate (


), impurity profile, and industrial viability.
Solvent ClassRepresentativeRate (SN2)Elimination RiskGreen ScoreRecommendation
Dipolar Aprotic DMF, NMP HighHighLowAvoid. Hard to remove; promotes E2 via base solubility; toxicity concerns.
Polar Aprotic Acetonitrile (MeCN) Med-HighModerateMediumStandard. Good balance of rate and selectivity. Easy workup (

).
Green Ether CPME MediumLow High Preferred. Low water miscibility prevents hydrolysis. Hydrophobic nature suppresses quaternary salt formation.
Esters Isopropyl Acetate LowLowHighLimited. Generally too non-polar to dissolve carbonate bases effectively.
Bio-based Cyrene HighModerateHighEmerging. High viscosity can hinder mass transfer; good replacement for NMP if solubility is an issue.

Detailed Experimental Protocols

Method A: The "Green" Biphasic Protocol (CPME/Water)

Best for: High purity requirements, minimizing hydrolytic impurities, and scale-up.

Rationale: Cyclopentyl Methyl Ether (CPME) forms azeotropes with water but has low water solubility. Using a solid base (


) in CPME allows the reaction to proceed while any trace water is sequestered or easily removed, preventing hydrolysis of the mesylate to the alcohol.

Reagents:

  • Substrate: 2-(1-benzofuran-3-yl)ethyl methanesulfonate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., pyrrolidine derivative) (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv) - Must be finely ground.
    
  • Solvent: CPME (10-15 volumes relative to substrate mass)

Step-by-Step:

  • Preparation: Charge the reaction vessel with the benzofuran mesylate and CPME. Stir at room temperature (RT) until dissolved.

  • Base Addition: Add finely ground anhydrous

    
    . Note: The reaction is heterogeneous.
    
  • Nucleophile Addition: Add the amine nucleophile dropwise.

  • Reaction: Heat the mixture to 70–80°C .

    • Process Control: Monitor by HPLC after 4 hours. Look for the disappearance of mesylate and the formation of the vinyl impurity.

    • Why CPME? The boiling point (106°C) allows sufficient thermal energy for SN2 without the aggressive reflux often required in lower-boiling ethers, yet it suppresses the solubility of the quaternary ammonium side-product, often causing it to precipitate (if formed) or not form at all.

  • Workup: Cool to RT. Add water (5 volumes).

    • Phase Separation: CPME separates cleanly and quickly from water (unlike THF/MeCN). The product remains in the organic phase; inorganic salts and excess base partition to the water.

  • Isolation: Wash the organic layer with brine. Evaporate CPME or crystallize directly from the solvent if applicable.

Method B: The Kinetic Protocol (Acetonitrile)

Best for: Difficult/Sterically hindered amines where reaction rate is critical.

Rationale: Acetonitrile (MeCN) is more polar than CPME, better solubilizing the transition state and the carbonate base, leading to faster kinetics.

Step-by-Step:

  • Dissolution: Dissolve mesylate (1.0 equiv) and amine (1.2 equiv) in Anhydrous MeCN (10 vol).

    • Critical: Water content must be <0.1% to prevent hydrolysis.

  • Base: Add

    
     (2.5 equiv) or 
    
    
    
    (1.0 equiv if reaction is sluggish).
  • Reflux: Heat to gentle reflux (80–82°C).

  • Monitoring: Check TLC/HPLC every 2 hours.

    • Risk:[2][3][4] If the reaction runs too long at reflux, the basicity increases the rate of elimination to the vinyl benzofuran. Quench immediately upon consumption of starting material.

  • Workup: Solvent swap is usually required.[5] Distill off MeCN, redissolve in Ethyl Acetate or MTBE, and wash with water.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape of the reaction. The goal of solvent selection is to maximize the green path (SN2) while blocking the red (Elimination) and orange (Hydrolysis/Dimerization) paths.

ReactionPathways Mesylate Benzofuranethanol Mesylate Product Target Tertiary Amine Mesylate->Product SN2 Displacement (Polar Aprotic / CPME) Vinyl Vinylbenzofuran (Elimination Impurity) Mesylate->Vinyl E2 Elimination (High T, Strong Base) Alcohol Benzofuranethanol (Hydrolysis Impurity) Mesylate->Alcohol Hydrolysis (Wet Solvent) Amine Amine Nucleophile Quat Quaternary Salt (Over-alkylation) Product->Quat + Mesylate (High Conc/Polar Solvent)

Caption: Reaction network showing the target SN2 pathway versus competitive Elimination (E2) and Hydrolysis side reactions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
High Vinyl Impurity Reaction temperature too high or base too strong.Switch solvent to CPME (lower polarity suppresses E2 transition state). Reduce temperature by 10°C.
Slow Reaction Poor solubility of nucleophile or base.Do NOT switch to DMF. Instead, add a catalytic amount of TBAI (Tetrabutylammonium iodide) or KI to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Hydrolysis (Alcohol formed) Wet solvent.Dry solvent over molecular sieves (3Å). If using MeCN, ensure it is "Anhydrous" grade. In CPME, azeotropic distillation can dry the system before adding the mesylate.
"Dimer" / Quat Salt Product reacting with starting material.Use a larger excess of amine (1.5 equiv). Ensure the solvent does not solubilize the salt (CPME is good for precipitating salts, stopping the reaction).

References

  • Vertex AI Search . (2025). Green solvent replacement for DMF in mesylate substitution. Retrieved from 3

  • ChemicalBook . (n.d.). Darifenacin synthesis and intermediates. Retrieved from 6

  • QuickCompany . (n.d.). An Improved Process For Preparation Of Darifenacin Hydrobromide. Retrieved from 7

  • ResearchGate . (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from 8

  • Sigma-Aldrich . (n.d.). Green Solvents: Cyrene and GVL Properties.[3] Retrieved from 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,3-Dihydro-5-benzofuranethanol methanesulfonate. Its purpose is to offer a clear understandi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,3-Dihydro-5-benzofuranethanol methanesulfonate. Its purpose is to offer a clear understanding of the factors that contribute to its hydrolysis and to provide actionable strategies for prevention, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dihydro-5-benzofuranethanol methanesulfonate, and why is its stability a concern?

A1: 2,3-Dihydro-5-benzofuranethanol methanesulfonate is a sulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. Hydrolysis, a reaction with water, is a primary degradation pathway that cleaves the ester bond, yielding 2,3-Dihydro-5-benzofuranethanol and methanesulfonic acid. This degradation can lead to inaccurate experimental results, loss of product yield, and the introduction of impurities that may complicate downstream applications.

Q2: What are the primary factors that induce the hydrolysis of this compound?

A2: The hydrolysis of sulfonate esters like 2,3-Dihydro-5-benzofuranethanol methanesulfonate is primarily influenced by three factors:

  • Presence of Water: Water is a reactant in the hydrolysis process. The rate of hydrolysis is significantly accelerated in aqueous solutions or in organic solvents with high water content.[1][2][3]

  • pH of the Solution: Both acidic and basic conditions can catalyze hydrolysis, although the mechanism may differ.[4] It is crucial to maintain a neutral pH whenever possible.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing and handling the compound at elevated temperatures will accelerate its degradation.[1][3]

Q3: Can residual reactants from the synthesis of 2,3-Dihydro-5-benzofuranethanol methanesulfonate affect its stability?

A3: Yes. The synthesis of a methanesulfonate ester typically involves the reaction of an alcohol (2,3-Dihydro-5-benzofuranethanol) with a sulfonyl chloride (methanesulfonyl chloride) or sulfonic anhydride in the presence of a base. If residual methanesulfonic acid is present, it can catalyze the reverse reaction, the formation of the ester, in the presence of any unreacted alcohol.[1][2][5] More importantly, any excess acid can create an acidic microenvironment that promotes hydrolysis. Conversely, an excess of a basic API or reagent can prevent ester formation but may promote alkaline hydrolysis if not properly controlled.[1][2][4]

Q4: How can I detect if my sample of 2,3-Dihydro-5-benzofuranethanol methanesulfonate has undergone hydrolysis?

A4: The most common methods for detecting hydrolysis are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][6] In an HPLC analysis, you would typically observe a decrease in the peak area of the parent compound and the appearance of a new, more polar peak corresponding to the hydrolysis product, 2,3-Dihydro-5-benzofuranethanol. Mass spectrometry can be used to confirm the identity of the degradation product.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to the instability of 2,3-Dihydro-5-benzofuranethanol methanesulfonate.

Visualizing the Troubleshooting Workflow

start Problem Observed: Low Yield / Impure Product check_storage Review Storage Conditions: - Temperature? - Moisture exposure? - Inert atmosphere? start->check_storage check_solvent Examine Solvents Used: - Anhydrous grade? - Freshly opened? - Stored properly? start->check_solvent check_ph Assess pH of Solutions: - Any acidic/basic reagents? - pH of aqueous washes? - Buffered solutions used? start->check_ph storage_issue Root Cause: Improper Storage check_storage->storage_issue Yes solvent_issue Root Cause: Water in Solvents check_solvent->solvent_issue Yes ph_issue Root Cause: Extreme pH Conditions check_ph->ph_issue Yes solution_storage Solution: Store in a cool, dry place under inert gas (N2 or Ar). Use a desiccator. storage_issue->solution_storage solution_solvent Solution: Use anhydrous solvents. Dry solvents before use if necessary. Minimize exposure to air. solvent_issue->solution_solvent solution_ph Solution: Use buffered solutions (pH 6-7). Avoid strong acids/bases. Minimize contact time with aqueous layers. ph_issue->solution_ph

Caption: Troubleshooting decision tree for diagnosing causes of hydrolysis.

Detailed Experimental Protocols

Protocol 1: Recommended Storage and Handling of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

To ensure the long-term stability of the compound, adhere to the following storage and handling procedures:

  • Storage Environment: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. Place the container in a desiccator to protect it from atmospheric moisture. The storage temperature should be maintained at 2-8°C.

  • Solvent Preparation: When preparing solutions, use only anhydrous solvents. If the solvent is hygroscopic, it should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle.

  • Solution Storage: If solutions must be stored, they should be kept in tightly capped vials, with the headspace flushed with an inert gas. Store solutions at low temperatures (-20°C is recommended for long-term storage) and for the shortest possible duration.

  • Handling: When weighing and handling the solid compound, do so in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream. Minimize the time the container is open to the atmosphere.

Protocol 2: Stability-Indicating RP-HPLC Method

This method can be used to monitor the stability of 2,3-Dihydro-5-benzofuranethanol methanesulfonate and to detect the formation of its primary hydrolysis product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • To assess stability under specific conditions (e.g., in an aqueous buffer at a certain pH and temperature), dilute the stock solution into the desired test solution.

  • At specified time points, inject an aliquot of the test solution into the HPLC system.

  • Monitor the chromatogram for a decrease in the peak area of the parent compound and the emergence of a new peak at an earlier retention time, which corresponds to the more polar hydrolysis product (2,3-Dihydro-5-benzofuranethanol).

Mechanistic Insights

The hydrolysis of 2,3-Dihydro-5-benzofuranethanol methanesulfonate can proceed through different mechanisms depending on the pH of the environment.

cluster_acid Acid-Catalyzed Hydrolysis (SN2-like) cluster_base Base-Catalyzed Hydrolysis (SN2) start_acid 2,3-Dihydro-5-benzofuranethanol Methanesulfonate intermediate_acid Protonated Ester start_acid->intermediate_acid + H+ product_acid 2,3-Dihydro-5-benzofuranethanol + Methanesulfonic Acid intermediate_acid->product_acid + H2O (nucleophilic attack) start_base 2,3-Dihydro-5-benzofuranethanol Methanesulfonate product_base 2,3-Dihydro-5-benzofuranethanol + Methanesulfonate Anion start_base->product_base + OH- (nucleophilic attack)

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Darifenacin Intermediates

Welcome to the technical support center dedicated to enhancing the synthetic yield and purity of key intermediates for Darifenacin. As professionals in drug development, we understand that robust and efficient chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the synthetic yield and purity of key intermediates for Darifenacin. As professionals in drug development, we understand that robust and efficient chemical synthesis is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Synthesis of the Dihydrobenzofuran Moiety (Intermediate A)

The first key building block is 2,3-dihydrobenzofuran-5-acetic acid or its activated derivatives, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The primary challenges in this synthesis often revolve around the initial C-C bond formation on the benzofuran ring and subsequent functional group manipulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes to synthesize 2,3-dihydro-5-benzofuran acetic acid?

A1: The most prevalent route involves a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by a reduction of the resulting ketone. A common pathway uses oxalyl chloride monoethyl ester for the acylation, followed by a Wolff-Kishner-Huang Minlon reduction to convert the keto group to a methylene group, which is then acidified to yield the final acetic acid derivative[1].

Troubleshooting Guide: Intermediate A Synthesis

Q2: My Friedel-Crafts acylation of 2,3-dihydrobenzofuran results in a low yield and a mixture of regioisomers. What's causing this and how can I improve it?

A2: This is a classic challenge in electrophilic aromatic substitution. The dihydrobenzofuran ring system can be sensitive, and the choice of Lewis acid is critical.

  • Causality: Strong Lewis acids like Aluminum trichloride (AlCl₃) can promote side reactions or lead to poor regioselectivity. The reaction temperature is also a key factor; excessive heat can cause decomposition and polymerization[1].

  • Solution Protocol:

    • Choice of Lewis Acid: Consider a milder Lewis acid, such as Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂), which can offer better control and selectivity.

    • Temperature Control: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This helps to control the reaction rate and minimize side-product formation[1].

    • Solvent: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane.

    • Reagent Addition: Add the Lewis acid to the solvent first, cool the mixture, and then slowly add the acylating agent (e.g., oxalyl chloride monoethyl ester) followed by the 2,3-dihydrobenzofuran[1]. This ensures the electrophile is generated in a controlled manner.

Troubleshooting Friedel-Crafts Acylation

start Low Yield / Poor Regioselectivity in Friedel-Crafts Acylation problem1 Harsh Lewis Acid (e.g., AlCl3) start->problem1 Cause? problem2 High Reaction Temperature start->problem2 Cause? problem3 Incorrect Reagent Addition Order start->problem3 Cause? solution1 Switch to Milder Lewis Acid (e.g., SnCl4, ZnCl2) problem1->solution1 Solution solution2 Maintain Low Temperature (0°C to RT) problem2->solution2 Solution solution3 Slowly add Acylating Agent & Substrate to cooled Lewis Acid solution problem3->solution3 Solution

Caption: Decision tree for troubleshooting Friedel-Crafts acylation.

Q3: The Wolff-Kishner reduction of the intermediate keto-acid is sluggish and requires very high temperatures. Are there any modifications or alternatives?

A3: The classical Wolff-Kishner-Huang Minlon reaction indeed requires high temperatures (180-200 °C) and strong basic conditions (KOH or NaOH in a high-boiling solvent like diethylene glycol), which can be problematic for some substrates[1].

  • Causality: Incomplete reaction is often due to insufficient temperature, inadequate water removal (which is a byproduct), or premature decomposition of the hydrazone intermediate.

  • Optimization & Alternatives:

MethodKey Parameters & RationaleTypical Yield
Optimized Wolff-Kishner Ensure complete formation of the hydrazone at a lower temperature before heating under strong alkali. Use a Dean-Stark trap to remove water and drive the reaction to completion.>85%[1]
Clemmensen Reduction (Zn(Hg), conc. HCl). An acidic alternative. Best for substrates stable to strong acid but sensitive to strong base.Variable
Catalytic Hydrogenation (H₂, Pd/C). A much milder method. The keto group can be reduced to a methylene group, often after being converted to a thioacetal (Mozingo reduction).High
Silane Reduction (Triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid). This is an effective ionic hydrogenation method that proceeds under much milder conditions than Wolff-Kishner[2].>90%[2]

Section 2: Synthesis of the Chiral Pyrrolidine Moiety (Intermediate B)

The synthesis of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is a multi-step process that establishes the crucial stereocenter of Darifenacin. Success hinges on precise control over protecting groups and the challenging hydrolysis of a nitrile.

Frequently Asked Questions (FAQs)

Q4: What are the primary starting materials for synthesizing Intermediate B?

A4: The synthesis almost universally starts from a chiral precursor to ensure the correct stereochemistry. (S)-3-hydroxypyrrolidine is a common and effective starting material[3][4]. Other approaches may utilize chiral sources like (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid[5]. Biological transformation methods have also been explored to produce optically active 3-pyrrolidinol derivatives[6][7].

Troubleshooting Guide: Intermediate B Synthesis

Q5: The hydrolysis of my (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile intermediate is producing a significant amount of the corresponding carboxylic acid impurity instead of the desired primary amide. How can I prevent this?

A5: This is a critical and common bottleneck. The primary amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Forcing the reaction to stop at the amide stage requires careful selection of reagents and conditions.

  • Causality: Strong bases (like NaOH or KOH) and high temperatures with prolonged reaction times will inevitably lead to the formation of the more thermodynamically stable carboxylate salt. Using concentrated sulfuric acid is a common method, but temperature control is key[3].

  • Solution Protocol (Controlled Hydrolysis):

    • Reagent Choice: Use potassium hydroxide (KOH) in a solvent like tertiary amyl alcohol or 2-butanol. This combination provides sufficient basicity to hydrolyze the nitrile without being overly aggressive[3][8].

    • Temperature & Time: Maintain a controlled temperature, for example, by refluxing in t-amyl alcohol. Monitor the reaction closely by HPLC to determine the point of maximum amide formation before significant over-hydrolysis occurs.

    • Work-up: Upon completion, quench the reaction by cooling and adding water. The product can then be extracted into an organic solvent.

Controlling Nitrile Hydrolysis

start Nitrile Intermediate amide Desired Amide (Intermediate B) start->amide Hydrolysis Step 1 acid Carboxylic Acid Impurity amide->acid Hydrolysis Step 2 conditions1 Controlled Conditions (e.g., KOH / t-amyl alcohol, careful monitoring) conditions1->amide Favors conditions2 Harsh Conditions (e.g., conc. H2SO4 / high temp, prolonged time) conditions2->acid Favors

Caption: Reaction pathway for nitrile hydrolysis.

Q6: The N-alkylation step to couple the two main intermediates has a low yield and forms a dimer impurity. How can I optimize this final step?

A6: This is the final key C-N bond formation. Low yields are often due to side reactions, while the dimer impurity arises from the reaction of the starting pyrrolidine with two molecules of the bromoethyl derivative[9].

  • Causality: The reaction is a standard SN2 alkylation. Success depends on the reactivity of the leaving group (bromide is excellent), the nucleophilicity of the pyrrolidine nitrogen, and suppression of side reactions. The choice of base and solvent is critical.

  • Solution Protocol (Optimized N-Alkylation):

    • Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) to act as a proton scavenger. This prevents the formation of HBr, which would protonate the starting pyrrolidine and render it non-nucleophilic[10].

    • Solvent: Acetonitrile is a common and effective polar aprotic solvent for this type of reaction[10]. Other solvents like toluene have also been reported[9].

    • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the pyrrolidine intermediate (Intermediate B) to ensure the more valuable bromoethyl intermediate is fully consumed. This can help minimize certain impurities.

    • Temperature: Heating the reaction mixture, typically to reflux, is necessary to achieve a reasonable reaction rate[10].

    • Purification: If impurities persist, purification of the final Darifenacin free base can be achieved through crystallization from a suitable solvent system (e.g., acetone/water, n-butanol) rather than resorting to column chromatography, which is not ideal for large-scale production[9].

Overall Synthetic Scheme for Darifenacin

G cluster_A Intermediate A Pathway cluster_B Intermediate B Pathway DHF 2,3-Dihydro- benzofuran Keto Acylated Ketone DHF->Keto Friedel-Crafts Acylation Acid 2,3-Dihydrobenzofuran- 5-yl Acetic Acid Keto->Acid Reduction (e.g., Wolff-Kishner) Bromo 5-(2-Bromoethyl)-2,3- dihydrobenzofuran (Activated Intermediate A) Acid->Bromo Reduction & Halogenation Darifenacin Darifenacin Bromo->Darifenacin N-Alkylation (Final Condensation) S3P (S)-3-Hydroxy- pyrrolidine Tosyl Ditosylated Pyrrolidine S3P->Tosyl Tosylation Nitrile (S)-Acetonitrile Derivative Tosyl->Nitrile Alkylation with Diphenyl Acetonitrile Amide (S)-3-(1-Carbamoyl-1,1- diphenylmethyl)pyrrolidine (Intermediate B) Nitrile->Amide Controlled Hydrolysis Amide->Darifenacin

Caption: Convergent synthesis strategy for Darifenacin.

References

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. (n.d.). Google Patents.
  • An Improved Process For Preparation Of Darifenacin Hydrobromide. (n.d.). QuickCompany. Retrieved from [Link]

  • Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Darifenacin Hydrobromide. (2017, February 9). New Drug Approvals. Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparation of darifenacin and intermediates used in the process. (n.d.). Google Patents.
  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Retrieved from [Link]

  • Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts. (n.d.). Google Patents.
  • Improved process for producing darifenacin. (n.d.). Google Patents.
  • Yamada, S., et al. (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase. Biotechnology Letters, 36(3), 595-600. Retrieved from [Link]

  • Process for the preparation of 2,3-dihydro-2-ethyl-benzofuran-5-acetic acid. (n.d.). Google Patents.
  • Process for Preparation of Darifenacin and Intermediates Used in the Process. (n.d.). Google Patents.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4819. Retrieved from [Link]

  • A new synthesis of darifenacin⋅HBr. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Effective Removal of Residual Methanesulfonyl Chloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed methodologies for the effective remova...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed methodologies for the effective removal of residual methanesulfonyl chloride (MsCl) from your reaction product. The following information is curated from field-proven insights and established scientific literature to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) about Methanesulfonyl Chloride Removal

Q1: Why is the complete removal of unreacted methanesulfonyl chloride critical for my experiment?

A1: Unreacted methanesulfonyl chloride is a highly reactive compound that can lead to several complications during product isolation and purification.[1] Its propensity to hydrolyze in the presence of water results in the formation of methanesulfonic acid (MSA) and hydrochloric acid (HCl).[1][2][3] These acidic byproducts can be detrimental to acid-sensitive products and complicate the purification process.[1] Furthermore, MsCl's reactivity with nucleophiles extends to common chromatography solvents, such as methanol, potentially generating unwanted impurities.[1]

Q2: What are the principal strategies for removing excess methanesulfonyl chloride?

A2: The most effective strategies focus on quenching the unreacted MsCl, converting it into byproducts that are more easily separated. The primary methods include:

  • Aqueous Workup: This involves quenching the reaction with water or a basic aqueous solution, followed by liquid-liquid extraction to partition the desired organic product from the water-soluble byproducts.[1]

  • Scavenger Resins: These are solid-supported nucleophiles (e.g., amines) that react with and bind the excess MsCl. The resin is then conveniently removed by simple filtration.[1]

  • Chromatography: Direct purification of the crude reaction mixture via column chromatography can effectively separate the product from MsCl and its derivatives, though this is typically performed after an initial workup.[1]

Q3: What are the hydrolysis products of methanesulfonyl chloride?

A3: Methanesulfonyl chloride undergoes hydrolysis, a reaction where water acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[1][3] This process yields methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[1][3]

Q4: How can I effectively monitor the removal of methanesulfonyl chloride during the workup process?

A4: Thin-Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the presence of methanesulfonyl chloride.[1][4] By comparing the TLC profile of the crude reaction mixture to that of the starting material and the purified product, you can ascertain the disappearance of the MsCl spot.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the removal of residual MsCl and provides actionable solutions.

Problem Potential Cause Recommended Solution(s) Safety Precautions
Persistent acidic byproducts (methanesulfonic acid) in the organic layer after workup. Incomplete neutralization or extraction of methanesulfonic acid.Thoroughly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming a water-soluble salt that is readily extracted into the aqueous phase. Ensure complete phase separation before proceeding.[1]The neutralization reaction can be exothermic and may produce gas (CO₂). Add the bicarbonate solution slowly and vent the separatory funnel frequently.
Loss of desired product during aqueous extraction. The desired product exhibits significant water solubility.If your product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its partitioning into the aqueous layer. Back-extraction of the combined aqueous layers with the organic solvent can also help recover the dissolved product.Always handle organic solvents in a well-ventilated fume hood.
Formation of unexpected byproducts during workup. Reaction of MsCl with nucleophilic quenching agents or solvents.Use a simple quenching agent like cold water or ice.[1] If an amine is used for quenching, opt for a simple one like piperidine or morpholine that forms a sulfonamide that is easy to remove. Avoid using alcohol-based solvents during the initial workup if unreacted MsCl is present.[1]Quenching of MsCl is highly exothermic. Perform additions slowly at low temperatures (e.g., 0 °C).
Incomplete removal of MsCl by scavenger resin. Insufficient equivalents of scavenger resin or inadequate reaction time.Use a sufficient excess of the scavenger resin (typically 1.5 to 3 equivalents relative to the excess MsCl).[1] Allow for adequate stirring time, which can range from 2 to 24 hours, and monitor the reaction by TLC for the complete consumption of MsCl.[1]Scavenger resins are generally safe to handle, but always consult the manufacturer's safety data sheet.

Decision-Making Workflow for MsCl Removal

The following diagram illustrates a logical workflow to guide you in selecting the most appropriate strategy for removing residual methanesulfonyl chloride from your reaction mixture.

MsCl_Removal_Workflow Workflow for Methanesulfonyl Chloride Removal start Reaction Complete (Excess MsCl Present) product_stability Is the desired product stable to aqueous acid/base? start->product_stability aqueous_workup Aqueous Workup: Quench with water/base, then extract. product_stability->aqueous_workup Yes scavenger_resin Use Scavenger Resin: React with solid-supported nucleophile. product_stability->scavenger_resin No product_solubility Is the product soluble in water? aqueous_workup->product_solubility filtration Filter to remove resin. scavenger_resin->filtration standard_extraction Standard Liquid-Liquid Extraction product_solubility->standard_extraction No brine_wash Modify Workup: Minimize aqueous washes, use brine, back-extract. product_solubility->brine_wash Yes purification Proceed to Purification (e.g., Chromatography) standard_extraction->purification brine_wash->purification filtration->purification

Caption: Decision workflow for selecting a MsCl removal strategy.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for products that are stable to aqueous acidic and basic conditions and have low water solubility.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add cold water or crushed ice to quench the unreacted methanesulfonyl chloride. Caution: This process is exothermic.[1]

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.[1]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1M HCl (if a tertiary amine base like triethylamine was used) to remove the excess amine.[1]

    • Saturated aqueous NaHCO₃ to remove the acidic byproduct, methanesulfonic acid.[1]

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Scavenger Resin Workup

This method is ideal for acid- or base-sensitive products or for simplifying the workup process.

  • Resin Addition: To the crude reaction mixture containing the excess methanesulfonyl chloride, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess MsCl).[1]

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the methanesulfonyl chloride spot.[1]

  • Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.[1]

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. This product is often significantly purer than that obtained from a standard aqueous workup.[1]

Comparison of MsCl Removal Methods

Method Advantages Disadvantages Best Suited For
Aqueous Workup - Cost-effective- Scalable- Efficient for removing acidic byproducts- Not suitable for acid/base-sensitive products- Can lead to product loss if water-soluble- Can be time-consumingRobust, water-insoluble products that are stable to acidic and basic conditions.
Scavenger Resins - Mild reaction conditions- High product purity- Simple filtration-based removal- Higher cost compared to aqueous workup- Can require longer reaction times- May require optimization of resin equivalentsAcid- or base-sensitive products, and for simplifying purification workflows.
Direct Chromatography - Can provide very high purity in a single step- Not ideal for large-scale reactions- Can be complicated by the reactivity of MsCl with the stationary phase or mobile phaseSmall-scale reactions where high purity is required and the product is significantly less polar than the byproducts.

Analytical Methods for Detecting Residual Methanesulfonyl Chloride

For applications where trace levels of MsCl must be quantified, such as in pharmaceutical development, more sensitive analytical techniques are required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the determination of residual MsCl. Selected Ion Monitoring (SIM) mode can be employed to achieve low detection limits.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with a UV or mass spectrometric detector, can also be developed for the quantification of MsCl.[7]

  • Ion Chromatography: This method can be used for the analysis of MsCl, particularly for environmental and safety monitoring.[8]

References

  • Taylor & Francis Online. (2006, October 4). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Analytical Methods. (n.d.). GC-MS Method for the Determination of Methanesulfonyl Chloride in Methanesulfonic acid. [Link]

  • ResearchGate. (2015, March 13). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Canadian Science Publishing. (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • OMICS International. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. [Link]

  • Reddit. (2019, November 15). Aqueous workup for mesylates : r/Chempros. [Link]

  • Semantic Scholar. (2016, April 8). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. [Link]

  • Analytice. (n.d.). Methanesulfonyl chloride - Analysis AIR. [Link]

Sources

Optimization

Technical Support Center: 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

This technical guide addresses the stability, handling, and troubleshooting of 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2), a critical electrophilic intermediate in the synthesis of the antimuscar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2), a critical electrophilic intermediate in the synthesis of the antimuscarinic drug Darifenacin (Enablex/Emselex).

Executive Technical Summary

2,3-Dihydro-5-benzofuranethanol methanesulfonate is a primary alkyl sulfonate ester. Its utility in medicinal chemistry stems from the high leaving-group ability of the mesylate (methanesulfonate) moiety, enabling efficient


 coupling reactions.

However, this same reactivity renders the compound inherently unstable in solution if specific parameters (solvent polarity, nucleophilicity, and moisture content) are not rigorously controlled. This guide details the mechanistic causes of degradation and provides self-validating protocols to maintain compound integrity.

Parameter Technical Specification
CAS Number 136081-60-2
Molecular Formula

Critical Attribute Potent Alkylating Agent (Genotoxic Structural Alert)
Primary Degradation Hydrolysis (Solvolysis) to parent alcohol
Storage Condition -20°C, Desiccated, Inert Atmosphere (

/Ar)

Critical Stability Factors & Troubleshooting (FAQs)

Q1: Why does the compound degrade rapidly in my LC-MS mobile phase?

Diagnosis: Solvolytic Instability.[1] Mechanism: The mesylate group (


) is an excellent leaving group.[2] In protic solvents (water, methanol) used in reverse-phase HPLC, the compound undergoes solvolysis .
  • In Water: Hydrolysis yields 2,3-dihydro-5-benzofuranethanol and methanesulfonic acid (MSA).

  • In Methanol: Methanolysis yields the methyl ether derivative.

Troubleshooting:

  • Immediate Action: Limit the "on-column" and "in-vial" time.

  • Protocol Adjustment: Use a neutral pH mobile phase. Acidic conditions can catalyze hydrolysis, while basic conditions will rapidly accelerate elimination or substitution.

  • Diluent Switch: Dissolve samples in anhydrous Acetonitrile (MeCN) . Do not use MeOH or water as the sample diluent. Inject immediately after preparation.

Q2: We observe a "dimer" impurity forming during storage in solution. What is this?

Diagnosis: Nucleophilic Substitution / Polymerization. Mechanism: If the solution is concentrated and contains trace moisture or free base, the hydrolyzed "parent alcohol" (acting as a nucleophile) can attack the remaining mesylate molecules.

  • Reaction:

    
     (Ether Dimer) 
    
    
    
    .
  • Prevention: Store only as a solid. If solution storage is unavoidable, use 0.1% w/v concentration in anhydrous MeCN at -20°C.

Q3: Can I dry the solution using heat if it absorbs moisture?

Diagnosis: Thermal Lability. Risk: NO. Alkyl mesylates are thermally unstable. Heating, especially in the presence of moisture, triggers an autocatalytic degradation cycle:

  • Trace hydrolysis releases Methanesulfonic Acid (MSA).

  • MSA acts as an acid catalyst, accelerating further hydrolysis.

  • Exothermic decomposition may occur above 60°C. Corrective Action: Use molecular sieves (3Å or 4Å) to dry the solvent before dissolving the compound. Never heat the solution to dry it.

Degradation Pathways (Visualized)

The following diagram illustrates the competing reaction pathways that dictate the stability of the compound in solution.

StabilityPathways cluster_0 Degradation Cycle Mesylate 2,3-Dihydro-5-benzofuranethanol methanesulfonate (Active Electrophile) Alcohol Parent Alcohol (Hydrolysis Product) Mesylate->Alcohol Hydrolysis (k1) Fast in protic solvent MSA Methanesulfonic Acid (Byproduct) Mesylate->MSA Leaving Group Darifenacin Darifenacin Precursor (Desired Product) Mesylate->Darifenacin Substitution (SN2) Requires Anhydrous Base Water H2O (Moisture) Water->Mesylate Attacks Dimer Ether Dimer (Impurity) Alcohol->Dimer Reacts with Mesylate (Concentration dependent) Amine Pyrrolidine Nucleophile Amine->Mesylate Coupling

Figure 1: Mechanistic degradation pathways. Note that hydrolysis (Red path) competes directly with the desired coupling reaction (Green path).

Validated Protocols

Protocol A: Anhydrous Handling & Dissolution

Use this protocol for preparing stock solutions for synthesis or analysis.

Prerequisites:

  • Solvent: Acetonitrile (MeCN), HPLC Grade, Water content < 0.01% (Karl Fischer verified).

  • Glassware: Oven-dried (120°C for >4 hours), cooled in a desiccator.

  • Atmosphere: Nitrogen or Argon balloon/line.

Step-by-Step:

  • Environment: Weigh the mesylate solid rapidly. Ideally, perform weighing inside a glovebox or a humidity-controlled weighing station (<30% RH).

  • Solvent Prep: Add activated 3Å molecular sieves to the MeCN bottle 24 hours prior to use.

  • Dissolution:

    • Place solid in the vial.

    • Purge vial with inert gas.

    • Add MeCN via syringe through a septum.

    • Do not sonicate for extended periods (heat generation). Vortex gently to dissolve.

  • Usage: Use the solution within 4 hours at room temperature, or store at -20°C for up to 48 hours.

Protocol B: Stability-Indicating HPLC Method

To verify the purity of your mesylate before committing it to a valuable synthesis.

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH slows hydrolysis slightly vs neutral)
Mobile Phase B Acetonitrile (MeCN)
Gradient 50% B to 90% B over 10 mins (Fast gradient to minimize on-column time)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Benzofuran absorption)
Sample Diluent 100% Acetonitrile (Critical)
Pass Criteria Mesylate Peak > 98.0%; Parent Alcohol < 0.5%

Safety & Regulatory Note (Genotoxicity)

As an alkyl mesylate, this compound is classified as a Potential Genotoxic Impurity (PGI) .

  • Containment: Handle in a fume hood with HEPA filtration.

  • Inactivation: Spills should be treated with an excess of aqueous amine (e.g., ammonia or dimethylamine) or strong base (NaOH) to force hydrolysis/aminolysis before disposal. Do not simply wash with water.

References

  • Pfizer Inc. (1992). Process for the preparation of 3-substituted pyrrolidines. US Patent 5,096,890. (Describes the coupling of benzofuran mesylates in Darifenacin synthesis).

  • Teasdale, A., & Eyley, S. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 14(4), 1003-1010.[3] (Authoritative grounding on mesylate solvolysis kinetics).

  • Elder, D. P., et al. (2009). Ethyl methanesulphonate in a parenteral formulation... formation and rate of hydrolysis. Journal of Pharmaceutical and Biomedical Analysis. (Provides comparative kinetics for alkyl mesylate hydrolysis).

Sources

Troubleshooting

Technical Support Center: Controlling Genotoxic Impurities in Sulfonate Ester Synthesis

Welcome to the technical support center dedicated to the robust control of sulfonate ester genotoxic impurities (GTIs). This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust control of sulfonate ester genotoxic impurities (GTIs). This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of identifying, assessing, and mitigating these potentially harmful impurities. As your senior application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Sulfonate esters (e.g., mesylates, besylates, tosylates) are a class of process impurities that have garnered significant regulatory attention due to their potential to be DNA-reactive.[1] Their control is a critical aspect of ensuring the safety and quality of active pharmaceutical ingredients (APIs). This resource provides in-depth troubleshooting guidance, frequently asked questions, and validated protocols to navigate this complex landscape.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature, formation, and regulation of sulfonate ester GTIs.

Q1: What are sulfonate ester genotoxic impurities and how are they formed?

A: Sulfonate esters are alkyl or aryl esters of sulfonic acids. Common examples in pharmaceutical synthesis include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and benzenesulfonates (besylates).[2] They are primarily formed through the esterification reaction between a sulfonic acid (or its derivative) and an alcohol solvent.[3][4][5] This reaction is a significant concern during the salt formation steps of an API, where a sulfonic acid is used to form a salt with a basic API in the presence of a residual alcohol solvent (e.g., methanol, ethanol, isopropanol).[5]

The general reaction is: R-SO₃H (Sulfonic Acid) + R'-OH (Alcohol) ⇌ R-SO₃-R' (Sulfonate Ester) + H₂O

Key factors that promote this unwanted side reaction include the presence of excess sulfonic acid, elevated temperatures, and prolonged reaction times.[6]

Q2: Why are sulfonate esters considered a high-risk class of impurities?

A: Sulfonate esters are potent alkylating agents.[2] Their chemical structure makes them electrophilic, allowing them to react with nucleophilic sites on DNA.[5] This interaction can lead to DNA damage, such as base mismatches or chain breaks, which can result in mutations and potentially lead to cancer.[5] Because of this direct DNA-reactivity, they are classified as mutagenic impurities and are subject to stringent control limits by regulatory agencies worldwide.[7]

Q3: What are the regulatory limits for sulfonate ester GTIs?

A: The control of mutagenic impurities is governed by the International Council for Harmonisation (ICH) M7 guideline.[8][9] For most genotoxic impurities where no carcinogenicity data exists, the guideline recommends using the Threshold of Toxicological Concern (TTC) . The TTC is a concept that establishes a human exposure threshold value below which there is a negligible risk to human health.[10][11]

For long-term treatment, the acceptable intake of a GTI is 1.5 µ g/day .[2][12][13] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[12][13] The specific concentration limit (in ppm) for an impurity in the drug substance is then calculated based on the maximum daily dose of the API.[14]

Concentration Limit (ppm) = [TTC (µ g/day ) / Maximum API Dose ( g/day )]

Q4: How does the ICH M7 guideline classify impurities?

A: The ICH M7 guideline provides a framework for classifying impurities into five classes to facilitate risk assessment and control.[11][15][16]

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control to compound-specific acceptable limits.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC. Sulfonate esters typically fall here.
Class 3 Contain a structural alert for mutagenicity, but have not been tested.Control at or below the TTC, or conduct an Ames test.
Class 4 Share a structural alert with the API or related compounds that have tested negative for mutagenicity.Treat as a non-mutagenic impurity.
Class 5 No structural alert for mutagenicity.Treat as a non-mutagenic impurity under ICH Q3A/B.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the control of sulfonate ester GTIs.

Problem 1: An unexpected sulfonate ester GTI has been detected in my API batch.
  • Probable Cause 1: Inappropriate Stoichiometry. An excess of sulfonic acid was used during the salt formation step. The unreacted acid is available to react with the alcohol solvent.

    • Solution: Carefully control the stoichiometry. The proton transfer for salt formation is instantaneous, while esterification is a slow, thermodynamically unfavorable reaction.[1][17] Using a slight excess of the basic API or as close to a 1:1 molar ratio as possible will neutralize the acid, preventing the side reaction.[6]

  • Probable Cause 2: Process Conditions. The reaction was run at an elevated temperature or for an extended period, providing the necessary activation energy and time for the esterification to occur.

    • Solution: Optimize process parameters. Reduce the reaction temperature and minimize hold times after the addition of the sulfonic acid.[6] Kinetic studies have shown that ester formation is significantly slower at lower temperatures.

  • Probable Cause 3: High Water Content. While counterintuitive, very low water content can sometimes favor esterification. However, in most practical scenarios, ensuring the absence of alcohol is more critical.

    • Solution: The primary control is to minimize or eliminate the alcohol solvent. If an alcohol must be used, consider adding a controlled amount of water, as its presence can inhibit ester formation.[6][14] However, the most robust solution is to perform a solvent swap to a non-alcoholic solvent before adding the sulfonic acid.

  • Probable Cause 4: Ineffective Purification. The crystallization or purification steps following the reaction are insufficient to purge the GTI to the required level.

    • Solution: Evaluate the purge capacity of your downstream processing. Strategically placing solid isolation steps like crystallization can effectively remove GTIs.[2] You may need to perform spiking studies to demonstrate the clearance of the impurity by your purification process. This data is crucial for justifying your control strategy.[18]

Problem 2: My analytical method cannot achieve the required low detection limits (ppm/ppb level).
  • Probable Cause 1: Insufficiently Sensitive Technique. Standard HPLC-UV methods are often not sensitive enough for GTI analysis at TTC levels.

    • Solution: Employ highly sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for volatile sulfonate esters like methyl, ethyl, and isopropyl mesylate.[14][19] For less volatile or thermally labile esters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[19]

  • Probable Cause 2: Poor Ionization or Matrix Effects in LC-MS. Electrospray Ionization (ESI) can provide poor sensitivity and reproducibility for sulfonate esters due to competition from other ions.[20]

    • Solution: Optimize your MS ionization source. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more robust and sensitive ionization technique for many sulfonate esters compared to ESI.[20] Developing a method in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode will significantly enhance sensitivity and selectivity.[20]

  • Probable Cause 3: Analyte Instability or Volatility. The GTI may be degrading during sample preparation or may be too volatile for standard injection techniques.

    • Solution: For volatile GTIs, use Headspace GC-MS to minimize sample preparation and matrix interference.[14] For other methods, consider derivatization to create a more stable, less volatile, or more easily detectable compound, although direct analysis is often preferred to avoid lengthy sample preparation.[19]

Comparison of Analytical Techniques
TechniqueTypical Limit of Quantitation (LOQ)AdvantagesDisadvantages
GC-MS 0.1 - 1 ppmHigh sensitivity for volatile compounds, excellent selectivity.[21]Not suitable for non-volatile or thermally labile GTIs.
LC-MS/MS 0.05 - 0.5 ppmApplicable to a wide range of polarities and volatilities, high specificity.[20]Can be subject to matrix effects and ionization suppression.
AP/TD-EESI-MS ~0.1 ppmDirect analysis from solid state, rapid screening, minimal sample prep.[19][22]May not meet full quantitative validation requirements without an internal standard.[19][22]
Problem 3: I've identified a potential sulfonate ester GTI. How do I develop a compliant control strategy?
  • Causality: A systematic, risk-based approach is required by regulatory agencies to justify the control of any potential mutagenic impurity. Simply testing the final API is not sufficient; a comprehensive understanding of the process is necessary.

  • Solution: Follow the ICH M7 workflow for assessment and control.

    ICH_M7_Workflow cluster_assessment Hazard Assessment cluster_testing Experimental Verification cluster_classification Classification & Control A Identify Potential Impurity (e.g., Methyl Mesylate) B In Silico Analysis (QSAR for Structural Alert) A->B C Is there a structural alert? B->C D Perform Ames Test (Bacterial Mutagenicity Assay) C->D Yes F Class 5: Non-Mutagenic Control per ICH Q3A/B C->F No E Is Ames Test Positive? D->E E->F No G Class 2: Mutagenic Control to TTC (1.5 µg/day) E->G Yes H Develop Control Strategy (Process Controls, Purge, Specs) G->H

    Caption: ICH M7 risk assessment and control workflow.

    Step-by-Step Control Strategy Development:

    • Identify & Assess: Identify all potential sulfonate ester GTIs based on the reagents and solvents used. Perform an in silico assessment using two complementary QSAR methodologies to check for structural alerts for mutagenicity, as recommended by ICH M7.[7]

    • Test (if necessary): If a structural alert is present (which it will be for sulfonate esters), the impurity is considered mutagenic (Class 2 or 3). An Ames test can be performed to confirm mutagenicity, but for well-known mutagens like simple alkyl sulfonates, this is often unnecessary.[23]

    • Justify Control: The control strategy can be based on several approaches:

      • Option 1: Process Controls: Modify the synthetic process to prevent the formation of the GTI (e.g., change solvent, control stoichiometry). This is the most preferred approach.[2]

      • Option 2: Purge Arguments: Demonstrate through experimental data (e.g., spiking studies) or theoretical calculations that downstream purification steps effectively remove the impurity to a level well below the TTC.[23]

      • Option 3: Specification: Include a test for the GTI in the final API specification with an acceptance criterion based on the TTC. This is often considered a last resort if formation cannot be avoided or purging cannot be adequately proven.[2]

Experimental Protocols

Protocol 1: General Purpose GC-MS Method for Trace Analysis of Alkyl Sulfonates

This protocol provides a starting point for the determination of methyl, ethyl, and isopropyl methanesulfonate (MMS, EMS, IMS) in an API. This method must be fully validated for your specific API and impurities according to ICH Q2(R1) guidelines.

  • Sample Preparation:

    • Accurately weigh 100 mg of the API into a 10 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., DMSO, DMF). The solvent should fully dissolve the API without reacting with the sulfonate esters.

    • Spike with an appropriate internal standard if desired.

    • Crimp the vial securely.

  • GC-MS Headspace Parameters (Example):

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).[21]

    • HS Sampler Temp: 80 °C

    • HS Loop Temp: 90 °C

    • HS Transfer Line Temp: 100 °C

    • Equilibration Time: 15 min

    • Injection Mode: Splitless (or appropriate split ratio)

    • Inlet Temp: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 20 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temp: 230 °C

    • Quad Temp: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • MMS: Monitor ions such as m/z 95, 110.

      • EMS: Monitor ions such as m/z 96, 124.

      • IMS: Monitor ions such as m/z 79, 138. (Note: Target ions must be confirmed by analyzing a pure reference standard.)

  • Quantification:

    • Prepare a calibration curve by spiking a blank matrix (or API known to be free of the GTIs) with known concentrations of the sulfonate ester standards.

    • The concentration range should bracket the control limit (e.g., 0.1 ppm to 5 ppm).

    • Ensure the Limit of Quantitation (LOQ) is sufficiently below the specification limit (typically ≤ 30% of the limit).

Diagram: Overall Control Strategy Decision Tree

This diagram illustrates the logical flow for deciding on and justifying a control strategy for a potential sulfonate ester GTI.

Control_Strategy_Tree A Potential for Sulfonate Ester Formation Identified (e.g., Sulfonic Acid + Alcohol Present) B Can formation be avoided by process modification? A->B C Yes: Modify Process (e.g., change solvent, control stoichiometry) B->C Yes E No: Formation is possible or unavoidable B->E No D Demonstrate absence of GTI in validation batches. Control via Process Parameters. C->D F Can the GTI be effectively purged by downstream processing? E->F G Yes: Conduct Spiking Study to determine Purge Factor F->G Yes I No: Purging is insufficient or not robustly demonstrated F->I No H Demonstrate clearance to << TTC. Control via Process Parameters and Purification Steps. G->H J Establish Specification Limit in API based on TTC. I->J K Implement routine analytical testing of API batches. J->K

Caption: Decision tree for implementing a GTI control strategy.

References
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021). ResearchGate. [Link]

  • [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals] - PubMed. (2018). PubMed. [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. ResearchGate. [Link]

  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals - ResearchGate. ResearchGate. [Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Genotoxic Impurity in Pharmaceutical Products: A Growing Concern - Quest Journals. Quest Journals. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. International Council for Harmonisation. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]

  • The Determination and Control of Genotoxic Impurities in APIs | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • guideline on the limits of genotoxic impurities | ema. European Medicines Agency. [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. Oreate AI. [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. International Council for Harmonisation. [Link]

  • Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry | Analytical Chemistry - ACS Publications. American Chemical Society. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes - ResearchGate. ResearchGate. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. Veeprho. [Link]

  • Sulfonate Esters - How Real is the Risk?. PQRI. [Link]

  • Recent Developments in the Risk Assessment of Potentially Genotoxic Impurities in Pharmaceutical Drug Substances - ResearchGate. ResearchGate. [Link]

  • Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Restek Resource Hub. Restek. [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities - Waters Corporation. Waters Corporation. [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Springer. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager. Lab Manager. [Link]

  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. SlideShare. [https://www.slideshare.net/ ಬಹାର الاسلام/control-strategies-of-genotoxic-impurities-in-drug-substance-product]([Link] ಬಹାର الاسلام/control-strategies-of-genotoxic-impurities-in-drug-substance-product)

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding - ResearchGate. ResearchGate. [Link]

  • Genotoxic Impurities and Its Risk Assessment in Drug Compounds - Lupine Publishers. Lupine Publishers. [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control | Organic Process Research & Development - ACS Publications. American Chemical Society. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Strategic control of genotoxic impurity in innovative drug development - BioDuro. BioDuro-Sundia. [Link]

  • Genotoxic/Mutagenic Impurities Part 3: CMC (Chemistry, Manufacturing and Controls) Overview | Pharmaceutical Outsourcing. Pharmaceutical Outsourcing. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Benzofuran Alkylation

Welcome to the Technical Support Center for optimizing reaction temperature in benzofuran alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing reaction temperature in benzofuran alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

I. Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems that may arise during benzofuran alkylation, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: My benzofuran alkylation is resulting in a low yield or no desired product. How can I determine if the reaction temperature is the primary cause and what steps can I take to troubleshoot this?

Answer: Low or no product yield is a common issue where temperature plays a critical role. The problem can stem from the temperature being either too low or too high.[1]

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: The activation energy for the alkylation may not be met.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C.[1] It is crucial to monitor the reaction progress at each new temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before further increasing the heat.[2][3]

  • Reaction Temperature is Too High: Excessive heat can lead to the decomposition of the starting materials, the alkylating agent, the catalyst, or the desired product.[2]

    • Solution: If you suspect decomposition, lower the reaction temperature. For many alkylation reactions, especially those that are exothermic, it is often beneficial to start at a lower temperature (e.g., 0°C) to control the initial rate and then gradually warm the reaction to room temperature or apply gentle heating.[1]

  • Localized Overheating: Poor heat transfer within the reaction vessel can create "hot spots" where decomposition can occur, even if the external temperature reading appears optimal.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.[4] For larger scale reactions, consider using a jacketed reactor with a circulating fluid to maintain a uniform temperature.[5]

Issue 2: Formation of Multiple Products & Poor Regioselectivity

Question: I am observing the formation of multiple isomers of my alkylated benzofuran, leading to low regioselectivity. How does temperature influence this, and what can I do to favor the formation of the desired isomer?

Answer: The formation of multiple products is often a result of a competition between kinetically and thermodynamically favored pathways, a phenomenon that is highly sensitive to temperature.[6][7]

  • Kinetic vs. Thermodynamic Control:

    • At lower temperatures , the reaction is typically under kinetic control. This means the product that forms the fastest (the one with the lower activation energy) will be the major product.[6][8]

    • At higher temperatures , the reaction is more likely to be under thermodynamic control. This allows the reaction to reach equilibrium, favoring the formation of the most stable product, which may not be the same as the kinetic product.[9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: To favor the kinetically controlled product, conduct the reaction at a lower temperature.[1] This can significantly improve the ratio of the desired isomer.

  • Screen a Range of Temperatures: Systematically screen a range of temperatures to identify the optimal point where the formation of the desired product is maximized while minimizing the formation of byproducts.

Temperature (°C)Desired Isomer (%)Undesired Isomer(s) (%)
08515
25 (Room Temp)6040
504555
802080
A hypothetical example of temperature screening for regioselectivity.
  • Catalyst and Solvent Choice: The choice of catalyst and solvent can also influence the energy barriers of the competing pathways and thus the optimal temperature.[10][11] Some palladium-catalyzed C-H arylations of benzofurans have been shown to proceed at room temperature with high regioselectivity.[12]

Issue 3: Inconsistent Results Between Batches

Question: I am struggling with reproducibility. My yields and product ratios vary significantly from one experiment to the next, even though I believe I am following the same procedure. Could temperature be the culprit?

Answer: Inconsistent results are a frequent and frustrating problem, and poor temperature control is a very common cause.[1]

Potential Causes & Solutions:

  • Inaccurate Temperature Monitoring: The temperature reading on your heating mantle or oil bath may not reflect the actual internal temperature of the reaction mixture.

    • Solution: Always use a calibrated thermometer or thermocouple placed directly into the reaction mixture to monitor the internal temperature accurately.[1]

  • Fluctuations in Ambient Temperature: Changes in the laboratory's ambient temperature can affect the reaction, especially for reactions run at or near room temperature for extended periods.

    • Solution: Utilize a temperature-controlled bath (e.g., oil bath, water bath, or cryostat) to maintain a stable reaction temperature, regardless of ambient fluctuations.[5]

  • Rate of Reagent Addition: For exothermic reactions, the rate at which you add a reagent can cause significant temperature spikes.

    • Solution: Add the reactive agent dropwise or via a syringe pump to maintain a steady internal temperature.[4] Consider pre-cooling the solution before addition.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing my benzofuran alkylation?

A1: There is no universal starting temperature, as it is highly dependent on the specific substrates, alkylating agent, catalyst, and solvent being used.[1][10] A good practice is to start at a low temperature, such as 0°C, especially if the reaction is expected to be exothermic.[1] You can then allow the reaction to slowly warm to room temperature while monitoring its progress. If no reaction occurs, a gradual increase in temperature can be explored.[2]

Q2: How do I design a temperature optimization study?

A2: A systematic approach is key. The "One-Factor-At-a-Time" (OFAT) method is a straightforward approach where you vary only the temperature while keeping all other parameters (concentration, stoichiometry, reaction time) constant.[13][14]

Experimental Protocol: Temperature Screening

  • Set up multiple parallel reactions: Use identical vials or flasks for each reaction.

  • Define a temperature range: Based on literature precedents or initial scouting experiments, choose a range of temperatures to screen (e.g., 0°C, 25°C, 50°C, 80°C, 110°C).

  • Maintain constant conditions: Ensure all other variables (stirring rate, concentrations, etc.) are identical across all reactions.

  • Monitor and quench: Monitor each reaction by TLC or GC at set time points. Quench all reactions at the same time point for accurate comparison.

  • Analyze the results: Determine the yield and purity of the desired product for each temperature using techniques like HPLC or NMR.[3][15]

Q3: Can the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point will naturally set an upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to solvate intermediates and transition states can influence the reaction kinetics and, therefore, the optimal temperature.[10][16] For example, some reactions may proceed at room temperature in a highly polar solvent but require heating in a nonpolar solvent.[12]

Q4: How can I improve heat transfer in my reaction setup?

A4: Efficient heat transfer is crucial for maintaining a uniform reaction temperature.[5]

  • Stirring: Use a magnetic stir bar or overhead stirrer that provides good agitation for the reaction volume.

  • Reaction Vessel: A round-bottom flask generally provides better heat transfer than a flat-bottomed vessel. For larger scales, a jacketed reactor is ideal.[5]

  • Heating/Cooling Bath: A liquid bath (oil, water) provides more uniform heating/cooling than a heating mantle.[1]

  • Hoses: Use insulated hoses of the appropriate diameter and keep them as short as possible to minimize heat loss to the environment.[17]

III. Visualizing the Workflow

Troubleshooting_Workflow cluster_problem Observed Issue cluster_diagnosis Temperature Diagnosis cluster_solution Corrective Actions Problem Low Yield / Poor Selectivity / Inconsistency Temp_Too_Low Is Temperature Too Low? (No Reaction) Problem->Temp_Too_Low Analyze reaction progress Temp_Too_High Is Temperature Too High? (Decomposition, Byproducts) Problem->Temp_Too_High Analyze product profile Poor_Control Is Temperature Control Inadequate? (Inconsistency) Problem->Poor_Control Review experimental setup Increase_Temp Gradually Increase Temperature Temp_Too_Low->Increase_Temp Solution Decrease_Temp Decrease Temperature / Start at 0°C Temp_Too_High->Decrease_Temp Solution Improve_Setup Improve Monitoring & Heat Transfer Poor_Control->Improve_Setup Solution

Caption: Troubleshooting workflow for temperature-related issues.

IV. References

  • Alkylation Strategies for Optimizing Reaction Conditions. (2025, July 15). Google AI.

  • Technical Support Center: Friedel-Crafts Alkylation Temperature Control. (n.d.). BenchChem.

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (n.d.). BenchChem.

  • Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.). ACS Publications.

  • Yi, J. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal.

  • Analytical methods for 2,3-benzofuran. (n.d.). ATSDR.

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry.

  • Dias, A. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange.

  • Minimizing byproduct formation in benzofuranone synthesis. (n.d.). BenchChem.

  • Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. (n.d.). LNEYA.

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education.

  • Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024, November 6). PMC.

  • Optimization of the benzofuran ring opening silylation. (n.d.). ResearchGate.

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. (n.d.). BenchChem.

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.

  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.

  • Wang, H., et al. (2020). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al2O3 Catalysts. MDPI.

  • Best ways to improving your temperature control. (n.d.). Radleys.

  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate.

  • How-to-Achieve-Optimal-Temperature-Control-of-Reactors. (n.d.). Lab Unlimited.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega.

  • Can Water Trigger Room‐Temperature Formation of Benzofuran‐2(3H)‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization. (2025, August 4). ResearchGate.

  • Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry.

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH.

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). University of Victoria.

  • A Brief Introduction to Chemical Reaction Optimization. (2024, April 10). ACS Publications.

  • AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. (2008). SID.

  • Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. (2025, May 28). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of Methanesulfonates During Drying

Current Status: Operational Ticket Focus: Stabilization of Mesylate Salts & Prevention of Genotoxic Impurities (GTIs) Assigned Specialist: Senior Application Scientist, Pharmaceutical Process Chemistry Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Stabilization of Mesylate Salts & Prevention of Genotoxic Impurities (GTIs) Assigned Specialist: Senior Application Scientist, Pharmaceutical Process Chemistry

Executive Summary

Methanesulfonate (mesylate) salts are a gold standard in drug development due to their high solubility and bioavailability. However, they present a unique, critical challenge during the drying phase: the formation of Alkyl Methanesulfonates (e.g., Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS]).

These are potent genotoxic impurities (GTIs) with strict regulatory limits (often < 10 ppm). "Degradation" in this context rarely refers to the destruction of the mesylate anion itself (which is thermally stable >300°C) but rather the formation of these toxic esters or the acid-catalyzed hydrolysis of the Active Pharmaceutical Ingredient (API) due to "micro-acidic" environments in the wet cake.

This guide provides the diagnostic logic, operational protocols, and validation strategies to eliminate these risks.

Module 1: Diagnostic & Mechanistic Troubleshooting

Q1: My mesylate salt is showing "degradation" at mild drying temperatures (40–60°C). The DSC shows the salt is stable up to 250°C. What is happening?

Diagnosis: You are likely observing reactive impurity formation , not bulk thermal decomposition. The mesylate anion (


) is a poor nucleophile and thermally robust. However, in the presence of residual lower alcohols  (Methanol, Ethanol) and trace excess acid , a Fisher esterification occurs.

The Mechanism (The "GTI Trap"): During drying, as solvent evaporates, the concentration of residual acid and alcohol in the pore liquid increases, accelerating the reaction:



  • Key Factor: This reaction is reversible.[1] Removing water (drying) drives the equilibrium to the right (formation of the toxin).

  • Risk Factor: Using Methanol (MeOH) is the highest risk, forming MMS. Ethanol forms EMS.[2]

Q2: Why does the degradation happen even when I use exactly 1.0 equivalent of Methanesulfonic Acid (MSA)?

Root Cause: Localized Non-Stoichiometry. Even with 1.0 eq of MSA, "hot spots" of acidity can exist within the crystal lattice or wet cake due to:

  • Poor Mixing: Inadequate agitation during salt formation.

  • API Dissociation: Weakly basic APIs may dissociate in solution, leaving free MSA available to react with the solvent.

  • Drying Dynamics: As the solvent evaporates, the pH of the remaining mother liquor entrapped in the crystals can drop significantly (becoming more acidic), catalyzing the esterification.

Module 2: Operational Protocols (The Fix)

Protocol A: The "Solvent Swap" Strategy (Recommended)

The most effective way to prevent alkyl mesylate formation is to remove the reactant (alcohol) before the thermal stress of drying.

Step-by-Step Workflow:

  • Crystallization: Perform salt formation in Alcohol (e.g., MeOH/EtOH).

  • Filtration: Isolate the wet cake.

  • Displacement Wash (Critical):

    • Do NOT go straight to the oven.

    • Wash the cake with a non-nucleophilic, volatile solvent (e.g., Isopropyl Acetate , MTBE , or Acetone ).

    • Target: Displace >95% of the residual alcohol.

  • Drying:

    • Apply vacuum (< 50 mbar).

    • Temperature: 40°C.[1]

    • Since the alcohol is gone, the esterification pathway is cut off.

Protocol B: The "Scavenger" Drying Cycle (If Alcohol cannot be swapped)

If you must dry a wet cake containing alcohol, you must manipulate the equilibrium.

Parameters:

  • Temperature: Keep strictly < 40°C . Reaction rates for MMS/EMS formation drop significantly below this threshold.

  • Humidity Control: Introduce a small bleed of humidified nitrogen (RH 20-30%) into the vacuum oven during the initial phase.

    • Scientific Rationale: The presence of water pushes the equilibrium to the left (Hydrolysis), preventing ester formation.

    • Warning: Only use this if your API is not moisture-sensitive.

  • Vacuum: High vacuum is preferred to remove the alcohol fast, minimizing the "residence time" where reactants are concentrated.

Module 3: Visualizing the Control Strategy

The following diagram illustrates the critical decision pathways to avoid degradation and GTI formation.

MesylateControl Start Start: Mesylate Salt Wet Cake CheckSolvent Diagnostic: Residual Solvent? Start->CheckSolvent Alcohol Solvent: MeOH / EtOH CheckSolvent->Alcohol Yes NonAlc Solvent: Water / Acetone / IPAc CheckSolvent->NonAlc No Risk HIGH RISK: Alkyl Mesylate (GTI) Formation Alcohol->Risk Safe LOW RISK: Standard Drying NonAlc->Safe ActionSwap Action: Solvent Swap Wash (use Isopropyl Acetate/MTBE) Risk->ActionSwap Preferred ActionHumid Action: Low Temp Drying (<40°C) + Humidity Bleed Risk->ActionHumid Alternative Final Final Product: Stable API < ppm GTIs Safe->Final ActionSwap->Safe ActionHumid->Final

Caption: Decision tree for mitigating Alkyl Mesylate formation during the drying of sulfonate salts.

Module 4: Analytical Validation (FAQ)

Q3: How do I prove my drying process worked? Standard HPLC isn't showing the impurities.

Answer: Standard HPLC-UV is insufficient. Alkyl mesylates are non-chromophores and exist at ppm levels. You must use GC-MS .

Recommended Method (Trace Analysis):

Parameter Setting
Technique Headspace GC-MS or Direct Injection GC-MS
Column DB-624 or VF-624ms (Polar stationary phase for volatiles)
Derivatization Not usually required for MMS/EMS, but Pentafluorothiophenol derivatization can improve sensitivity for trace sulfonates.

| Limit of Quantitation (LOQ) | Must be validated to < 1.0 ppm (based on TTC limits). |

Q4: Can I just re-process the degraded batch?

Answer: Yes, but be careful. If you detect MMS/EMS, you can recrystallize or reslurry the batch.

  • Solvent: Use a nucleophilic solvent (like water or aqueous acetone) and heat.

  • Mechanism: The water will hydrolyze the alkyl mesylate back to the alcohol and harmless mesylate anion.

  • Verification: You must re-test for the GTI after reprocessing.

Summary of Key Parameters

VariableDanger Zone (Degradation Risk)Safe Zone (Optimized)
Residual Solvent Methanol, Ethanol (Anhydrous)Isopropyl Acetate, Water, Acetone
Drying Temp > 50°C (with alcohol present)< 40°C (until alcohol is removed)
Stoichiometry Excess MSA (> 1.01 eq)0.98 - 1.00 eq (or slight excess base)
Atmosphere Bone dry nitrogen (initial phase)Humidified Nitrogen (initial phase)

References

  • Snodin, D. J. (2006).[3] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90.

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433.

  • Elder, D. P., & Snodin, D. J. (2009). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 269-278.

  • European Medicines Agency (EMA). (2007).[4] Guideline on the Limits of Genotoxic Impurities.

  • Product Quality Research Institute (PQRI). (2006). Sulfonate Ester Working Group Final Report.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of Potential Genotoxic Impurities in Darifenacin Intermediates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical approaches for the detection and quantification of potential genotoxic impurities (PGIs) in Darifen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical approaches for the detection and quantification of potential genotoxic impurities (PGIs) in Darifenacin intermediates, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to offer practical, field-proven insights to aid in the development of robust and compliant analytical methods.

The Criticality of Genotoxic Impurity Analysis in Darifenacin Synthesis

Darifenacin, a selective M3 muscarinic receptor antagonist, is a vital therapeutic agent for overactive bladder. Its synthesis, however, involves a series of chemical transformations that can potentially introduce or generate impurities with genotoxic potential.[1][2] Genotoxic impurities are compounds that can interact with DNA, leading to mutations and an increased risk of cancer.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, most notably ICH M7, for the assessment and control of these impurities in active pharmaceutical ingredients (APIs).[4][5][6] This necessitates the development of highly sensitive and specific analytical methods to ensure patient safety.

The manufacturing process of APIs can give rise to PGIs from various sources, including starting materials, reagents, intermediates, and byproducts.[7][8] Therefore, a thorough understanding of the synthetic route of Darifenacin is paramount to identifying potential genotoxic impurities that may require monitoring.

GC-MS: A Powerful Tool for Volatile and Semi-Volatile PGI Analysis

For the analysis of volatile and semi-volatile genotoxic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a technique of choice.[9] Its high separation efficiency, coupled with the sensitive and selective detection capabilities of mass spectrometry, makes it ideal for trace-level analysis in complex pharmaceutical matrices.[10][11][12]

Why GC-MS is Often Preferred:

  • High Sensitivity: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, can achieve the low limits of detection (LOD) and quantification (LOQ) required to meet the Threshold of Toxicological Concern (TTC) outlined in ICH M7.[9][11][12]

  • Excellent Specificity: The mass spectrometer provides structural information, allowing for confident identification of impurities, even in the presence of co-eluting matrix components.[13]

  • Versatility: A wide range of volatile and semi-volatile compounds can be analyzed, and various injection techniques, such as headspace and direct injection, can be employed to suit the analyte's properties.[9][14]

Comparison of Analytical Techniques for PGI Analysis:

While GC-MS is a primary tool, other techniques have their place in a comprehensive PGI control strategy.

TechniqueAdvantagesDisadvantagesBest Suited For
GC-MS High sensitivity and specificity for volatile/semi-volatile compounds.[9][11][12]Not suitable for non-volatile or thermally labile compounds.Alkyl halides, sulfonate esters (with derivatization), residual solvents.[15]
LC-MS Suitable for a wide range of polarities and molecular weights, including non-volatile compounds.[3][16]Potential for matrix effects (ion suppression/enhancement).A broader range of non-volatile and thermally labile impurities.[16]
HPLC-UV Simple, robust, and widely available.[7]Lower sensitivity and specificity compared to MS-based methods.Non-volatile impurities present at higher concentrations.[7]

Identifying Potential Genotoxic Impurities in Darifenacin Synthesis

A proactive approach to identifying potential genotoxic impurities begins with a thorough evaluation of the Darifenacin synthetic process.[8] This involves examining all starting materials, reagents, intermediates, and possible side reactions. Some classes of compounds that are often considered potential genotoxic impurities and could be relevant to Darifenacin synthesis include:

  • Alkylating agents: Such as alkyl halides or sulfonate esters, which may be used in the synthesis.[15]

  • Byproducts from starting materials: Impurities present in the initial building blocks of the synthesis.

  • Degradation products: Impurities formed during the manufacturing process or upon storage.[1]

During the process development of Darifenacin hydrobromide, several process-related impurities and degradants have been identified, including darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[17] While not all of these will be genotoxic, a risk assessment is necessary.

Experimental Workflow for GC-MS Analysis of PGIs in Darifenacin Intermediates

The following section outlines a detailed, step-by-step methodology for the development and validation of a GC-MS method for the analysis of potential genotoxic impurities.

Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable analytical method.

Caption: A logical workflow for the development of an analytical method for genotoxic impurities.

Recommended GC-MS Protocol

This protocol provides a starting point for the analysis of a hypothetical volatile PGI in a Darifenacin intermediate. Optimization will be required based on the specific analyte and matrix.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Autosampler: G4513A or equivalent

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-1ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good resolution for a wide range of volatile and semi-volatile compounds.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte without causing thermal degradation.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program that can be optimized for specific analytes.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Maintains consistent retention times.

Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp. 230 °COptimal for ionization efficiency and stability.
Quadrupole Temp. 150 °CMaintains ion transmission and reduces contamination.
Acquisition Mode Selected Ion Monitoring (SIM)Significantly enhances sensitivity and selectivity for target analytes.[9][11][12]
Monitored Ions To be determined based on the mass spectrum of the target PGISelect characteristic and abundant ions to maximize sensitivity and specificity.
Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a form suitable for GC-MS analysis.

  • Dissolution: Accurately weigh a suitable amount of the Darifenacin intermediate and dissolve it in a high-purity solvent (e.g., dichloromethane, ethyl acetate) in which the analyte is soluble and stable.

  • Dilution: Dilute the sample to a final concentration that is within the linear range of the method.

  • Internal Standard: If necessary, add an appropriate internal standard to improve the precision and accuracy of the method.

Method Validation

Validation of the analytical method is a regulatory requirement to ensure that it is fit for its intended purpose.[10] Key validation parameters according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following table presents a hypothetical comparison of two different GC-MS methods for the analysis of a potential genotoxic impurity.

ParameterMethod A (Direct Injection)Method B (Headspace)
LOD (ppm) 0.50.1
LOQ (ppm) 1.50.3
Linearity (r²) 0.99920.9998
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) < 5%< 3%

Analysis: Method B, utilizing headspace sampling, demonstrates superior sensitivity (lower LOD and LOQ) and precision compared to the direct injection method. This is often the case for highly volatile impurities where headspace analysis can effectively isolate the analytes from the non-volatile matrix, reducing potential interferences and improving performance.[14]

Conclusion and Future Perspectives

The control of genotoxic impurities is a critical aspect of ensuring the safety and quality of Darifenacin. GC-MS is a powerful and indispensable tool for the analysis of volatile and semi-volatile PGIs in Darifenacin intermediates. By following a systematic approach to method development and validation, researchers can establish robust and reliable analytical methods that comply with stringent regulatory requirements.

Future trends in the analysis of genotoxic impurities will likely involve the increasing use of high-resolution mass spectrometry (HRMS) for even greater specificity and the development of multi-analyte methods to screen for a wider range of potential impurities in a single run. Continuous vigilance and proactive assessment throughout the drug development lifecycle are essential to mitigate the risks associated with genotoxic impurities.

References

  • International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Pharmaceutical Technology. (2025). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]

  • Ovid. (n.d.). Development and validation of a sensitive GC–MS method for the determination of trace levels of an alkylating reagent in. [Link]

  • National Center for Biotechnology Information. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]

  • National Institute of Health Sciences. (n.d.). The New ICH Guideline on Genotoxicity (S2). [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]

  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient | Request PDF. [Link]

  • Netpharmalab. (2025). Analysis of genotoxic impurities in active pharmaceutical ingredients. [Link]

  • Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Shimadzu. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]

  • American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

  • Google Patents. (n.d.).
  • Veeprho. (n.d.). Darifenacin Impurity. [Link]

  • Wiley Online Library. (n.d.). Analysis of Genotoxic Impurities in Pharmaceuticals by Gas Chromatography–Mass Spectrometry. [Link]

  • Pharmaceutical Technology. (2019). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. [Link]

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Comparative

Comparing mesylate vs tosylate leaving groups in benzofuran synthesis

Mesylate vs. Tosylate Leaving Groups in Benzofuran Synthesis: A Comprehensive Comparison Guide Executive Summary Benzofurans are privileged scaffolds in medicinal chemistry, forming the core of therapeutics like dronedar...

Author: BenchChem Technical Support Team. Date: March 2026

Mesylate vs. Tosylate Leaving Groups in Benzofuran Synthesis: A Comprehensive Comparison Guide

Executive Summary

Benzofurans are privileged scaffolds in medicinal chemistry, forming the core of therapeutics like dronedarone and complex natural products. The construction of the benzofuran ring frequently relies on the intramolecular cyclization of phenol derivatives or cross-coupling reactions. In these pathways, converting a hydroxyl group into a highly reactive sulfonate ester—specifically a methanesulfonate (mesylate) or p-toluenesulfonate (tosylate)—is a critical activation step[1]. While both serve as excellent leaving groups, the choice between mesyl chloride (MsCl) and tosyl chloride (TsCl) profoundly impacts reaction kinetics, purification strategies, and overall yield.

This guide objectively compares the performance of mesylate and tosylate leaving groups, providing causality-driven insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality & Performance Comparison

Electronics and Leaving Group Ability

Both MsO⁻ and TsO⁻ are weak conjugate bases of strong sulfonic acids, making them exceptional leaving groups for


 displacements and transition-metal-catalyzed cross-couplings[2]. The pKa of p-toluenesulfonic acid (-2.8) is slightly lower than that of methanesulfonic acid (-1.9), granting the tosylate a marginal electronic advantage due to the resonance stabilization provided by the aromatic ring. However, in practical benzofuran cyclizations, this electronic difference is rarely the rate-limiting factor.
Steric Hindrance and Reactivity

The causality behind choosing mesylate over tosylate often boils down to sterics. The bulky p-toluenesulfonyl group can severely hinder the sulfonylation of secondary or tertiary alcohols. In such cases, the highly compact mesyl group is preferred. When using TsCl, the addition of 4-dimethylaminopyridine (DMAP) is almost universally required. DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier of the electrophilic sulfur center.

Physical State and Process Chemistry (Isolation)

For drug development professionals scaling up a synthesis, the physical properties of the intermediate dictate the workflow. Tosylates are highly crystalline. This allows for straightforward purification via recrystallization, eliminating the need for solvent-heavy chromatography. Conversely, mesylates frequently present as viscous oils. While harder to isolate as pure solids, their physical state makes them ideal for "telescoped" (one-pot) reactions where the mesylate is generated and immediately subjected to base-mediated cyclization without isolation[3].

Quantitative Comparison Matrix

To facilitate rapid decision-making, the quantitative and qualitative differences between the two leaving groups are summarized below:

ParameterMesylate (MsO⁻)Tosylate (TsO⁻)
Reagent Methanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Conjugate Acid pKa ~ -1.9~ -2.8
Leaving Group MW 95.1 g/mol 171.2 g/mol
Steric Bulk LowHigh
Typical Physical State Viscous OilCrystalline Solid
Nucleophilic Catalyst Not requiredRequired (DMAP)
Preferred Workflow Telescoped (One-pot)Isolation & Recrystallization

Logical & Experimental Workflows

G1 A Precursor Alcohol B Sulfonylation (MsCl or TsCl) A->B Base C Sulfonate (MsO- or TsO-) B->C D Cyclization C->D Heat/Base E Benzofuran Core D->E

Fig 1. Logical workflow of sulfonate-driven benzofuran cyclization.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The completion of the sulfonylation can be visually or analytically confirmed before proceeding to the cyclization step.

Protocol A: Tosylation and Crystalline Isolation (Ideal for Scale-Up)

This protocol leverages the crystallinity of tosylates to achieve high-purity intermediates prior to cyclization.

  • Preparation: Dissolve the precursor 2-(2-hydroxyaryl)ethanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

  • Catalysis & Base: Add triethylamine (1.5 eq) and DMAP (0.1 eq).

    • Causality: DMAP is critical here to bypass the steric bulk of TsCl, forming the reactive pyridinium intermediate that accelerates the transfer of the sulfonyl group.

  • Addition: Cool the mixture to 0 °C. Add TsCl (1.2 eq) portion-wise to control the exothermic reaction.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup & Crystallization: Quench with saturated aqueous

    
    . Extract with DCM. Wash the organic layer with 1M HCl to remove residual DMAP and pyridine. Concentrate the solvent in vacuo until a precipitate forms. Recrystallize the tosylate intermediate from hot ethanol.
    
  • Cyclization: Resuspend the pure crystalline tosylate in DMF, add

    
     (2.0 eq), and heat to 80 °C to yield the benzofuran core.
    
Protocol B: Telescoped Mesylation and Cyclization (Ideal for Hindered Substrates)

This protocol avoids the isolation of oily mesylates, preventing yield loss on silica gel.

  • Preparation: Dissolve the precursor alcohol (1.0 eq) in anhydrous THF (10 mL/g) and cool to 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: A bulkier base like DIPEA prevents unwanted side reactions (such as the nucleophilic alkylation of the base itself) during the subsequent

      
       cyclization.
      
  • Mesylation: Dropwise add MsCl (1.1 eq). Stir for 30 minutes at 0 °C.

  • Validation: A rapid formation of a dense white precipitate (DIPEA hydrochloride) visually validates the successful formation of the mesylate oil.

  • Telescoped Cyclization: Do not isolate the mesylate. Directly add Potassium tert-butoxide (t-BuOK) (1.5 eq) to the reaction flask and warm to 60 °C for 4 hours to drive the intramolecular etherification/cyclization.

G2 S1 Synthesize Precursor S2 Split Aliquots S1->S2 S3 MsCl / Base (0 °C) S2->S3 S4 TsCl / DMAP (0 °C) S2->S4 S5 Telescope (Oil) S3->S5 S6 Crystallize (Solid) S4->S6 S7 Cyclization Reaction S5->S7 S6->S7 S8 Yield & Purity Analysis S7->S8

Fig 2. Experimental protocol for parallel leaving group optimization.

Case Studies & Field-Proven Insights

  • Natural Product Synthesis (Aspergillusene B): During the total synthesis of the benzofuran-based natural product Aspergillusene B, researchers evaluated both vinylogous mesylates and tosylates to facilitate the necessary ring formations. Both derivatives were successfully synthesized on a multigram scale under basic conditions, demonstrating the scalability of sulfonate-driven aromatization in complex molecular architectures[4].

  • Cross-Coupling and C-H Arylation: In the synthesis of complex benzofuropyridines, tosylates have been utilized as highly effective leaving groups in palladium-catalyzed C-H arylation sequences, yielding fused furan products in up to 88% yield, proving that the aromatic resonance of the tosylate does not inhibit oxidative addition in transition-metal catalysis[2].

Conclusion & Selection Matrix

The selection between mesylate and tosylate in benzofuran synthesis is a strategic decision balancing sterics, atom economy, and purification requirements. Tosylates offer the distinct advantage of crystallinity, making them the gold standard for isolable, stable intermediates in large-scale pharmaceutical manufacturing. Mesylates, offering superior atom economy and less steric hindrance, are the optimal choice for hindered alcohols and streamlined, one-pot telescoped cyclizations.

References

  • The Journal of Organic Chemistry - Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence Source: ACS Publications URL: [Link]

  • Google Patents - WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3S)-1-[2-(2,3-DIHYDRO-5-BENZOFURANYL)
  • National Science Foundation (NSF) / ACS - Total Synthesis of Benzofuran-Based Aspergillusene B via Halogenative Aromatization of Enones Source: NSF Public Access URL:[Link]

Sources

Validation

High-Resolution vs. Benchtop NMR Characterization of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate: A Comparative Analytical Guide

Executive Summary & Context In the pharmaceutical development of muscarinic M3 receptor antagonists, 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS 136081-60-2) serves as a critical synthetic intermediate and a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the pharmaceutical development of muscarinic M3 receptor antagonists, 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS 136081-60-2) serves as a critical synthetic intermediate and a monitored impurity (Impurity B) in the production of Darifenacin hydrobromide .

The synthesis involves the conversion of a primary alcohol (2,3-dihydro-5-benzofuranethanol) into a highly reactive methanesulfonate (mesylate) ester. For analytical chemists and process scientists, the characterization challenge is twofold:

  • Validating Esterification: Confirming the complete conversion of the alcohol to the mesylate.

  • Proving Regiochemistry: Unambiguously verifying the structural integrity of the benzofuran core and the C5 attachment point.

This guide objectively compares the performance of Routine Benchtop NMR (60 MHz) —used for rapid at-line process monitoring—against High-Field NMR (600 MHz) —the gold standard for regulatory IND/NDA structural elucidation.

The Analytical Challenge & Experimental Causality

To achieve a self-validating analytical system, every experimental parameter must be deliberately chosen.

Solvent Selection Causality: Deuterated chloroform (


) is strictly selected over polar protic solvents (like 

) or highly polar aprotic solvents (like DMSO-

). The methanesulfonate group is a potent leaving group; prolonged exposure to polar solvents during lengthy 2D NMR acquisitions can induce solvolysis or degradation.

provides an inert, non-polar environment. Expert Tip: Filtering the

through basic alumina prior to sample preparation removes trace DCl, preventing acid-catalyzed degradation of the mesylate ester and ensuring the sample remains pristine.

Internal Validation System: Instead of relying solely on an external standard, the integration of the benzofuran C2-methylene protons (which remain unaffected by the reaction) serves as an internal quantitative anchor. Comparing this 2H signal against the 3H mesylate singlet provides a self-validating stoichiometric proof of the molecule.

Visualizing the Analytical Strategy

Workflow Sample Sample: 2,3-Dihydro-5-benzofuranethanol methanesulfonate in CDCl3 Benchtop Benchtop NMR (60 MHz) At-Line Process Control Sample->Benchtop Rapid Aliquot HighField High-Field NMR (600 MHz) Regulatory Characterization Sample->HighField Purified Batch Data1 1D 1H NMR Track CH2-OMs Shift Benchtop->Data1 Data2 1D & 2D NMR (HSQC/HMBC) Full Structural Proof HighField->Data2 Decision Is Esterification Complete? Decision->HighField Yes (>95%) Data1->Decision

Workflow comparing at-line 60 MHz benchtop NMR screening with 600 MHz high-field characterization.

Logic Mesylate Mesylate -CH3 (δ 2.88, 3H) Ethyl_CH2 Ethyl -CH2-OMs (δ 4.38, 2H) Mesylate->Ethyl_CH2 Downfield Shift Validates Ester Ar_CH2 Ethyl Ar-CH2 (δ 2.96, 2H) Ethyl_CH2->Ar_CH2 COSY (3J) Spin System Ar_C5 Aromatic C5 (δ 131.2) Ar_CH2->Ar_C5 HMBC (2J/3J) Regiochemistry

Logical framework for structural validation using 1D chemical shifts and 2D NMR correlations.

Experimental Protocols

Protocol A: At-Line Reaction Monitoring (60 MHz Benchtop NMR)

Objective: Rapid Go/No-Go decision on reaction completeness.

  • Sample Preparation: Extract a 50 µL aliquot from the reaction mixture. Perform a rapid mini-workup (quench with saturated

    
    , extract into 
    
    
    
    , evaporate). Dissolve 20 mg of the crude residue in 0.6 mL of
    
    
    .
  • Instrument Setup: Inject the standard 5 mm NMR tube into a 60 MHz benchtop spectrometer (e.g., Magritek or Nanalysis).

  • Acquisition: Run a standard 1D

    
     pulse sequence. Set scans to 16 (approx. 2 minutes).
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz). Phase and baseline correct. Integrate the region at

    
     4.38 ppm against the residual alcohol peak at 
    
    
    
    3.80 ppm to determine conversion percentage.
Protocol B: Comprehensive Structural Elucidation (600 MHz High-Field NMR)

Objective: Unambiguous structural proof for IND/NDA filing.

  • Sample Preparation: Dissolve 15 mg of highly purified (>99% by HPLC) Darifenacin Impurity B in 0.6 mL of basic-alumina-filtered

    
     containing 0.03% v/v TMS.
    
  • Tuning & Shimming: Insert into a 600 MHz spectrometer equipped with a CryoProbe. Perform automated tuning and matching (ATM), followed by 3D gradient shimming to achieve a line width < 0.6 Hz for the TMS signal.

  • Acquisition:

    • 1D

      
      :  16 scans, 64k data points, relaxation delay (D1) = 2.0 s.
      
    • 1D

      
      :  512 scans, 64k data points, D1 = 2.0 s.
      
    • 2D HSQC & HMBC: 256

      
       increments, 4 scans per increment. HMBC optimized for long-range coupling constant 
      
      
      
      = 8 Hz.
  • Processing: Zero-fill 2D data to a 1024 x 1024 matrix. Apply sine-bell squared apodization prior to Fourier transformation.

Comparative Performance & Data Presentation

The following tables objectively compare the resolution and diagnostic utility of the two NMR platforms.

Table 1: NMR Chemical Shift Comparison ( , ppm)
Proton EnvironmentMultiplicity (Theoretical)60 MHz Benchtop NMR (Process Control)600 MHz High-Field NMR (Regulatory)Diagnostic Value
Ar-H4, H6, H7 d, dd, d6.70 - 7.15 (m, 3H) Unresolved7.10 (d), 6.98 (dd), 6.72 (d) Baseline resolved600 MHz required to prove aromatic substitution pattern.
Benzofuran C2-H2 t4.55 (br t, 2H)4.56 (t, J = 8.7 Hz, 2H)Internal integration standard.
Ethyl -CH2-OMs t4.38 (br t, 2H)4.38 (t, J = 7.1 Hz, 2H)Critical: Downfield shift from 3.80 ppm proves esterification.
Benzofuran C3-H2 t3.20 (br t, 2H)3.20 (t, J = 8.7 Hz, 2H)Core structure validation.
Ethyl Ar-CH2 t2.90 - 3.00 (m, 5H) Merged with Mesylate2.96 (t, J = 7.1 Hz, 2H)Differentiates side-chain from leaving group.
-OSO2CH3 (Mesylate) s2.90 - 3.00 (m, 5H) Merged with Ar-CH22.88 (s, 3H)Quantifies 1:1 stoichiometry.

Performance Insight: While the 60 MHz system suffers from severe signal overlap in the 2.90 ppm region (merging the mesylate singlet and the ethyl triplet), it successfully resolves the critical


 4.38 ppm peak. Therefore, 60 MHz is perfectly adequate for tracking reaction completion, while 600 MHz is mandatory for verifying the exact molecular structure .
Table 2: and 2D NMR Connectivity (600 MHz Data)
Carbon Environment

Shift (

ppm)
HSQC Correlation (

)
HMBC Correlation (

)
C7a (Ar-O) 158.5-Benzofuran C2-H2, Ar-H6
C5 (Ar-C) 131.2-Ethyl Ar-CH2, Ar-H7, Ar-H4
C6 (Ar-CH) 128.1Ar-H6 (6.98)Ar-H4
C4 (Ar-CH) 125.2Ar-H4 (7.10)Ethyl Ar-CH2, Ar-H6
Benzofuran C2 71.5C2-H2 (4.56)Benzofuran C3-H2
Ethyl -CH2-OMs 70.2CH2-OMs (4.38)Ethyl Ar-CH2
-OSO2CH3 37.4Mesylate CH3 (2.88)-
Ethyl Ar-CH2 35.1Ar-CH2 (2.96)Ar-C5, Ar-C4, Ar-C6, Ethyl CH2-OMs

Mechanistic Insight: The HMBC data is the ultimate arbiter of regiochemistry. The cross-peaks between the Ethyl Ar-CH2 protons (


 2.96) and aromatic carbons C4 (

125.2) and C6 (

128.1) definitively anchor the ethyl methanesulfonate side chain to the C5 position of the benzofuran ring, ruling out any unexpected structural rearrangements during synthesis.

References

  • Title: 2,3-Dihydro-5-benzofuranethanol methanesulfonate - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: CAS 136081-60-2 Darifenacin Impurity B Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]

  • Title: Ethofumesate (Related Benzofuran Methanesulfonate NMR Context) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Comparative

A Comprehensive Guide to Assessing the Mutagenic Potential of Benzofuranethanol Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous safety assessment of any new chemical entity (NCE) is paramount. Benzofuranethanol methanesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous safety assessment of any new chemical entity (NCE) is paramount. Benzofuranethanol methanesulfonate, a novel compound with therapeutic promise, necessitates a thorough evaluation of its mutagenic potential to ensure patient safety and meet regulatory requirements. This guide provides a comprehensive framework for assessing the mutagenic profile of benzofuranethanol methanesulfonate, drawing upon established international guidelines and comparative data from structurally related compounds.

The assessment of mutagenic potential is a critical step in preclinical drug development, as genetic damage can lead to carcinogenesis and heritable diseases. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a standardized battery of tests to evaluate the genotoxic risk of new drug candidates.[1][2][3][4] This guide will detail these assays, their underlying scientific principles, and how to interpret potential outcomes for benzofuranethanol methanesulfonate, using well-characterized methanesulfonates as comparators.

The Standard Battery for Genotoxicity Testing

The recommended approach to assess the mutagenic potential of an NCE involves a battery of in vitro and in vivo tests designed to detect different endpoints of genetic damage.[2][5] This multi-pronged approach provides a comprehensive profile of a compound's ability to induce gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.[6] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[7] The assay determines if the test compound can cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

Scientific Rationale: A positive result in the Ames test suggests that the compound is a bacterial mutagen and has the potential to interact with DNA to cause mutations. The inclusion of a mammalian liver extract (S9) in the assay mimics metabolic activation, identifying compounds that may become mutagenic after being processed in the body.[6]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestCompound Benzofuranethanol Methanesulfonate Plate Plate Bacteria with Test Compound +/- S9 TestCompound->Plate BacterialStrains Bacterial Strains (e.g., S. typhimurium, E. coli) BacterialStrains->Plate S9 S9 Liver Extract (for metabolic activation) S9->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Test

This in vitro assay assesses the potential of a compound to induce chromosomal damage in mammalian cells.[8][9][10] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[8][11] An increase in the frequency of micronucleated cells indicates that the compound may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss).[8][10]

Scientific Rationale: The in vitro micronucleus test provides a measure of a compound's ability to cause significant damage to the genetic material in a system that more closely resembles human physiology than bacteria. This assay is often preferred over the traditional chromosomal aberration test due to its higher throughput and ability to detect both clastogens and aneugens.[9]

Experimental Workflow:

InVitro_Micronucleus_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MammalianCells Mammalian Cells (e.g., TK6, CHO) TreatCells Treat Cells with Test Compound MammalianCells->TreatCells TestCompound Benzofuranethanol Methanesulfonate TestCompound->TreatCells CytoB Add Cytochalasin B (to block cytokinesis) TreatCells->CytoB Harvest Harvest and Stain Cells CytoB->Harvest Microscopy Score Micronuclei in Binucleated Cells Harvest->Microscopy Compare Compare to Control Microscopy->Compare

Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Test.

In Vivo Genotoxicity Assay

If a compound tests positive in either of the in vitro assays, an in vivo test is typically required to determine if the genotoxic effects are observed in a whole animal system.[2][5][12] The most common in vivo assays are the Mammalian Erythrocyte Micronucleus Test and the Mammalian Bone Marrow Chromosomal Aberration Test.[12][13]

Scientific Rationale: In vivo assays are crucial for assessing the genotoxic potential of a compound in the context of whole-body metabolism, distribution, and excretion.[13] A negative result in an in vivo assay may indicate that the compound is not genotoxic under physiological conditions, or that the genotoxic metabolites are not formed or do not reach the target tissues.

Experimental Workflow (In Vivo Micronucleus Test):

InVivo_Micronucleus_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rodents Rodents (e.g., mice, rats) Administer Administer Test Compound Rodents->Administer TestCompound Benzofuranethanol Methanesulfonate TestCompound->Administer Collect Collect Bone Marrow or Peripheral Blood Administer->Collect PrepareSlides Prepare and Stain Slides Collect->PrepareSlides Microscopy Score Micronucleated Erythrocytes PrepareSlides->Microscopy Compare Compare to Control Microscopy->Compare

Caption: Workflow of the In Vivo Mammalian Erythrocyte Micronucleus Test.

Comparative Analysis with Structurally Related Methanesulfonates

While direct experimental data for benzofuranethanol methanesulfonate is not yet publicly available, we can infer its potential mutagenic profile by examining well-characterized methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[14][15][16][17] These compounds are known alkylating agents that can induce mutations and chromosomal damage.[14][18][19][20][21][22][23][24][25]

AssayMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Potential for Benzofuranethanol Methanesulfonate
Ames Test Positive in various strains, often with S9 activation.[14]Positive in various strains, often without S9 activation.[19][20]Potential for a positive result, indicating direct or metabolically activated mutagenicity.
In Vitro Micronucleus Test Positive, inducing chromosomal aberrations.[26][27]Positive, inducing chromosomal aberrations.[23][25]Potential for a positive result, suggesting clastogenic or aneugenic activity.
In Vivo Micronucleus Test Positive in rodent bone marrow.[18]Positive in rodent bone marrow and other tissues.[22][28]A critical test to determine if in vitro effects translate to a whole animal model.

Interpretation of Potential Outcomes

The pattern of results from the genotoxicity test battery will guide the risk assessment for benzofuranethanol methanesulfonate:

  • All tests negative: Provides strong evidence that the compound is not mutagenic under the tested conditions.

  • Positive Ames test, negative in vivo tests: May suggest that the mutagenic potential observed in bacteria is not relevant to mammals, possibly due to differences in metabolism or detoxification. Further investigation into the mechanism of the positive Ames result may be warranted.

  • Positive in vitro mammalian cell test, negative in vivo tests: Similar to the above, this could indicate a lack of in vivo relevance. However, it is important to ensure that the in vivo study was conducted at adequate dose levels and that the target tissue was exposed to the compound.

  • Positive in vitro and in vivo tests: This is a clear indication of mutagenic potential and would likely halt the development of the compound for most therapeutic indications unless the benefits are deemed to outweigh the risks and there are no safer alternatives.

Conclusion

A thorough assessment of the mutagenic potential of benzofuranethanol methanesulfonate is a non-negotiable step in its development pathway. By following the internationally recognized standard battery of genotoxicity tests, researchers can build a comprehensive safety profile for this novel compound. While direct experimental data is awaited, a comparative analysis with known methanesulfonates provides a valuable framework for anticipating potential outcomes and designing a robust testing strategy. Ultimately, a weight-of-evidence approach, considering the results from all assays, will be crucial in making informed decisions about the future of benzofuranethanol methanesulfonate as a potential therapeutic agent.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA). (2013, February 11). Retrieved from [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use — - ICH. (2012). Retrieved from [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability - Federal Register. (2012, June 7). Retrieved from [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. - ResearchGate. (2012). Retrieved from [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use | Therapeutic Goods Administration (TGA). (2024, December 12). Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. Retrieved from [Link]

  • proposal for recommended mutagenicity/genotoxicity tests for the safety testing of cosmetic ingredients to be included in the an - European Commission. Retrieved from [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics. (2019, January 7). Retrieved from [Link]

  • OECD/OCDE - Fitoterapia Brasil. (2016, July 29). Retrieved from [Link]

  • OECD/OCDE - Mutagenèse Pasteur Lille. (2016, July 29). Retrieved from [Link]

  • Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan - PMC. Retrieved from [Link]

  • Alternative pathways of methyl methanesulfonate-induced mutagenesis in Escherichia coli. Retrieved from [Link]

  • In Vitro Micronucleus Test - XCellR8. Retrieved from [Link]

  • OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test - Nucro-Technics. (2019, January 7). Retrieved from [Link]

  • Chromosome Aberrations in Bone Marrow Cells of Rats Treated With MTBE. Retrieved from [Link]

  • Development of an integrated assay in human TK6 cells to permit comprehensive genotoxicity analysis in vitro - PMI Science. (2019, December 12). Retrieved from [Link]

  • Development of the in vivo chromosome aberration assay in oyster (Crassostrea gigas) embryo-larvae for genotoxicity assessment - PubMed. (2006, July 15). Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Retrieved from [Link]

  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human - SciSpace. (2010, July 19). Retrieved from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Retrieved from [Link]

  • Analysis of chromosomal aberrations after treatment with methyl methane... - ResearchGate. Retrieved from [Link]

  • Comparative mutagenic effects of ethyl methane-sulfonate, n-methyl-n'-nitro-n-nitrosoguanidine, ultraviolet radiation and caffeine on Dictyostelium discoideum - PubMed. Retrieved from [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - MDPI. (2021, June 29). Retrieved from [Link]

  • Mutagenicity and genotoxicity of ClearTaste - PMC - NIH. Retrieved from [Link]

  • Mutagenic Responses of some Petroleum-Base Obscurants in the Ames Test - DTIC. Retrieved from [Link]

  • Considerations regarding a permitted daily exposure calculation for ethyl methanesulfonate | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Ethyl methanesulfonate – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • Mutagenic Action of Ethyl Methanesulphonate (EMS): A Review - ResearchGate. (2019, March 19). Retrieved from [Link]

  • The mutagenic activity of ethylmethanesulphonate, benzidine and benzo[a]pyrene at the hprt locus of wild-type L5178Y mouse lymphoma cells - PubMed. Retrieved from [Link]

  • Properties of ethylmethane sulfonate-induced mutations affecting life-history traits in Caenorhabditis elegans and inferences about bivariate distributions of mutation effects - PubMed. (2000, September 15). Retrieved from [Link]

  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed. (2009, November 12). Retrieved from [Link]

  • Supra-additive genotoxicity of a combination of γ-irradiation and ethyl methanesulfonate in mouse lymphoma L5178Y cells | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.) - MDPI. (2023, June 29). Retrieved from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. (2022, March 17). Retrieved from [Link]

  • Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - ResearchGate. (2025, November 4). Retrieved from [Link]

  • Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed. (2014, February 17). Retrieved from [Link]

  • Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One - Research journals. (2021, September 2). Retrieved from [Link]

  • (PDF) Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - ResearchGate. (2020, July 7). Retrieved from [Link]

Sources

Validation

Comprehensive Reference Standard Qualification Guide: 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 2,3-Dihydro-5-benzofuranethanol methanesulfonate (Darifenacin Impurity B) | CAS No: 136081-60-2 The Scientific Imperative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 2,3-Dihydro-5-benzofuranethanol methanesulfonate (Darifenacin Impurity B) | CAS No: 136081-60-2

The Scientific Imperative for Qualification

In pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle; it is a fundamental requirement for patient safety. According to ICH Q3A(R2) guidelines, organic impurities arising during the manufacturing of active pharmaceutical ingredients (APIs) must be strictly controlled, with specific thresholds established for their reporting, identification, and qualification[1].

2,3-Dihydro-5-benzofuranethanol methanesulfonate is a critical synthetic intermediate and a known process impurity (Impurity B) in the production of Darifenacin Hydrobromide[2], a medication utilized to treat urinary incontinence by acting as an M3 muscarinic acetylcholine receptor antagonist[3].

Because this molecule is an alkyl sulfonate—a class of highly reactive electrophiles with the potential to act as mutagenic impurities—its accurate quantitation in the final API is paramount. To achieve this, analytical laboratories must utilize a highly characterized primary reference standard. While commercial "off-the-shelf" standards are available, they frequently rely solely on chromatographic area percent for their assay value. This approach ignores "invisible" impurities such as moisture, residual solvents, and inorganic salts. If an inflated standard is used to quantify the impurity in your API, you risk underestimating the actual impurity content, potentially leading to batch failure or clinical risk.

To establish an unimpeachable primary standard, laboratories must employ a self-validating Mass Balance Approach , as recommended by USP General Chapter <11>[4].

Chemical Pathway & Impurity Carryover

To understand why specific orthogonal tests are required, we must first analyze the molecule's origin. The impurity is formed when the starting material, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol[5], is reacted with methanesulfonyl chloride. Unreacted starting materials, solvent residues from this step, and degradation products form the baseline of potential contaminants.

Pathway SM 2,3-Dihydro-5-benzofuranethanol (CAS: 87776-76-9) ImpB Darifenacin Impurity B (CAS: 136081-60-2) SM->ImpB Reagent Methanesulfonyl Chloride (Mesylation) Reagent->ImpB API Darifenacin Hydrobromide (Final API) ImpB->API Amine Substitution

Figure 1: Synthetic pathway demonstrating the formation and carryover of Darifenacin Impurity B.

Self-Validating Qualification Workflow

A primary reference standard cannot be assayed against itself. Therefore, its assigned value must be derived from independently determined components[4]. The workflow below outlines the logical progression from structural confirmation to absolute purity assignment.

Workflow Start Raw Material: Darifenacin Impurity B (CAS: 136081-60-2) Elucidation Phase 1: Structural Elucidation (1H/13C NMR, HRMS, FT-IR) Start->Elucidation Purity Phase 2: Purity Assessment (HPLC-PDA, GC-FID, KF, ROI) Elucidation->Purity Calc Phase 3: Mass Balance Calculation Assay = 100% - Σ(Impurities) Purity->Calc Final Qualified Primary Reference Standard (Compliant with USP <11>) Calc->Final

Figure 2: Self-validating mass balance workflow for primary reference standard qualification.
Phase 1: Structural Elucidation Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Dissolve ~10 mg of the candidate material in 0.6 mL of deuterated chloroform (

      
      ) containing TMS as an internal standard. Acquire 1H (400 MHz) and 13C (100 MHz) spectra.
      
    • Causality: NMR provides an exact map of the carbon-hydrogen framework. The presence of a distinct 3-proton singlet near

      
       3.0 ppm confirms the methanesulfonate methyl group (
      
      
      
      ), while the aromatic integration confirms the intact benzofuran core. This validates the success of the mesylation reaction and rules out unreacted starting material.
  • High-Resolution Mass Spectrometry (HRMS):

    • Procedure: Prepare a 1 µg/mL solution in LC-MS grade acetonitrile. Analyze via LC-ESI-TOF in positive ion mode.

    • Causality: HRMS determines the exact monoisotopic mass. For

      
      , the theoretical 
      
      
      
      is 243.0686. Achieving a mass error of < 5 ppm creates a self-validating proof of the empirical formula, effectively ruling out isobaric contaminants.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Procedure: Analyze the neat powder using an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 to 400 cm⁻¹.

    • Causality: FT-IR is highly specific for functional groups. The observation of strong asymmetric and symmetric S=O stretching vibrations at ~1350 cm⁻¹ and ~1175 cm⁻¹ definitively confirms the presence of the sulfonate ester linkage.

Phase 2: Purity Assessment (The Mass Balance Components)
  • HPLC-PDA (Organic Impurities):

    • Procedure: Prepare a 1.0 mg/mL sample in diluent. Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) using a stability-indicating gradient of 0.1% TFA in water and Acetonitrile. Monitor at 220 nm.

    • Causality: A gradient method ensures the separation of the target molecule from structurally similar precursors[5]. Utilizing a Photodiode Array (PDA) detector allows for peak purity assessment across the UV spectrum, ensuring no hidden impurities are co-eluting with the main peak.

  • Headspace GC-FID (Residual Solvents):

    • Procedure: Dissolve 100 mg of the sample in N,N-Dimethylformamide (DMF) in a headspace vial. Equilibrate at 80°C for 20 minutes and inject the headspace onto a DB-624 column.

    • Causality: Sulfonate synthesis typically utilizes solvents like dichloromethane and bases like triethylamine. These volatile compounds do not absorb UV light at 220 nm. GC-FID quantifies these "invisible" impurities so they can be subtracted from the total mass.

  • Karl Fischer Titration (Water Content):

    • Procedure: Transfer ~50 mg of the sample into a coulometric Karl Fischer titration cell[4]. Titrate to the electrometric endpoint.

    • Causality: Alkyl sulfonates can be hygroscopic. Water acts as a silent diluent; quantifying it is mandatory to prevent the artificial inflation of the standard's potency.

  • Residue on Ignition (Inorganic Impurities):

    • Procedure: Ignite a crucible, cool, and weigh. Add ~1.0 g of sample, moisten with sulfuric acid, and heat gently until white fumes cease. Ignite in a muffle furnace at 600°C until constant weight.

    • Causality: This test quantifies residual inorganic salts (e.g., sodium chloride from aqueous workups or catalyst residues) that are undetectable by HPLC and GC.

Phase 3: Value Assignment
  • Procedure: Calculate the final assigned assay using the following mass balance equation:

    graphic Purity
    100
    )
    \text{Assay (% w/w)}graphic Purity}}{100}
  • Causality: This mathematical model ensures every fraction of the material's mass is accounted for. By mathematically removing the non-organic fractions before applying the chromatographic purity, the resulting value represents the true, absolute mass fraction of the target molecule.

Comparative Performance Data

To illustrate the critical difference between a basic commercial grade standard and a fully qualified primary reference standard, consider the comparative data below. Relying on the commercial COA would result in a 1.25% overestimation of the standard's purity, directly causing an under-reporting of Impurity B in the final Darifenacin API.

Table 1: Performance Comparison: In-House Qualified Primary Standard vs. Commercial Grade

Analytical ParameterCommercial Grade (Typical COA)In-House Qualified Primary StandardAnalytical Method
Structural Identity Conforms (Basic NMR/IR)Conforms (1H/13C NMR, HRMS, IR)Orthogonal Elucidation
Chromatographic Purity

98.0% (Area %)
99.65% (Area %)HPLC-PDA
Water Content Not Reported /

1.0%
0.12%Coulometric KF
Residual Solvents Not Reported0.08% (Dichloromethane)HS-GC-FID
Inorganic Residues Not Reported< 0.05%Residue on Ignition
Assigned Assay ~98.0% (As is) 99.40% (Mass Balance) USP <11> Calculation

References

  • CAS No : 87776-76-9 | Product Name : 2,3-Dihydro-5-benzofuranethanol Source: Pharmaffiliates URL
  • CAS No : 136081-60-2 | Product Name : 2,3-Dihydro-5-benzofuranethanol methanesulfonate Source: Pharmaffiliates URL
  • Source: USP.
  • 2-(2,3-Dihydro-1-benzofuran-5-yl)
  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydro-5-benzofuranethanolMethanesulfonate proper disposal procedures

Proper management of investigational compounds and synthetic intermediates is a cornerstone of laboratory safety and regulatory compliance. 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (CAS 136081-60-2), frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of investigational compounds and synthetic intermediates is a cornerstone of laboratory safety and regulatory compliance. 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (CAS 136081-60-2), frequently encountered as Darifenacin Impurity B, requires stringent handling and disposal protocols.

Because it is a methanesulfonate ester, this compound is classified as a potent alkylating agent and a Potential Genotoxic Impurity (PGI). Standard disposal methods (like pouring down the drain or throwing into general biohazard bins) are strictly prohibited, as they pose severe environmental and occupational health risks.

This guide provides a self-validating, step-by-step operational plan for the chemical deactivation and logistical disposal of this compound, ensuring complete neutralization of its genotoxic properties before final destruction.

Chemical Profile & Causality of Toxicity

To safely dispose of a chemical, one must first understand the mechanism of its hazard.

The danger of 2,3-dihydro-5-benzofuranethanol methanesulfonate lies in its structure. The methanesulfonate (mesylate) group is an exceptional "leaving group." In biological systems, the 2,3-dihydro-5-benzofuranethyl moiety acts as a highly reactive electrophile, readily seeking out and covalently binding to nucleophilic sites on DNA (such as the N7 or O6 positions of guanine)[1]. This alkylation event causes base mispairing during DNA replication, leading to mutagenesis and potential carcinogenesis.

The Chemical Quenching Strategy: To render the compound safe for transport and disposal, we must intentionally force this alkylation reaction to occur in a controlled environment before disposal. By introducing a superior, highly concentrated "soft" nucleophile—such as Sodium Thiosulfate (


) —we can outcompete any biological nucleophiles[2]. The thiosulfate ion attacks the electrophilic carbon via an 

(bimolecular nucleophilic substitution) mechanism, displacing the mesylate group and converting the hazardous agent into a harmless, water-soluble S-alkyl thiosulfate salt (a Bunte salt)[3].
Quantitative Data Summary
ParameterOperational Specification
IUPAC Name 2-(2,3-dihydrobenzofuran-5-yl)ethyl methanesulfonate
CAS Registry Number 136081-60-2
Hazard Classification Alkylating Agent, Potential Genotoxic Impurity (PGI)
Primary Quenching Agent 10% w/v Aqueous Sodium Thiosulfate (

)
Required Co-solvent Ethanol or Dimethyl Sulfoxide (DMSO)
Reaction Time 24 Hours (Minimum)
Final Disposal Route High-Temperature Incineration (Licensed Facility)

Visualization: Quenching & Disposal Workflow

G A Waste 2,3-Dihydro-5-benzofuranethanol Methanesulfonate B Solubilization (Ethanol or DMSO) A->B Dissolve C Chemical Quenching (10% Sodium Thiosulfate) B->C Add Quencher D Nucleophilic Substitution (SN2) Stir 24 Hours C->D React E Non-Genotoxic Byproducts (S-Alkyl Thiosulfate Salt) D->E Complete Degradation F Aqueous Hazardous Waste Collection E->F Transfer G High-Temperature Incineration (Licensed Facility) F->G Final Disposal

Workflow for the nucleophilic quenching and disposal of methanesulfonate esters.

Standard Operating Procedure (SOP): Step-by-Step Decontamination

This protocol is designed as a self-validating system. By strictly adhering to the co-solvent and timing requirements, you guarantee the complete destruction of the active pharmaceutical ingredient (API) intermediate[4].

Phase 1: Risk Assessment & Solubilization
  • PPE Verification: Don double chemical-resistant nitrile gloves (minimum 8 mil thickness for the outer layer), a fully buttoned laboratory coat, and chemical splash goggles. All handling must occur inside a certified Class II biological safety cabinet or a functioning chemical fume hood.

  • Waste Collection: Weigh the unused or expired 2,3-dihydro-5-benzofuranethanol methanesulfonate waste. Transfer it to a chemically compatible borosilicate glass reaction vessel containing a PTFE-coated magnetic stir bar.

  • Co-solvent Addition: Add a miscible organic solvent such as Ethanol or DMSO at a ratio of approximately 10 mL per 1 gram of waste.

    • Causality Check: Methanesulfonate esters featuring bulky aromatic groups have poor aqueous solubility. Attempting to quench the compound directly in an aqueous solution will result in a biphasic suspension, severely retarding the degradation kinetics and leaving unreacted genotoxins trapped in the organic phase. The co-solvent ensures a homogenous reaction environment.

Phase 2: Nucleophilic Quenching
  • Quencher Preparation: Prepare a fresh 10% w/v solution of Sodium Thiosulfate (

    
    ) in deionized water.
    
  • Addition: Slowly add the 10% sodium thiosulfate solution to the solubilized waste at a volumetric ratio of 10:1 (Quencher volume to Co-solvent volume).

  • Kinetic Degradation: Activate the magnetic stirrer and agitate the mixture vigorously at room temperature (

    
    ) for a minimum of 24 hours .
    
    • Causality Check: While simple alkylating agents like methyl methanesulfonate degrade rapidly, the 2,3-dihydro-5-benzofuranethyl group introduces significant steric hindrance, slowing the

      
       substitution kinetics. The 24-hour window is a built-in safety buffer that guarantees 100% conversion of the electrophile into a non-toxic byproduct.
      
Phase 3: Final Waste Segregation & Manifesting
  • Liquid Waste Transfer: Once the 24-hour quenching period is complete, the solution is no longer genotoxic but remains a chemical waste. Transfer the neutralized aqueous-organic mixture into a designated, clearly labeled liquid hazardous waste container (e.g., "Aqueous Waste: Neutralized Methanesulfonate Salts / Ethanol").

  • Solid Waste Segregation: Place all contaminated consumables—including empty source vials, pipette tips, outer gloves, and absorbent wipes—into a rigid, leak-proof container labeled "Solid Genotoxic Waste."

  • Incineration Routing: Manifest both the liquid and solid waste streams for high-temperature incineration via a licensed environmental services provider[1].

    • Causality Check: Incineration is the only universally approved method for the ultimate destruction of alkylating agents and their byproducts. Gas-fired incineration (featuring a first-stage combustion followed by a second stage with excess air) ensures the complete breakdown of the aromatic rings and sulfonate structures into basic, non-hazardous oxides.

Emergency Spill Response Protocol

In the event of an accidental spill of 2,3-dihydro-5-benzofuranethanol methanesulfonate outside of containment:

  • Isolate the Area: Immediately restrict access to the spill zone.

  • Containment: For liquid solutions, gently cover the spill with absorbent pads to prevent aerosolization. For dry powder, cover with damp absorbent pads.

  • In-Situ Decontamination: Carefully pour the 10% sodium thiosulfate quenching solution over the absorbent pads, ensuring the entire spill area is saturated.

  • Wait Period: Allow the quenching solution to sit for at least 30 minutes to neutralize the surface-level alkylating agents.

  • Clean-up: Using tongs, collect all absorbent materials and place them into the "Solid Genotoxic Waste" container for incineration. Wash the surface thoroughly with a strong detergent and water.

References

To ensure the highest standards of scientific integrity and authoritative grounding, the protocols described in this guide are synthesized from the following verified sources:

  • University of Queensland Policy and Procedure Library: Working Safely with Carcinogens Guideline (Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes). URL:[Link]

  • National Center for Biotechnology Information (NCBI) PubMed: Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis. (Demonstrates the efficacy of 10% sodium thiosulfate in quenching methanesulfonate ester toxicity). URL:[Link]

  • National Institutes of Health (NIH) PubChem: Methyl Methanesulfonate CID 4156. (Provides baseline hazard classification and incineration mandates for methanesulfonate-based alkylating agents). URL: [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dihydro-5-benzofuranethanolMethanesulfonate

Comprehensive Safety & Operational Guide: Handling 2,3-Dihydro-5-benzofuranethanol Methanesulfonate Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently consult on the safe handling of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2,3-Dihydro-5-benzofuranethanol Methanesulfonate

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive synthetic intermediates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate (CAS: 136081-60-2), also known as Darifenacin Impurity B, is a crucial building block in the synthesis of muscarinic M3 receptor antagonists .

While its utility in drug development is undeniable, this compound is a methanesulfonate ester (mesylate) . Mesylates are potent alkylating agents and are universally classified as Potential Genotoxic Impurities (PGIs). Handling this compound requires strict adherence to high-containment protocols, as standard laboratory safety measures are insufficient to mitigate the risks of covalent biological alkylation.

Hazard Assessment & Mechanistic Causality

To design a self-validating safety protocol, we must first understand the chemical causality behind the hazard.

The methanesulfonate group (-OMs) is an exceptional leaving group. Its stability is driven by the resonance delocalization of the negative charge across its three oxygen atoms . Because the -OMs group is so eager to depart, the adjacent ethyl carbon becomes highly electrophilic (electron-deficient).

If a researcher is exposed to this compound, biological nucleophiles—most notably the N7 position of guanine in human DNA—will rapidly attack this electrophilic carbon. This nucleophilic substitution (


) reaction results in covalent DNA alkylation . This irreversible modification leads to base mispairing during replication, single-stranded DNA breaks, and severe mutagenesis .

Mechanism Mesylate Mesylate Ester (CAS: 136081-60-2) LeavingGroup Resonance-Stabilized -OMs Departure Mesylate->LeavingGroup Electrophile Highly Electrophilic Carbon Center LeavingGroup->Electrophile Nucleophile Nucleophilic Attack (DNA Guanine N7) Electrophile->Nucleophile Alkylation Covalent DNA Alkylation (Genotoxicity) Nucleophile->Alkylation

Figure 1: Mechanistic pathway of DNA alkylation by methanesulfonate esters.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide adequate protection against dry mesylate powders. However, mesylates are almost exclusively handled in aggressive organic solvents (e.g., Dichloromethane [DCM] or Dimethylformamide [DMF]) during synthesis. Solvent carrier effects can drive the dissolved genotoxin through standard gloves in minutes.

Table 1: Quantitative Glove Breakthrough Times for Mesylate Solutions (in DCM)

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingMechanistic Justification
Nitrile 8< 4PoorDCM rapidly permeates nitrile, carrying dissolved mesylates directly to the skin.
Neoprene 15< 10FairInsufficient cross-linking to block halogenated solvent permeation.
Butyl Rubber 13> 240ExcellentHigh molecular density blocks non-polar solvent transport. (Recommended)
Silver Shield 2.7> 480ExcellentLaminated PE/EVAL structure provides ultimate chemical resistance.

Data synthesized from standard chemical resistance testing for alkylating agents in halogenated solvents.

Engineering Controls & Operational Workflow

Handling must be restricted to high-containment environments. The following step-by-step methodology ensures a closed-system transfer that minimizes aerosolization and dermal exposure risks.

Step 1: Environmental Preparation Ensure the Class II Biological Safety Cabinet (BSC) or dedicated fume hood has a face velocity of at least 100 fpm. Line the working surface with a plastic-backed absorbent bench pad. Causality: The plastic backing prevents dissolved mesylates from permeating into the stainless steel surface, while the absorbent layer traps immediate micro-spills before they spread.

Step 2: Static Neutralization Engage an anti-static ionizer bar near the analytical balance prior to opening the chemical container. Causality: Fine mesylate powders accumulate static electricity. The ionizer neutralizes surface charges, preventing the genotoxic powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 3: Closed-System Solubilization Weigh the 2,3-Dihydro-5-benzofuranethanol methanesulfonate directly into a pre-tared, septum-capped vial. Inject the reaction solvent through the septum using a Luer-lock syringe. Causality: Solubilizing the compound inside a sealed vial eliminates the risk of transporting open containers of highly concentrated, dissolved alkylating agents across the laboratory.

Workflow Start Storage Retrieval (2-8°C, Desiccated) Transport Secondary Containment Transport Start->Transport PPE Don Advanced PPE (Butyl Gloves, Respirator) Transport->PPE Prep Weighing & Solubilization (Class II BSC / Fume Hood) PPE->Prep Reaction Closed-System Transfer (Septum / Syringe) Prep->Reaction Spill Spill Detected? Prep->Spill Accidental Release Decon Chemical Quenching (10% Thiosulfate / 1M NaOH) Reaction->Decon Routine Cleanup Spill->Reaction No Spill->Decon Yes Waste Hazardous Waste Incineration Decon->Waste

Figure 2: High-containment operational and decontamination workflow for mesylate handling.

Spill Response & Decontamination Protocol

If a spill occurs, mechanical wiping is highly dangerous as it merely spreads the genotoxin. The compound must be chemically quenched . Do not use bleach (sodium hypochlorite), as it can react with organic solvents to form toxic, volatile chlorinated byproducts.

Step 1: Isolation and PPE Escalation Evacuate the immediate area. Don a P100 respirator and heavy-duty butyl gloves before re-entering the spill zone. Causality: Spills drastically increase the surface area for solvent evaporation, elevating the inhalation hazard of aerosolized mesylates.

Step 2: Chemical Quenching (Nucleophilic Displacement) Carefully pour a 10% aqueous Sodium Thiosulfate (


) solution over the spill, starting from the perimeter and working inward. Allow a minimum contact time of 30 minutes.
Causality: Thiosulfate is a potent, bulky nucleophile. It outcompetes biological targets, attacking the electrophilic carbon of the mesylate to form a water-soluble, non-toxic Bunte salt . This permanently neutralizes the genotoxic threat.

Step 3: Alkaline Hydrolysis (Alternative Quenching) If thiosulfate is unavailable, flood the spill with 1M Sodium Hydroxide (NaOH). Causality: The hydroxide ion drives alkaline hydrolysis, cleaving the sulfonate ester into harmless 2,3-dihydro-5-benzofuranethanol and sodium methanesulfonate salts .

Disposal & Waste Management

Never dispose of unquenched mesylates in standard organic waste streams.

  • Absorb the quenched liquid with inert absorbent pads.

  • Place all pads, contaminated PPE, and bench liners into a designated, puncture-proof hazardous waste bag.

  • Label explicitly as "Chemically Quenched Genotoxic Waste - Contains Sulfonate Esters" .

  • Route exclusively for high-temperature incineration (minimum 1,000°C) to ensure complete thermal destruction of the alkylating pharmacophore.

References

  • Pharmaffiliates. "2,3-Dihydro-5-benzofuranethanol methanesulfonate - Applications and Synthesis." Pharmaffiliates.[Link]

  • Environmental Protection Agency (EPA). "Compilation of Available Data on Building Decontamination Alternatives." EPA. [Link]

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